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  • Product: Depropylamino Chloro Propafenone-d5
  • CAS: 1346598-65-9

Core Science & Biosynthesis

Foundational

Depropylamino Chloro Propafenone-d5 chemical properties

Topic: Depropylamino Chloro Propafenone-d5 Chemical Properties Content Type: In-Depth Technical Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals[1] Identity, Synthesis, and Analytica...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Depropylamino Chloro Propafenone-d5 Chemical Properties Content Type: In-Depth Technical Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals[1]

Identity, Synthesis, and Analytical Applications of Propafenone Impurity E (Deuterated)

Executive Summary

Depropylamino Chloro Propafenone-d5 is a stable, isotope-labeled analog of the key intermediate in the synthesis of the antiarrhythmic drug Propafenone.[1] Chemically identified as 1-[2-(3-chloro-2-hydroxypropoxy)phenyl]-3-phenylpropan-1-one-d5 , this compound serves a critical role in pharmaceutical quality control. It functions as the Internal Standard (IS) for the quantification of Propafenone Impurity E (EP/USP nomenclature), a potentially genotoxic alkylating agent formed during the manufacturing process.

This guide details the physicochemical properties, synthesis pathways, and validation protocols required to utilize this standard in high-sensitivity LC-MS/MS workflows.

Chemical Identity & Structural Analysis[1][2][3][4][5][6]

The nomenclature "Depropylamino Chloro" describes the structural deviation from the parent drug: the removal of the propylamino moiety and its replacement (or retention from the precursor state) by a chlorine atom.[1]

Nomenclature and Identifiers
PropertyDetail
Chemical Name 1-[2-(3-chloro-2-hydroxypropoxy)phenyl]-3-phenylpropan-1-one-d5
Common Name Propafenone Impurity E-d5; Chlorohydrin Propafenone-d5
CAS Number (Unlabeled) 165279-79-8
CAS Number (Labeled) Varies by isotope position (e.g., 1346605-05-7 refers to d5-Propafenone; specific d5-impurity CAS depends on manufacturer)
Molecular Formula C₁₈H₁₄D₅ClO₃
Molecular Weight ~323.8 g/mol (approx., depending on isotopic enrichment)
Stereochemistry Racemic (contains one chiral center at the secondary alcohol)
Isotopic Labeling Architecture

The "d5" designation typically refers to the incorporation of five deuterium atoms.[1] In commercial standards, this labeling usually occurs at one of two stable sites to prevent back-exchange:

  • Propoxy Chain Labeling: Derived from epichlorohydrin-d5 during synthesis.[1]

  • Phenyl Ring Labeling: Deuteration of the 3-phenylpropanone moiety.[1][2]

Critical Insight: For quantitative mass spectrometry, the label must be located on a non-exchangeable position.[1] Labels on the alpha-carbon relative to the ketone (–CH₂–C=O) are avoided due to potential enolization and deuterium loss in protic solvents.[1]

Synthesis & Mechanistic Pathways[1]

The synthesis of Depropylamino Chloro Propafenone-d5 mirrors the industrial route of Propafenone but halts prior to the amination step. The reaction is a nucleophilic substitution involving a phenolic precursor and an epoxide/halohydrin.[1]

Reaction Mechanism

The core synthesis involves the O-alkylation of 2'-hydroxy-3-phenylpropiophenone with epichlorohydrin-d5 .

Step 1: Base-catalyzed deprotonation of the phenol. Step 2: Nucleophilic attack on the epoxide ring of epichlorohydrin. Step 3: Ring opening (or retention of the chlorohydrin state depending on pH and quenching method).[1]

Visualization: Synthesis Pathway

The following diagram illustrates the chemical transformation using Graphviz.

SynthesisPathway cluster_conditions Reaction Conditions Precursor 2'-Hydroxy-3-phenylpropiophenone (C15H14O2) Intermediate Epoxide Intermediate (Unstable) Precursor->Intermediate K2CO3 / Acetone Reflux Reagent Epichlorohydrin-d5 (Deuterated Reagent) Reagent->Intermediate Product Depropylamino Chloro Propafenone-d5 (Impurity E-d5) Intermediate->Product Ring Opening (HCl/IPA)

Caption: Figure 1. Synthesis of Depropylamino Chloro Propafenone-d5 via O-alkylation of the phenolic precursor.

Analytical Applications & Protocols

The primary application of this compound is as an Internal Standard (IS) in LC-MS/MS assays.[1] Because "Impurity E" contains a reactive alkyl halide (chlorohydrin), it is often classified as a Potential Genotoxic Impurity (PGI), requiring quantification at ppm levels.

Mass Spectrometry (LC-MS/MS)

The d5-analog provides correction for matrix effects and ionization suppression during the analysis of the unlabeled impurity.

Experimental Protocol: MRM Optimization

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.[1]

  • Precursor Ion: [M+H]⁺.[1]

    • Unlabeled: m/z 319.1

    • Labeled (d5): m/z 324.1 (Assuming d5)

  • Fragmentation Pattern:

    • The primary fragment results from the cleavage of the ether bond or the loss of the chloropropyl chain.[1]

    • Common Transition: 324.1 → 203.1 (Loss of chlorohydroxypropyl-d5 chain, retaining the phenylpropiophenone core).

Chromatographic Separation

Due to the lipophilic nature of the phenyl rings and the chlorine atom, this compound exhibits strong retention on C18 columns.[1]

ParameterCondition
Column C18 Reverse Phase (e.g., 100 x 2.1 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 8 minutes
Flow Rate 0.3 mL/min
Visualization: Analytical Workflow

This diagram outlines the self-validating workflow for impurity quantification.

AnalyticalWorkflow Sample Drug Substance Sample (Propafenone API) Extract Extraction (MeOH/Water) Sample->Extract Spike Spike IS: Depropylamino Chloro Propafenone-d5 Spike->Extract LC UHPLC Separation (C18 Column) Extract->LC MS MS/MS Detection (MRM Mode) LC->MS Data Ratio Calculation (Analyte Area / IS Area) MS->Data

Caption: Figure 2. LC-MS/MS workflow utilizing the d5-analog for ratiometric quantification of Impurity E.

Handling, Stability, and Safety

Physicochemical Stability[1]
  • State: typically a viscous pale yellow oil or low-melting solid.

  • Solubility: Highly soluble in Methanol, DMSO, and Chloroform.[1] Sparingly soluble in water.[1]

  • Reactivity: The chlorohydrin moiety is an alkylating agent.[1] It is susceptible to hydrolysis under basic conditions (forming the epoxide) or nucleophilic attack.[1] Store in acidic or neutral buffers; avoid strong bases.

Storage Protocols
  • Temperature: -20°C (Long term).

  • Atmosphere: Inert gas (Argon/Nitrogen) to prevent oxidation of the secondary alcohol.[1]

  • Light: Protect from light (amber vials).[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71315566, Depropylamino chloro propafenone.[1] Retrieved from [Link][1]

  • European Pharmacopoeia (Ph.[1] Eur.). Propafenone Hydrochloride Monograph: Impurity E.[1][3] (Standard regulatory reference for the unlabeled impurity structure).

  • Toronto Research Chemicals.Depropylamino Chloro Propafenone-d5 Product Data. (Reference for specific metabolite standards).
  • U.S. EPA. Substance Details: 1-[2-(3-chloro-2-hydroxypropoxy)phenyl]-3-phenylpropan-1-one. Retrieved from [Link][1]

Sources

Exploratory

Technical Guide: Synthesis and Characterization of Depropylamino Chloro Propafenone-d5

Executive Summary Depropylamino Chloro Propafenone-d5 (Systematic Name: 1-[2-(3-chloro-2-hydroxypropoxy-d5)phenyl]-3-phenylpropan-1-one) is a stable isotope-labeled derivative of Propafenone Impurity E. It serves as a cr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Depropylamino Chloro Propafenone-d5 (Systematic Name: 1-[2-(3-chloro-2-hydroxypropoxy-d5)phenyl]-3-phenylpropan-1-one) is a stable isotope-labeled derivative of Propafenone Impurity E. It serves as a critical Internal Standard (IS) in the quantitative analysis of Propafenone and its degradation products via LC-MS/MS.

This guide details a robust, two-step synthetic pathway utilizing Epichlorohydrin-d5 to introduce the isotopic label. Unlike standard Propafenone synthesis which targets the aminated product, this protocol selectively isolates the chlorohydrin intermediate, requiring precise control over epoxide ring-opening kinetics.

Chemical Identity & Structural Analysis[1][2][3][4][5]

The target compound represents the "chlorohydrin" precursor to Propafenone, lacking the propylamino moiety and containing a fully deuterated propoxy linker.

FeatureSpecification
Common Name Depropylamino Chloro Propafenone-d5
Systematic Name 1-[2-(3-chloro-2-hydroxypropoxy-d5)phenyl]-3-phenylpropan-1-one
Synonyms Propafenone Impurity E-d5; Chlorohydrin-d5 intermediate
Molecular Formula

Molecular Weight ~323.83 g/mol (vs. 318.80 unlabeled)
Isotopic Label

on the 2-hydroxypropoxy chain (-OCD

CD(OH)CD

Cl)
Key Functional Groups Aryl ketone, Secondary alcohol, Alkyl chloride

Synthetic Strategy (Retrosynthesis)

The synthesis is designed to maximize isotopic efficiency by introducing the expensive Epichlorohydrin-d5 reagent in the final assembly stages. The pathway involves the alkylation of 2'-hydroxy-3-phenylpropiophenone followed by a controlled ring-opening of the epoxide intermediate.

Reaction Pathway Diagram

SynthesisPathway SM1 2'-Hydroxy-3-phenylpropiophenone (Starting Material) Inter Epoxide-d5 Intermediate (1-[2-(2,3-epoxypropoxy-d5)phenyl]...) SM1->Inter K2CO3, Acetone Reflux, 6h Reagent Epichlorohydrin-d5 (Isotopic Source) Reagent->Inter Target Depropylamino Chloro Propafenone-d5 (Target Chlorohydrin) Inter->Target HCl (1M) in Dioxane Ring Opening, 0°C -> RT

Figure 1: Step-wise synthesis from the phenylpropiophenone precursor. The d5-label is introduced via the epichlorohydrin moiety.[1]

Detailed Experimental Protocols

Step 1: Synthesis of the Epoxide-d5 Intermediate

Objective: Alkylation of the phenol group while preserving the epoxide ring.

  • Reagents:

    • 2'-Hydroxy-3-phenylpropiophenone (1.0 eq)

    • Epichlorohydrin-d5 (1.5 eq, >98 atom% D)

    • Potassium Carbonate (

      
      ), anhydrous (2.0 eq)
      
    • Acetone (HPLC Grade, dried over molecular sieves)

  • Protocol:

    • Charge a flame-dried 3-neck round bottom flask with 2'-Hydroxy-3-phenylpropiophenone and anhydrous Acetone under

      
       atmosphere.
      
    • Add

      
       and stir at room temperature for 30 minutes to facilitate phenoxide formation.
      
    • Add Epichlorohydrin-d5 dropwise over 15 minutes. Note: Slow addition prevents polymerization.

    • Heat the mixture to reflux (

      
      ) and stir for 6–8 hours. Monitor via TLC (Hexane:EtOAc 8:2) for the disappearance of the starting phenol (
      
      
      
      ).
    • Cool to room temperature and filter off inorganic salts.

    • Concentrate the filtrate under reduced pressure to yield the crude Epoxide-d5 oil.

Step 2: Regioselective Ring Opening to Chlorohydrin-d5

Objective: Convert the epoxide to the target chlorohydrin (Impurity E-d5) without hydrolyzing to the diol (Impurity B).

  • Reagents:

    • Crude Epoxide-d5 (from Step 1)

    • Hydrochloric Acid (1M in Dioxane or Diethyl Ether)

    • Dichloromethane (DCM)

  • Protocol:

    • Dissolve the crude epoxide in DCM (10 mL/g) and cool to

      
       in an ice bath.
      
    • Add 1M HCl (1.1 eq) dropwise. Critical: Do not use aqueous HCl to avoid diol formation.

    • Stir at

      
       for 1 hour, then allow to warm to room temperature over 2 hours.
      
    • Monitor by HPLC or TLC. The chlorohydrin is more polar than the epoxide but less polar than the diol.

    • Quench: Wash the organic layer with saturated

      
       (aq) to neutralize excess acid, followed by brine.
      
    • Dry over

      
      , filter, and concentrate.
      
    • Purification: Flash column chromatography (Silica Gel 60). Elute with a gradient of Hexane:EtOAc (95:5

      
       80:20).
      

Characterization & Validation

Nuclear Magnetic Resonance (NMR)

The d5-labeling silences the signals corresponding to the propoxy side chain in the


 NMR, providing a definitive confirmation of isotopic incorporation.
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       7.4–7.8 (m, Aryl-H, propiophenone moiety).
      
    • 
       3.25 (t, 2H, 
      
      
      
      ).
    • 
       3.05 (t, 2H, 
      
      
      
      ).
    • Silent Region: The signals typically observed at

      
       4.0–4.2 (
      
      
      
      ),
      
      
      4.3 (CH-OH), and
      
      
      3.7 (
      
      
      ) in the unlabeled standard will be absent or significantly suppressed , appearing only as weak residual peaks if isotopic purity is <100%.
  • 
     NMR: 
    
    • Carbon signals for the propoxy chain will appear as multiplets (due to C-D coupling) with reduced intensity.

Mass Spectrometry (LC-MS)
  • Ionization: ESI Positive Mode (

    
    ) or APCI.
    
  • Expected Mass:

    • Unlabeled

      
       Da (
      
      
      
      ).
    • Labeled

      
       Da (
      
      
      
      ).
  • Isotope Pattern: Distinct chlorine signature (

    
     ratio of ~3:1) must be preserved, shifted by +5 Da.
    
Analytical Workflow Diagram

Characterization cluster_QC Quality Control Gates Sample Purified Target (Oil/Solid) NMR 1H NMR (Confirm d5 incorporation) Sample->NMR HPLC HPLC Purity (>98% Area) Sample->HPLC MS HRMS (Mass Shift +5 Da) Sample->MS Release Release as Reference Standard NMR->Release Pass HPLC->Release Pass MS->Release Pass

Figure 2: Validation workflow ensuring chemical and isotopic purity.

Storage and Stability

  • Storage: Store at

    
     under inert atmosphere (
    
    
    
    or Ar).
  • Stability: The chlorohydrin moiety is reactive. Avoid protic solvents (methanol/water) during long-term storage to prevent cyclization back to the epoxide or hydrolysis to the diol.

References

  • European Pharmacopoeia (Ph. Eur.). Propafenone Hydrochloride Monograph: Impurity E. 10th Edition.
  • PubChem . Depropylamino Chloro Propafenone (Compound Summary). National Library of Medicine. Available at: [Link]

  • Splendid Lab . Depropylamino Chloro Propafenone-d5 Specifications. Available at: [Link]

  • United States Pharmacopeia (USP).

Sources

Foundational

Technical Monograph: Depropylamino Chloro Propafenone-d5

Advanced Application in Impurity Profiling and Genotoxic Risk Assessment Executive Summary Depropylamino Chloro Propafenone-d5 (CAS: 1346598-65-9) is a high-precision Stable Isotope Labeled (SIL) internal standard used c...

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Application in Impurity Profiling and Genotoxic Risk Assessment

Executive Summary

Depropylamino Chloro Propafenone-d5 (CAS: 1346598-65-9) is a high-precision Stable Isotope Labeled (SIL) internal standard used critically in the quantification of Propafenone Impurity E .

In the synthesis of Propafenone HCl (a Class 1C antiarrhythmic), the intermediate 1-[2-(3-chloro-2-hydroxypropoxy)phenyl]-3-phenylpropan-1-one (Impurity E) acts as a key alkylating precursor. Due to its alkyl halide moiety, Impurity E is flagged under ICH M7 guidelines as a potential mutagenic impurity (PMI). The deuterated analog (-d5) provides the necessary mass shift and physicochemical mimicry to quantify this impurity at trace levels (ppm) using LC-MS/MS, ensuring patient safety and regulatory compliance.

Chemical Identity and Physicochemical Properties

This molecule represents the "chlorohydrin" intermediate of Propafenone, lacking the propylamino side chain and containing a pentadeuterated glyceryl linker.

PropertySpecification
Common Name Depropylamino Chloro Propafenone-d5
Systematic Name 1-[2-(3-Chloro-2-hydroxypropoxy-d5)phenyl]-3-phenylpropan-1-one
CAS Number 1346598-65-9
Unlabeled Parent CAS 165279-79-8 (Impurity E)
Molecular Formula C₁₈H₁₄D₅ClO₃
Molecular Weight ~323.83 g/mol (vs. 318.80 for unlabeled)
Isotopic Purity ≥ 99 atom % D
Solubility Soluble in Methanol, DMSO, Chloroform; Low solubility in water
Appearance Pale Yellow Oil or Low-Melting Solid
Structural Configuration

The deuterium labeling is strategically located on the glyceryl chain (the 3-carbon linker between the phenoxy group and the chlorine). This position is metabolically stable during standard analytical run times and ensures co-elution with the analyte while preventing deuterium scrambling.

Synthesis and Origin of Impurity

To understand the utility of the -d5 standard, one must understand the origin of the impurity it tracks. Propafenone is synthesized via the alkylation of 2'-hydroxy-3-phenylpropiophenone with epichlorohydrin, followed by ring-opening with propylamine.

Impurity E arises when:

  • The epichlorohydrin ring opens to the chlorohydrin but fails to cyclize to the epoxide.

  • The subsequent reaction with propylamine is incomplete.

The -d5 standard is synthesized by coupling the phenol precursor with Epichlorohydrin-d5 .

SynthesisPathway cluster_legend Reaction Logic Precursor 2'-Hydroxy-3-phenylpropiophenone Intermediate Intermediate Complex Precursor->Intermediate + Base (K2CO3) Reagent Epichlorohydrin-d5 (Deuterated Reagent) Reagent->Intermediate Product Depropylamino Chloro Propafenone-d5 (Target IS) Intermediate->Product Ring Opening / Coupling Stable Isotope Incorporation Stable Isotope Incorporation

Figure 1: Synthetic pathway for the generation of Depropylamino Chloro Propafenone-d5 using deuterated epichlorohydrin.

Regulatory Significance: ICH M7 Compliance

Under ICH M7 (Assessment and Control of DNA Reactive (Mutagenic) Impurities) , alkyl halides like Depropylamino Chloro Propafenone are considered structural alerts .

  • Risk: Direct alkylation of DNA bases (guanine) due to the electrophilic carbon attached to the chlorine.

  • Requirement: Manufacturers must demonstrate that this impurity is controlled below the Threshold of Toxicological Concern (TTC), typically 1.5 µ g/day for chronic treatment.

  • Role of -d5 IS: Standard HPLC-UV is often insufficient for ppm-level detection in complex matrices. LC-MS/MS with Isotope Dilution is the gold standard, requiring the -d5 analog to compensate for matrix effects (ion suppression/enhancement).

Analytical Protocol: LC-MS/MS Quantification

This protocol outlines the use of Depropylamino Chloro Propafenone-d5 as an Internal Standard (IS) for quantifying Impurity E in Propafenone API.

Sample Preparation
  • Diluent: Methanol:Water (80:20 v/v).

  • Stock Solution (IS): Dissolve 1 mg of Depropylamino Chloro Propafenone-d5 in 10 mL Methanol (100 µg/mL). Store at -20°C.

  • Spiking: Add IS to all samples (Standards and Unknowns) to achieve a final concentration of 50 ng/mL.

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 10% B

    • 1-6 min: 10% → 90% B

    • 6-8 min: 90% B

    • 8.1 min: Re-equilibrate at 10% B.

Mass Spectrometry Parameters (MRM)

The analysis relies on Multiple Reaction Monitoring (MRM) in Positive Electrospray Ionization (ESI+) mode.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Impurity E (Target) 319.1 [M+H]⁺165.1 (Diphenyl fragment)20
IS (-d5 Analog) 324.1 [M+H]⁺170.1 (Diphenyl-d5 fragment)20

Note: The mass shift of +5 Da is retained in the product ion if the fragmentation includes the deuterated glyceryl chain.

AnalyticalWorkflow Sample Propafenone API Sample Extraction Solvent Extraction (MeOH/H2O) Sample->Extraction IS Spike IS: Depropylamino Chloro Propafenone-d5 IS->Extraction LC UHPLC Separation (C18 Column) Extraction->LC MS MS/MS Detection (MRM Mode) LC->MS Data Ratio Calculation (Area Analyte / Area IS) MS->Data

Figure 2: Isotope Dilution Mass Spectrometry (IDMS) workflow for trace impurity quantification.

Handling and Stability

  • Storage: Store neat material at -20°C under inert atmosphere (Argon/Nitrogen).

  • Stability: The chlorohydrin moiety is reactive. Avoid prolonged exposure to basic conditions (pH > 8), which can induce cyclization to the epoxide or hydrolysis to the diol (Depropylamino Hydroxy Propafenone).

  • Safety: Treat as a potential mutagen. Use full PPE and handle in a fume hood.

References

  • European Pharmacopoeia (Ph.[1] Eur.) . Propafenone Hydrochloride Monograph 12/2012:1358. (Defines Impurity E as a specified impurity).

  • International Conference on Harmonisation (ICH). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. 2017.

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 71315566: Depropylamino chloro propafenone.

    • [2]

  • LGC Standards. Propafenone Impurity Reference Materials.

Sources

Foundational

Depropylamino Chloro Propafenone-d5 molecular weight

An In-depth Technical Guide to Depropylamino Chloro Propafenone-d5: Physicochemical Properties and Bioanalytical Applications Introduction Propafenone is a Class IC anti-arrhythmic agent widely used for managing supraven...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Depropylamino Chloro Propafenone-d5: Physicochemical Properties and Bioanalytical Applications

Introduction

Propafenone is a Class IC anti-arrhythmic agent widely used for managing supraventricular and ventricular arrhythmias.[1][2] Its clinical efficacy is complicated by extensive hepatic metabolism, primarily governed by the cytochrome P450 (CYP) superfamily of enzymes, leading to significant interindividual variability in patient response.[1][3] The metabolism of propafenone proceeds through two primary pathways: 5-hydroxylation, mediated by the polymorphic CYP2D6 enzyme, and N-dealkylation, carried out by CYP3A4 and CYP1A2.[3][4][5] This complex metabolic landscape produces active metabolites, such as 5-hydroxypropafenone and N-depropylpropafenone, but also results in the formation of various impurities and related substances during synthesis and degradation.

One such substance is Depropylamino Chloro Propafenone, identified as an impurity of Propafenone Hydrochloride.[6] For researchers and drug development professionals, the accurate quantification of the parent drug, its metabolites, and related impurities in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and regulatory compliance. This necessitates the use of highly specific and reliable analytical methods, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

The cornerstone of robust LC-MS/MS quantification is the use of a stable isotope-labeled internal standard (SIL-IS).[7] Depropylamino Chloro Propafenone-d5 is the deuterated analogue of the aforementioned impurity, designed specifically for this purpose. By incorporating five deuterium atoms, this molecule serves as an ideal internal standard, as it is chemically identical to the analyte of interest but mass-shifted, allowing it to be distinguished by the mass spectrometer.[8][9] This guide provides a detailed technical overview of the molecular weight and physicochemical properties of Depropylamino Chloro Propafenone-d5 and elucidates its critical role in modern bioanalytical workflows.

Physicochemical Properties

The defining characteristic of Depropylamino Chloro Propafenone-d5 is its precise mass, which is fundamental to its function as an internal standard. The substitution of five hydrogen atoms with deuterium atoms results in a predictable mass increase relative to the unlabeled compound.

PropertyValueSource
Molecular Formula C₁₈H₁₄D₅ClO₃[10]
Molecular Weight 323.83 g/mol [10]
Unlabeled CAS Number 165279-79-8[6][10][11]
Unlabeled Molecular Formula C₁₈H₁₉ClO₃[6][11]
Unlabeled Molecular Weight 318.8 g/mol [6][11]

The Imperative of Deuterated Internal Standards in Bioanalysis

In quantitative LC-MS/MS assays, achieving precision and accuracy is a significant challenge due to the inherent variability of the analytical process. Several factors can introduce errors, including sample loss during extraction, inconsistencies in autosampler injection volume, and unpredictable matrix effects that can suppress or enhance the analyte signal during ionization.[7][12]

A SIL-IS is the most effective tool to mitigate these issues.[7] Because the SIL-IS (in this case, Depropylamino Chloro Propafenone-d5) and the analyte (Depropylamino Chloro Propafenone) are chemically and physically identical, they exhibit the same behavior during sample preparation, chromatography, and ionization.[9] Any physical loss of the analyte during an extraction step will be mirrored by a proportional loss of the internal standard. Similarly, if the analyte signal is suppressed by 20% due to matrix components, the internal standard signal will also be suppressed by 20%.

By adding a known concentration of the SIL-IS to every sample, standard, and quality control at the very beginning of the workflow, the final measurement is based on the ratio of the analyte peak area to the internal standard peak area. This ratio remains constant and accurate, effectively normalizing the variability and ensuring the integrity of the quantitative data.[7][12] The European Medicines Agency (EMA) has noted that over 90% of bioanalytical submissions incorporate SIL-IS, highlighting its status as a regulatory and scientific best practice.[7]

Experimental Protocol: Quantification of Depropylamino Chloro Propafenone in Human Plasma

The following is a representative step-by-step protocol for the quantification of Depropylamino Chloro Propafenone in a human plasma matrix using Depropylamino Chloro Propafenone-d5 as an internal standard.

1. Preparation of Standards and Reagents

  • Stock Solutions (1 mg/mL): Prepare separate stock solutions of Depropylamino Chloro Propafenone (analyte) and Depropylamino Chloro Propafenone-d5 (Internal Standard, IS) in methanol.

  • Working Solutions: Serially dilute the analyte stock solution with 50/50 methanol/water to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL. Prepare a separate set of quality control (QC) samples at low, medium, and high concentrations.

  • IS Spiking Solution: Dilute the IS stock solution to a final concentration of 100 ng/mL in methanol. This solution will be added to all samples.

2. Sample Preparation (Protein Precipitation)

  • Label 1.5 mL microcentrifuge tubes for each standard, QC, and unknown plasma sample.

  • Pipette 100 µL of the appropriate sample (standard, QC, or unknown) into the corresponding tube.

  • Add 10 µL of the IS Spiking Solution (100 ng/mL) to every tube except for blank matrix samples. Vortex briefly. This early addition is critical to account for variability in the subsequent steps.[12]

  • Add 400 µL of ice-cold acetonitrile to each tube to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 300 µL of the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

3. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatography:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A linear gradient from 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry:

    • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Hypothetical):

      • Analyte (Depropylamino Chloro Propafenone): Q1: 319.1 m/z → Q3: [Specific fragment ion m/z].

      • IS (Depropylamino Chloro Propafenone-d5): Q1: 324.1 m/z → Q3: [Corresponding specific fragment ion m/z].

    • Note: The exact precursor (Q1) and product (Q3) ions would be determined experimentally during method development by infusing the pure compounds.

4. Data Analysis and Quantification

  • Integrate the peak areas for both the analyte and the IS for all injections.

  • Calculate the Peak Area Ratio (PAR) for each injection: PAR = (Analyte Peak Area) / (IS Peak Area).

  • Construct a calibration curve by plotting the PAR of the calibration standards against their known concentrations. Apply a linear regression with 1/x² weighting.

  • Determine the concentration of the analyte in QC and unknown samples by interpolating their PAR values from the calibration curve. The QC results must fall within established acceptance criteria (e.g., ±15% of the nominal value) to validate the run.

Visualization of the Bioanalytical Workflow

The following diagram illustrates the logical flow of the experimental protocol, highlighting the critical point at which the internal standard is introduced.

G cluster_prep Phase 1: Sample & Standard Preparation cluster_extraction Phase 2: Analyte Extraction cluster_analysis Phase 3: Instrumental Analysis & Data Processing Plasma Unknown Plasma Sample (100 µL) Spike Spike with IS Plasma->Spike Add to all samples Calibrator Calibration Standard (100 µL) Calibrator->Spike Add to all samples QC QC Sample (100 µL) QC->Spike Add to all samples IS Internal Standard (IS) Depropylamino Chloro Propafenone-d5 (10 µL) IS->Spike Precip Add Acetonitrile (Protein Precipitation) Spike->Precip Vortex Vortex Precip->Vortex Centrifuge Centrifuge (14,000 x g) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis (MRM Mode) Supernatant->LCMS Integration Peak Area Integration (Analyte & IS) LCMS->Integration Ratio Calculate Peak Area Ratio (Analyte / IS) Integration->Ratio Curve Construct Calibration Curve Ratio->Curve From Calibrators Quant Quantify Unknown Concentration Ratio->Quant From Unknowns Curve->Quant

Caption: Workflow for LC-MS/MS quantification using an internal standard.

Conclusion

Depropylamino Chloro Propafenone-d5, with a molecular weight of 323.83 g/mol , is more than just a deuterated molecule; it is a critical reagent that enables the highest level of confidence in bioanalytical data.[10] Its design as a stable isotope-labeled internal standard directly addresses the inherent variabilities in the LC-MS/MS workflow, from sample extraction to signal detection.[7][12] For researchers in pharmacology and drug development, the proper use of such standards is not merely a technical choice but a fundamental requirement for producing robust, reproducible, and defensible scientific results. Understanding its physicochemical properties is the first step in its effective implementation to accurately quantify propafenone-related substances in complex biological matrices.

References

  • Propafenone Metabolism and Metabolites: A Technical Guide. Benchchem.
  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
  • Depropylamino Chloro Propafenone-d5 | CAS 165279-79-8 (unlabeled). Santa Cruz Biotechnology.
  • Unraveling the Electrophysiological Profile of Propafenone and its Metabolites: A Technical Guide. Benchchem.
  • Propafenone. Wikipedia.
  • Deuterated internal standards and bioanalysis. AptoChem.
  • Annotation of FDA Label for propafenone and CYP2D6. ClinPGx.
  • Propafenone Monograph for Professionals. Drugs.com, 04-Nov-2025.
  • Depropylamino chloro propafenone | C18H19ClO3 | CID 71315566.
  • The Value of Deuterated Internal Standards. KCAS Bio, 30-Aug-2017.
  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube, 30-Oct-2025.
  • DEPROPYLAMINO CHLORO PROPAFENONE.

Sources

Exploratory

Structure Elucidation of Depropylamino Chloro Propafenone-d5

This guide details the structure elucidation of Depropylamino Chloro Propafenone-d5 , a stable isotope-labeled analog of Propafenone EP Impurity E . This compound serves as a critical internal standard for the quantifica...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the structure elucidation of Depropylamino Chloro Propafenone-d5 , a stable isotope-labeled analog of Propafenone EP Impurity E . This compound serves as a critical internal standard for the quantification of genotoxic impurities and process intermediates in Propafenone API manufacturing.

Technical Guide for Analytical & Medicinal Chemists

Executive Summary & Chemical Identity

Depropylamino Chloro Propafenone (also known as Propafenone Chlorohydrin or EP Impurity E) is the penultimate intermediate in the synthesis of the antiarrhythmic drug Propafenone. The d5-labeled analog is engineered by incorporating a fully deuterated chlorohydrin linker, rendering it chemically identical to the impurity but distinguishable by mass spectrometry.

Target Molecule Profile
FeatureDetails
Common Name Depropylamino Chloro Propafenone-d5
Systematic Name 1-[2-(3-chloro-2-hydroxypropoxy-d5)phenyl]-3-phenylpropan-1-one
Parent Drug Propafenone (Class 1C Antiarrhythmic)
Regulatory Status Pharmacopeial Impurity (EP Impurity E)
Molecular Formula C₁₈H₁₄D₅ClO₃
Exact Mass ~323.13 (Monoisotopic, ³⁵Cl)
Label Position 2-hydroxy-3-chloropropoxy linker (d5)
Structural Logic

The term "Depropylamino" indicates the absence of the N-propylamine moiety found in Propafenone. The "Chloro" designation confirms the presence of a terminal chloride, identifying this molecule as the chlorohydrin intermediate formed prior to amination.

Synthesis & Isotopic Origin

Understanding the synthetic origin is the first step in structural verification. The d5-label is introduced via Epichlorohydrin-d5 , ensuring the label is located on the metabolically stable ether linker rather than the exchangeable aromatic protons.

Retro-Synthetic Pathway (DOT Visualization)

SynthesisPath cluster_legend Isotopic Incorporation SM1 2'-Hydroxy-3-phenylpropiophenone (Unlabeled Scaffold) Intermediate Transition State (Ring Opening) SM1->Intermediate + Base (K2CO3) Reagent Epichlorohydrin-d5 (Perdeuterated Reagent) Reagent->Intermediate Product Depropylamino Chloro Propafenone-d5 (Target) Intermediate->Product Ring Opening (HCl) Legend The d5 label originates entirely from the Epichlorohydrin moiety.

Figure 1: Synthetic pathway demonstrating the incorporation of the d5-label into the chlorohydrin linker.

Mass Spectrometry (HRMS) Elucidation

High-Resolution Mass Spectrometry (HRMS) provides the primary confirmation of the molecular formula and isotopic enrichment.

Isotopic Signature & Chlorine Pattern

The presence of Chlorine (³⁵Cl/³⁷Cl) creates a distinct isotopic envelope that must be deconvoluted from the deuterium (d5) shift.

  • Theoretical Monoisotopic Mass (M+H)⁺ :

    • Unlabeled (C₁₈H₁₉³⁵ClO₃): 319.1095

    • Labeled (C₁₈H₁₄D₅³⁵ClO₃): 324.1409 (+5.0314 Da shift)

  • Chlorine Signature : The spectrum must exhibit a 3:1 intensity ratio between the M+H (324) and M+H+2 (326) peaks, confirming the presence of one chlorine atom.

Fragmentation Logic

Fragmentation in ESI-MS/MS (qTOF or Orbitrap) typically cleaves the ether linkage.

  • Parent Ion : m/z 324.14 ([M+H]⁺)

  • Primary Fragment (Loss of Linker) : Cleavage of the ether bond releases the d5-chlorohydroxypropyl chain.

    • Fragment: 225.10 (Unlabeled 2'-Hydroxy-3-phenylpropiophenone cation).

    • Insight: The loss of the label (neutral loss of ~99 Da) confirms the d5 is located on the linker, not the phenyl-propanone backbone.

  • Secondary Fragment (Tropylium) : m/z 91.05 (Benzyl cation from the distal phenyl ring).

NMR Spectroscopy Verification

NMR is the definitive tool for structural elucidation, specifically for proving the position of deuterium atoms (via signal silence).

¹H NMR (Proton Silence Strategy)

In the unlabeled impurity, the linker protons (O-CH₂-CH(OH)-CH₂-Cl) appear as a complex multiplet set between 3.5 ppm and 4.5 ppm . In the d5-analog , these signals must be absent .

PositionUnlabeled Shift (δ ppm)d5-Labeled ShiftStructural Conclusion
Aromatic (Phenoxy) 6.9 - 7.8 (m, 4H)6.9 - 7.8 (m, 4H)Backbone Intact
Aromatic (Distal) 7.1 - 7.3 (m, 5H)7.1 - 7.3 (m, 5H)Backbone Intact
Linker (O-CH₂) ~4.2 (m, 2H)Silent Site of Deuteration
Linker (CH-OH) ~4.1 (m, 1H)Silent Site of Deuteration
Linker (CH₂-Cl) ~3.7 (m, 2H)Silent Site of Deuteration
Tail (CO-CH₂) ~3.3 (t, 2H)~3.3 (t, 2H)Unaffected
Tail (CH₂-Ph) ~3.0 (t, 2H)~3.0 (t, 2H)Unaffected
¹³C NMR (Carbon Coupling)

While ¹H NMR shows silence, ¹³C NMR confirms the carbon backbone via C-D coupling .

  • Linker Carbons : The three carbons of the propoxy chain will appear as septets (due to coupling with D, spin=1) with a slight upfield isotope shift compared to the unlabeled standard.

  • Key Signals :

    • Carbonyl (C=O): ~200 ppm (Singlet).

    • C-Cl (Linker): ~45 ppm (Septet in d5).

    • C-O (Linker): ~70 ppm (Septet in d5).

Experimental Protocol: Purity & Identity Workflow

To validate the standard for use in GLP/GMP studies, follow this self-validating protocol.

Step-by-Step Validation
  • Sample Prep : Dissolve 5 mg of Depropylamino Chloro Propafenone-d5 in 0.6 mL DMSO-d6 (preferred over CDCl₃ to prevent OH exchange broadening).

  • Acquisition :

    • Run ¹H NMR (16 scans).

    • Run ¹³C NMR (1024 scans, proton-decoupled).

    • Run LC-MS (ESI+, gradient 5-95% ACN in Water + 0.1% Formic Acid).

  • Data Check :

    • Check 1 : Integrate aromatic region (9H total). Set as reference.

    • Check 2 : Integrate 3.5-4.5 ppm region. Value should be < 0.05H (indicating >99% isotopic enrichment).

    • Check 3 : Verify LC-MS retention time. The d5 analog typically elutes slightly earlier (0.1 - 0.2 min) than the unlabeled standard due to the deuterium isotope effect on lipophilicity.

Workflow Diagram (DOT)

ValidationFlow Sample Crude d5-Standard LCMS LC-MS Analysis (Check m/z 324 & Cl Pattern) Sample->LCMS NMR 1H NMR Analysis (Check Signal Silence) Sample->NMR Decision Criteria Met? LCMS->Decision NMR->Decision Release Release as Reference Standard (>98% Purity, >99% D-Enrichment) Decision->Release Yes Repurify Repurify (Prep-HPLC) Decision->Repurify No

Figure 2: Analytical decision tree for the validation of the deuterated standard.

References

  • European Pharmacopoeia (Ph. Eur.) . Propafenone Hydrochloride Monograph 10.0. Strasbourg, France: EDQM. (Defines Impurity E structure).

  • PubChem . Depropylamino chloro propafenone (Compound Summary). National Library of Medicine. Accessed 2025.[1][2] Link

  • Cayman Chemical . Propafenone-d5 Product Insert & Spectral Data. (Reference for d5-labeling strategies in Propafenone series). Link

  • Veeprho . Structure Elucidation Report: Propafenone EP Impurity E. (Industrial standard characterization). Link

Sources

Foundational

Technical Guide: Sourcing and Analytical Application of Depropylamino Chloro Propafenone-d5

The following technical guide details the sourcing, chemical identity, and analytical application of Depropylamino Chloro Propafenone-d5 , a critical stable isotope-labeled internal standard used in the quantification of...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the sourcing, chemical identity, and analytical application of Depropylamino Chloro Propafenone-d5 , a critical stable isotope-labeled internal standard used in the quantification of Propafenone Impurity E.

Executive Summary

Depropylamino Chloro Propafenone-d5 (also known as Propafenone EP Impurity E-d5 ) is the deuterated analog of a key process-related impurity found in the synthesis of the antiarrhythmic drug Propafenone.

In the context of ICH Q3A/B and M7 guidelines, this compound is classified as a chlorohydrin intermediate . Due to the presence of an alkyl chloride moiety, it carries a structural alert for potential genotoxicity (mutagenicity), necessitating highly sensitive quantification methods (LC-MS/MS) rather than standard HPLC-UV. The d5-labeled variant is the industry-standard Internal Standard (IS) for correcting matrix effects and recovery losses during trace-level analysis.

Chemical Identity & Specifications

Before sourcing, verify the chemical credentials to ensure the material matches the specific impurity profile of your API.

FeatureSpecification
Common Name Depropylamino Chloro Propafenone-d5
Systematic Name 1-[2-[(2RS)-3-Chloro-2-hydroxypropoxy-d5]phenyl]-3-phenylpropan-1-one
Pharmacopoeial Ref Propafenone EP Impurity E (Deuterated)
CAS Number (Labeled) 1346598-65-9
CAS Number (Unlabeled) 165279-79-8
Molecular Formula C₁₈H₁₄D₅ClO₃
Molecular Weight 323.83 g/mol (vs. 318.79 g/mol unlabeled)
Isotopic Purity Typically ≥ 98 atom % D
Chemical Purity ≥ 95% (HPLC)
Solubility Soluble in Methanol, DMSO, Acetonitrile; Sparingly soluble in water.[1][2][3][4]

Strategic Sourcing: Commercial Suppliers

The following suppliers are verified sources for this specific isotope. Selection should be based on the availability of a comprehensive Certificate of Analysis (CoA) including H-NMR, MS, and Isotopic Enrichment analysis.

Primary Commercial Suppliers
SupplierCatalog / Product CodeRegionNotes
Toronto Research Chemicals (TRC) TRC-D288657 (or similar)Global (Canada)The primary originator of this standard. Often re-sold by LGC and others.
Pharmaffiliates PA STI 026890 Global (India)Specializes in API impurities.[5] Provides detailed structural elucidation data.
Splendid Lab CSL-26266 Asia/GlobalCustom synthesis provider; good for bulk milligram quantities.
Clearsynth Inquire via CASGlobalMajor supplier of deuterated standards; likely holds stock or rapid synthesis capability.

Sourcing Advisory:

  • Lead Time: Stable isotopes are often "Make-to-Order." Expect 2-4 weeks lead time unless "In Stock" is explicitly verified.

  • Licensing: As a chlorinated chemical, check for specific import restrictions in your jurisdiction (though usually exempt at analytical quantities).

Technical Context: Origin & Formation

Understanding the formation of this impurity is critical for justifying its monitoring. It typically arises during the alkylation step of the Propafenone synthesis.

Impurity Formation Pathway

The impurity is the Chlorohydrin intermediate . It forms when the starting material (2-Hydroxychalcone derivative) reacts with Epichlorohydrin but the epoxide ring opens via chloride attack (or fails to close), or if the subsequent amination with propylamine is incomplete.

PropafenoneImpurity Start 1-(2-Hydroxyphenyl)- 3-phenylpropan-1-one Intermediate Glycidyl Ether (Epoxide Intermediate) Start->Intermediate + Epichlorohydrin (Alkylation) Impurity Depropylamino Chloro Propafenone (Chlorohydrin Impurity E) *Target Analyte* Start->Impurity Direct Chlorohydrin Formation Epi Epichlorohydrin (Reagent) Intermediate->Impurity Ring Opening (HCl/Chloride) Drug Propafenone (API) Intermediate->Drug + Propylamine (Amination)

Figure 1: Formation pathway of Propafenone Impurity E (Chlorohydrin). The d5-labeled standard mimics the "Impurity" node but contains deuterium atoms, typically in the chlorohydroxypropoxy chain.

Analytical Protocol: LC-MS/MS Application

Objective: Quantify Impurity E at trace levels (ppm) in Propafenone API using the d5-analog as an Internal Standard.

A. Stock Solution Preparation
  • Solvent: Use Methanol (LC-MS Grade) . The chlorohydrin moiety is stable in methanol, whereas protic acidic solvents might induce degradation.

  • Concentration: Prepare a 1.0 mg/mL master stock.

  • Storage: Store at -20°C. Stable for >6 months if protected from light and moisture.

B. Mass Spectrometry Parameters (MRM)

The following transitions are theoretical starting points based on the molecular structure. Optimization is required on your specific instrument.

  • Ionization Mode: ESI Positive (+)

  • Mechanism: Protonation [M+H]⁺

AnalytePrecursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)Rationale
Impurity E (Unlabeled) 319.1 m/z243.1 m/z20-25Loss of chlorohydroxypropyl chain (Cleavage at ether)
165.1 m/z35Phenyl-propanone fragment
Impurity E-d5 (IS) 324.1 m/z 248.1 m/z 20-25Shift +5 : Retains d5 label (if on propoxy chain)
165.1 m/z35No Shift : If label is on propoxy, this fragment is unlabeled

Critical Note on Fragmentation: If the d5 label is located on the propoxy linker (derived from d5-epichlorohydrin), the fragment corresponding to the phenol-ketone core (m/z 165) will NOT show a mass shift. You must use a transition that retains the labeled portion (e.g., the parent loss or a fragment containing the linker) to distinguish the IS from the native impurity. Recommendation: Use 324.1 -> 248.1 (or similar high-mass fragment) for the IS channel.

C. Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-6 min: 5% -> 90% B (Impurity E is less polar than Propafenone due to lack of amine, elutes later).

    • 6-8 min: 90% B.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 71315566, Depropylamino Chloro Propafenone. Retrieved from [Link]

  • Pharmaffiliates Analytics & Synthetics. Depropylamino Chloro Propafenone-d5 (Product PA STI 026890).[6] Retrieved from [Link]

  • European Pharmacopoeia (Ph. Eur.).Propafenone Hydrochloride Monograph 10.0.

Sources

Exploratory

Depropylamino Chloro Propafenone-d5 certificate of analysis

Advanced Characterization and Application of Propafenone Impurity E Deuterated Standard Executive Summary In the high-stakes arena of anti-arrhythmic drug development, the quantification of process-related impurities is...

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Characterization and Application of Propafenone Impurity E Deuterated Standard

Executive Summary

In the high-stakes arena of anti-arrhythmic drug development, the quantification of process-related impurities is critical for regulatory compliance (ICH Q3A/B). Depropylamino Chloro Propafenone-d5 (henceforth referred to as Impurity E-d5 ) serves as a specialized Stable Isotope Labeled (SIL) Internal Standard. It is the deuterated analog of Propafenone Impurity E (EP/BP), a key intermediate in the synthesis of Propafenone and a potential degradation product.

This guide moves beyond the standard "Certificate of Analysis" (CoA) reading. It dissects the technical requirements for validating this specific molecule, details its role in tracking alkylating impurities, and provides a self-validating protocol for its use in LC-MS/MS workflows.

The Molecular Dossier: Identity & Critical Attributes

To effectively utilize Impurity E-d5, one must understand the non-deuterated parent molecule's reactivity. The "Chloro" designation indicates an alkyl chloride moiety, which renders the molecule chemically reactive—specifically susceptible to hydrolysis or nucleophilic attack.

AttributeTechnical Specification
Chemical Name 1-[2-(3-chloro-2-hydroxypropoxy-d5)phenyl]-3-phenylpropan-1-one
Parent Impurity Propafenone Impurity E (EP); Propafenone Hydrochloride Impurity E
Parent CAS 165279-79-8 (Non-deuterated)
Molecular Formula C₁₈H₁₄D₅ClO₃ (Assuming d5 on propoxy chain)
Functional Class Alkyl Chloride / Chlorohydrin Intermediate
Regulatory Status Process Impurity; Potential Genotoxic Impurity (PGI) due to alkyl halide structure
1.1 Structural Significance

The molecule represents the "pre-amine" stage of Propafenone synthesis. Epichlorohydrin reacts with 2-hydroxy-3-phenylpropiophenone to form this chlorohydrin intermediate. If the subsequent amination with propylamine is incomplete, this impurity remains. The -d5 label is typically incorporated into the glyceryl backbone (derived from Epichlorohydrin-d5) or the phenyl ring, providing a mass shift of +5 Da to separate it from the native impurity in Mass Spectrometry.

Anatomy of the Certificate of Analysis (CoA)

For a researcher, the CoA is not just a receipt; it is the primary validation document. For Impurity E-d5 , specific parameters are non-negotiable due to the molecule's instability and isotopic nature.

2.1 Isotopic Enrichment (The "d0" Problem)

The most critical value on the CoA is the Isotopic Purity , specifically the percentage of non-labeled (d0) species.

  • Requirement:

    
     Isotopic Enrichment.
    
  • Why: If the d5 standard contains significant d0 (native Impurity E), spiking it into your sample will artificially inflate the calculated amount of the impurity in your drug substance, leading to a "False Fail" in QC.

2.2 Chemical Purity vs. Isotopic Purity
  • Chemical Purity: Measures the presence of other chemical species (e.g., the hydrolyzed diol).

  • Isotopic Purity: Measures the ratio of d5 to d4/d3/d0.

  • Critical Insight: A standard can be 99% chemically pure but only 95% isotopically pure. For LC-MS quantitation, Isotopic Purity is paramount .

2.3 The "Chlorohydrin" Instability Factor

The alkyl chloride group is labile. The CoA must report a recent Retest Date .

  • Degradation Pathway: In the presence of moisture or high pH, the chloride is displaced by a hydroxyl group, forming the diol (Propafenone Impurity B/G analog).

  • CoA Check: Ensure the ¹H-NMR confirms the integrity of the -CH2-Cl protons (typically a doublet around 3.6–3.8 ppm). If these signals are shifted or diminished, hydrolysis has occurred.

Visualizing the Validation Workflow

The following diagram illustrates the logical flow from CoA verification to experimental application, ensuring the standard is fit for purpose.

CoA_Validation_Workflow Start Receive Impurity E-d5 Standard Check_CoA CoA Analysis: Isotopic Purity > 99%? Chemical Purity > 98%? Start->Check_CoA NMR_Check Structural Integrity Check: Confirm -CH2Cl signal (NMR) Absence of Diol Check_CoA->NMR_Check Pass Decision_Fail Quarantine / Reject Check_CoA->Decision_Fail Fail Decision_Pass Standard Approved NMR_Check->Decision_Pass Intact NMR_Check->Decision_Fail Hydrolyzed Prep_Stock Stock Solution Prep (Acetonitrile, Acidic pH) Decision_Pass->Prep_Stock LCMS_SST System Suitability Test (SST) Check Cross-Talk (d0 vs d5) Prep_Stock->LCMS_SST Experiment Quantification of Impurity E in Propafenone API LCMS_SST->Experiment No Interference

Figure 1: Decision logic for validating the Depropylamino Chloro Propafenone-d5 standard prior to use in regulated testing.

Self-Validating Experimental Protocol

This protocol is designed to be self-validating , meaning the experimental design includes internal checks that immediately flag if the standard or the system is compromised.

4.1 Preparation & Handling (Crucial)
  • Solvent: Dissolve in Acetonitrile . Avoid Methanol or Water for stock solutions, as protic solvents can accelerate the displacement of the Chloride (Cl) group over time.

  • Storage: Store at -20°C under Argon/Nitrogen. The CoA is valid only if these conditions are met.

4.2 The "Cross-Talk" Validation Step

Before running samples, you must quantify the Isotopic Contribution .

  • Inject Blank: Confirm no interference at the retention time (RT) of Impurity E.

  • Inject Only Impurity E-d5 (IS): Monitor the transition for the native Impurity E (d0).

    • Acceptance Criteria: The response of the d0 transition in the pure d5 injection must be < 0.5% of the response of the LLOQ (Lower Limit of Quantitation) of the native impurity.

    • Failure Mode: If a signal appears, your IS is contaminated with d0, or your Mass Spec resolution is insufficient.

4.3 LC-MS/MS Conditions (Recommended)
  • Column: C18, 1.7 µm (UHPLC).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Steep gradient (5% B to 95% B) required. Impurity E is less polar than Propafenone (due to lack of amine), but the Chloro group makes it distinct.

  • Detection: MRM Mode.

    • Native: [M+H]+ ~319.1 → Fragments (check CoA for specific transitions).

    • IS (d5): [M+H]+ ~324.1 → Fragments.

Synthesis & Degradation Context[4][5]

Understanding where this molecule fits helps in troubleshooting its appearance in drug substances.

Synthesis_Pathway Precursor 2-Hydroxy-3-phenyl propiophenone Impurity_E Impurity E (Chloro) (Target Analyte / IS) Precursor->Impurity_E + Epi / Base Epi Epichlorohydrin (or Epichlorohydrin-d5) Propafenone Propafenone API (Final Drug) Impurity_E->Propafenone + Propylamine Diol Hydrolyzed Diol (Degradant) Impurity_E->Diol + H2O / Hydrolysis Propylamine Propylamine

Figure 2: The synthetic origin of Impurity E. In the production of the d5-standard, Epichlorohydrin-d5 is used in the first step.

References & Authoritative Grounding
  • PubChem. Depropylamino chloro propafenone (Compound CID 71315566).[1] National Library of Medicine. Available at: [Link]

  • European Pharmacopoeia (Ph. Eur.). Propafenone Hydrochloride Monograph - Impurity Profiling. (Reference for Impurity E designation).

  • ResolveMass Laboratories. Deuterated Internal Standards for LC-MS Analysis. (Guidance on Isotopic Purity requirements). Available at: [Link]

  • ECA Academy. GMP Requirements for Certificates of Analysis (CoA). (Regulatory standards for CoA content). Available at: [Link]

Disclaimer: This guide is for research and development purposes. Always verify the specific Certificate of Analysis provided by your supplier (e.g., TRC, LGC, USP) as specific isotopic labeling positions (phenyl-d5 vs. glyceryl-d5) significantly affect fragmentation patterns in MS/MS.

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols for the Use of Depropylamino Chloro Propafenone-d5 as an Internal Standard in Bioanalytical Assays

Introduction: The Analytical Imperative for Propafenone Quantification Propafenone is a Class IC anti-arrhythmic agent widely utilized in the management of supraventricular and ventricular arrhythmias.[1][2] Its clinical...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Propafenone Quantification

Propafenone is a Class IC anti-arrhythmic agent widely utilized in the management of supraventricular and ventricular arrhythmias.[1][2] Its clinical efficacy is, however, complicated by significant interindividual variability in its pharmacokinetic profile.[3] This variability is largely driven by extensive hepatic metabolism, primarily governed by the cytochrome P450 (CYP) enzymes, particularly the polymorphic CYP2D6, as well as CYP3A4 and CYP1A2.[1][2] This metabolic activity results in the formation of two primary active metabolites: 5-hydroxypropafenone (5-OHP) and N-depropylpropafenone (NDPP), which also contribute to the drug's overall pharmacological effect.[4][5]

Given this complex metabolic landscape and the potential for drug-induced proarrhythmic effects, the precise and accurate quantification of propafenone and its metabolites in biological matrices is paramount for pharmacokinetic (PK), toxicokinetic (TK), and bioequivalence studies.[6] To achieve the level of rigor demanded by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), modern bioanalytical methods rely on the principle of isotope dilution mass spectrometry (IDMS).[7][8][9] The use of a stable isotope-labeled (SIL) internal standard is the undisputed gold standard in this field, as it provides the most effective means of correcting for variability during sample preparation and analysis.[8][10][11]

This document provides a detailed technical guide for the application of Depropylamino Chloro Propafenone-d5 , a deuterated analog, as an internal standard for the robust quantification of propafenone in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

The Role and Properties of Depropylamino Chloro Propafenone-d5

An ideal internal standard (IS) should be chemically and physically similar to the analyte but distinguishable by the mass spectrometer. A SIL-IS, such as Depropylamino Chloro Propafenone-d5, fulfills this requirement perfectly. It co-elutes with the native analyte during chromatography and experiences similar extraction recovery and ionization efficiency (or suppression).[12] Any analytical variance that affects the analyte will be mirrored by the SIL-IS, ensuring the ratio between the two remains constant and the quantification highly reliable.[8]

Table 1: Physicochemical Properties of Depropylamino Chloro Propafenone-d5

PropertyValue
Chemical Name 1-[2-[3-Chloro-2-hydroxy(propoxy-d5)]phenyl]-3-phenyl-1-propanone
Molecular Formula C₁₈H₁₄D₅ClO₃
Molecular Weight 323.83 g/mol
CAS Number 1346598-65-9

Source:[13]

Experimental Protocol: Quantification of Propafenone in Human Plasma

This protocol outlines a validated approach for the determination of propafenone in K₂EDTA human plasma. The methodology is based on protein precipitation for sample cleanup, followed by LC-MS/MS analysis.

Materials and Reagents
  • Analytes: Propafenone HCl (Reference Standard), Depropylamino Chloro Propafenone-d5 (Internal Standard)

  • Biological Matrix: Pooled Human Plasma with K₂EDTA as anticoagulant, screened for interferences.

  • Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Formic Acid (≥99%), Milli-Q or equivalent purified water.

  • Labware: Calibrated pipettes, polypropylene microcentrifuge tubes (1.5 mL), autosampler vials.

Instrumentation
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with a positive electrospray ionization (ESI+) source.

Preparation of Solutions
  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve Propafenone HCl in methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve Depropylamino Chloro Propafenone-d5 in methanol.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in a 50:50 (v/v) methanol:water mixture to create working solutions for calibration curve (CC) standards and quality control (QC) samples.

  • Internal Standard Working Solution (e.g., 50 ng/mL): Dilute the IS stock solution in 50:50 (v/v) methanol:water. The optimal concentration should be determined during method development to ensure a consistent and stable response.

Sample Preparation: Protein Precipitation Workflow

The causality for selecting protein precipitation lies in its efficiency, speed, and broad applicability for removing the bulk of proteins from plasma samples, which could otherwise interfere with the analysis. Adding the internal standard at the very beginning is critical to ensure it experiences the exact same sample processing conditions as the analyte.[14]

Step-by-Step Protocol:

  • Aliquot Plasma: Pipette 100 µL of study samples, CC standards, or QC samples into labeled 1.5 mL microcentrifuge tubes.

  • Spike Internal Standard: Add 25 µL of the Internal Standard Working Solution (50 ng/mL) to all tubes except for "double blank" samples (matrix without analyte or IS). Vortex briefly.

  • Precipitate Proteins: Add 300 µL of acetonitrile to each tube. The acetonitrile disrupts the hydration shell around proteins, causing them to precipitate out of the solution.

  • Vortex: Vortex the tubes vigorously for 1 minute to ensure complete mixing and protein precipitation.

  • Centrifuge: Centrifuge the samples at approximately 14,000 x g for 10 minutes at 4°C. This will pellet the precipitated proteins at the bottom of the tube.

  • Transfer Supernatant: Carefully transfer 200 µL of the clear supernatant into labeled autosampler vials.

  • Inject: Inject a small volume (e.g., 5-10 µL) into the LC-MS/MS system.

Caption: Workflow for Plasma Sample Preparation.

LC-MS/MS Method Parameters

The following tables provide proposed starting conditions. These parameters must be optimized during method development for the specific instrumentation used.

Table 2: Liquid Chromatography (LC) Parameters (Proposed)

ParameterConditionRationale
Column C18 Column (e.g., 50 x 2.1 mm, 1.8 µm)Provides good reversed-phase retention for propafenone.
Mobile Phase A 0.1% Formic Acid in WaterAcidification improves peak shape and ionization efficiency.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic solvent for reversed-phase chromatography.
Flow Rate 0.4 mL/minTypical for a 2.1 mm ID column.
Injection Volume 5 µLSmall volume minimizes potential matrix effects.
Column Temp. 40°CEnsures reproducible retention times.
Gradient Isocratic or Gradient (To be optimized)A gradient may be needed to separate from metabolites.

Table 3: Mass Spectrometry (MS) Parameters (Proposed)

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Detection Mode Multiple Reaction Monitoring (MRM)
Propafenone Transition m/z 342.2 → 116.2
Depropylamino Chloro Propafenone-d5 Transition m/z 347.2 → 116.2 (Predicted)

Note: The precursor ion for the d5-labeled standard is shifted by +5 Da. The product ion is often the same if the fragmentation does not involve the deuterated part of the molecule. These transitions must be confirmed experimentally. Source for Propafenone transition:[15]

Bioanalytical Method Validation: A Regulatory Overview

A bioanalytical method must be rigorously validated to demonstrate its suitability for its intended purpose.[16] The validation should be performed in accordance with the principles outlined in the FDA and EMA/ICH M10 guidelines.[7][9][11][17]

G cluster_0 Method Performance Characteristics Selectivity Selectivity & Matrix Effect Linearity Linearity & Range Accuracy Accuracy & Precision Stability Analyte Stability Validation Validation Validation->Selectivity Validation->Linearity Validation->Accuracy Validation->Stability

Caption: Core Pillars of Bioanalytical Method Validation.

Table 4: Key Validation Parameters and Typical Acceptance Criteria

ParameterObjectiveTypical Acceptance Criteria
Selectivity Ensure no interference from endogenous matrix components at the retention times of the analyte and IS.Response in blank samples should be ≤ 20% of the LLOQ for the analyte and ≤ 5% for the IS.
Linearity Establish the relationship between concentration and detector response over a defined range.Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Determine the closeness of measured values to the nominal value (accuracy) and the degree of scatter (precision).Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (CV%) ≤ 15% (≤ 20% at LLOQ).
Matrix Effect Assess the suppression or enhancement of ionization by matrix components.The CV of the IS-normalized matrix factor should be ≤ 15%.
Recovery Evaluate the efficiency of the extraction process.Should be consistent and reproducible, though not necessarily 100%.
Stability Confirm analyte stability under various conditions (freeze-thaw, bench-top, long-term storage, post-preparative).Mean concentration of stability samples should be within ±15% of nominal concentration.

Source: Adapted from FDA and EMA/ICH M10 guidelines.[7][11][16]

Conclusion

The use of Depropylamino Chloro Propafenone-d5 as an internal standard provides the analytical robustness required for the accurate quantification of propafenone in complex biological matrices. Its properties as a stable isotope-labeled analog ensure it effectively compensates for variations inherent in the bioanalytical workflow, from sample extraction to MS detection. The protocol and validation framework detailed herein offer a comprehensive guide for researchers, scientists, and drug development professionals to establish a reliable, accurate, and regulatory-compliant LC-MS/MS method. This approach ultimately supports confident decision-making in drug development by ensuring the integrity of pharmacokinetic and toxicokinetic data.

References

  • BenchChem. (n.d.). Propafenone Metabolism and Metabolites: A Technical Guide.
  • Siddoway, L. A., Thompson, K. A., McAllister, C. B., Wang, T., Wilkinson, G. R., Roden, D. M., & Woosley, R. L. (1987). Pharmacokinetic and pharmacodynamic evaluation of propafenone in patients with ventricular arrhythmia. Propafenone Research Group. PubMed.
  • Kaza, M., & Ziółkowska, H. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Journal of Pharmaceutical and Biomedical Analysis, 165, 381–385.
  • Funck-Brentano, C., Kroemer, H. K., Pavlou, H., & Woosley, R. L. (1984). Clinical pharmacology of propafenone: pharmacokinetics, metabolism and concentration-response relations. The American Journal of Cardiology, 54(9), 9D–12D.
  • ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
  • Lee, J. T., Kroemer, H. K., Silber, B., Funck-Brentano, C., & Woosley, R. L. (1990). Clinical pharmacokinetics of propafenone. PubMed.
  • Medicine.com. (2020). Propafenone: Dosage, Mechanism/Onset of Action, Half-Life.
  • BenchChem. (n.d.). The Gold Standard: A Technical Guide to Deuterated Internal Standards in LC-MS.
  • Unknown Author. (2021). DEVELOPMENT AND VALIDATION OF CHROMATOGRAPHIC TECHNIQUE FOR ANALYSIS OF PROPAFENONE. Natural Volatiles & Essential Oils, 8(5), 11728-11756.
  • Unknown Author. (n.d.). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES.
  • BenchChem. (n.d.). A Comparative Guide to the Cross-Validation of Bioanalytical Methods for Propafenone.
  • Kaza, M., & Ziółkowska, H. (2019). Bioanalytical Method Validation: New FDA Guidance vs. EMA Guideline. Better or Worse?. PubMed.
  • ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis.
  • BenchChem. (n.d.). A Comparative Guide to FDA and EMA Guidelines for Internal Standard Validation in Bioanalytical Methods.
  • ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube.
  • PDR. (2007). Propafenone quantification in human plasma by high-performance liquid chromatography coupled with electrospray tandem mass spectrometry in a bioequivalence study. PubMed.
  • M. Yusupov, Z. & Kh. Kholov, N. & K. Sagdullaev, Sh. (2018). Development of Methodology for the Isolation and Determination of Propafenone in Blood Samples via HPLC. David Publishing.
  • PDR, R. & De Nucci, G. & Cesar, I. & Estrela, R. & L, S. & Abib, E. & Suenaga, E. & M, M. & G, P. & C, P. (2007). Propafenone quantification in human plasma by high-performance liquid chromatography coupled with electrospray tandem mass spectrometry in a bioequivalence study. ResearchGate.
  • European Medicines Agency. (2022). ICH M10 on bioanalytical method validation. Scientific guideline.
  • European Medicines Agency. (2011). Guideline Bioanalytical method validation.
  • CRO Splendid Lab Pvt. Ltd. (n.d.). Depropylamino Chloro Propafenone-d5.

Sources

Application

Application Note: Bioanalytical Method Development for Depropylamino Chloro Propafenone (Impurity B) using Deuterated Internal Standards

Executive Summary & Scientific Rationale The Analytical Challenge Depropylamino Chloro Propafenone (chemically 1-[2-(3-chloro-2-hydroxypropoxy)phenyl]-3-phenylpropan-1-one) is a critical intermediate in the synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The Analytical Challenge

Depropylamino Chloro Propafenone (chemically 1-[2-(3-chloro-2-hydroxypropoxy)phenyl]-3-phenylpropan-1-one) is a critical intermediate in the synthesis of the antiarrhythmic drug Propafenone.[1][2] Often designated as Propafenone EP Impurity B , it contains a chlorohydrin moiety.[1][2]

From a safety perspective (ICH M7), chlorohydrins are structural alerts for potential genotoxicity (alkylating agents).[1] While Propafenone itself is a Class 1C antiarrhythmic, the presence of this intermediate in the final drug product or its potential appearance in biological systems requires rigorous monitoring.

Why the -d5 Internal Standard? This method utilizes Depropylamino Chloro Propafenone-d5 as a Stable Isotope Labeled (SIL) Internal Standard.[1][2] Unlike analog internal standards, the d5-labeled compound shares identical physicochemical properties (pKa, LogP, solubility) with the analyte.[2] This is non-negotiable for this assay because:

  • Matrix Effect Compensation: It co-elutes with the analyte, experiencing the exact same ionization suppression/enhancement from plasma phospholipids.

  • Extraction Efficiency: It compensates for variability in Liquid-Liquid Extraction (LLE) recovery, which is critical for neutral/lipophilic impurities that lack the ionizable amine of the parent drug.[1]

Chemical Context
  • Parent Drug (Propafenone): Basic secondary amine (

    
    ).[1] Ionizes easily as 
    
    
    
    .[1][2]
  • Target Analyte (Impurity B): Neutral/Weakly basic chlorohydrin.[1][2] Lacks the propylamino group.[1]

    • Implication: Standard cation-exchange (MCX) SPE methods used for Propafenone will fail for this impurity.[1][2] The method must rely on hydrophobicity (LLE or reversed-phase SPE).[1][2]

Method Development Strategy

The following diagram outlines the decision logic for selecting the extraction and ionization parameters, highlighting the divergence from standard Propafenone assays.

MethodStrategy Start Analyte Characterization Structure Structure: Chlorohydrin (No Basic Amine) Start->Structure Ionization Ionization Selection Structure->Ionization Weak Proton Affinity Extraction Extraction Strategy Structure->Extraction Lipophilic / Neutral ESI_Choice ESI Positive Mode Target: [M+NH4]+ or [M+Na]+ Ionization->ESI_Choice Ammonium Adducts Preferred LLE_Choice Liquid-Liquid Extraction (LLE) Solvent: MTBE or Ethyl Acetate Extraction->LLE_Choice High Recovery SPE_Choice SPE (HLB/Polymeric) Avoid Cation Exchange (MCX) Extraction->SPE_Choice Alternative Final Final Method: LLE + Ammonium Formate Buffer ESI_Choice->Final LLE_Choice->Final

Figure 1: Strategic decision tree for Propafenone Impurity B bioanalysis. Note the shift from protonated ions to adducts and the avoidance of cation exchange.

Experimental Protocols

Materials & Reagents[1][2][3]
  • Analyte: Depropylamino Chloro Propafenone (Impurity B).[1][2]

  • Internal Standard (IS): Depropylamino Chloro Propafenone-d5.[1][2]

  • Matrix: Drug-free Human Plasma (K2EDTA).[1][2]

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Methyl tert-butyl ether (MTBE), Ammonium Formate, Formic Acid.[1][2]

Stock Solution Preparation[1][2]
  • Master Stock: Dissolve 1 mg of Analyte and IS separately in MeOH to yield 1.0 mg/mL.

  • Working Standard: Dilute Analyte with 50:50 MeOH:Water to create a calibration curve (Range: 1.0 ng/mL – 1000 ng/mL).

  • IS Working Solution: Dilute d5-IS to a fixed concentration (e.g., 50 ng/mL) in 50:50 MeOH:Water. Critical: Do not use 100% organic solvent for the IS spiking solution to prevent protein precipitation upon addition to plasma.

Sample Preparation (Liquid-Liquid Extraction)

Rationale: LLE provides cleaner extracts than protein precipitation (PPT) by leaving behind phospholipids, which are major suppressors in ESI+.[1][2]

  • Aliquot: Transfer 200 µL of plasma into a 1.5 mL polypropylene tube.

  • IS Addition: Add 20 µL of IS Working Solution (d5). Vortex gently for 10 sec.

  • Extraction: Add 1.0 mL of MTBE (Methyl tert-butyl ether) .

    • Note: Ethyl Acetate is an alternative, but MTBE usually extracts fewer plasma lipids.[1][2]

  • Agitation: Shake/Vortex for 10 minutes at high speed.

  • Phase Separation: Centrifuge at 10,000 rpm for 5 minutes at 4°C.

  • Transfer: Flash freeze the aqueous (bottom) layer in a dry ice/acetone bath (optional) or carefully pipette 800 µL of the organic (top) supernatant into a clean glass tube.

  • Dry Down: Evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of Mobile Phase A:B (50:50). Vortex for 1 min and centrifuge.

  • Injection: Inject 5-10 µL into the LC-MS/MS.

LC-MS/MS Conditions[1][2]

Chromatography (HPLC/UPLC):

  • Column: Waters XSelect CSH C18 (2.1 x 100 mm, 3.5 µm) or equivalent.[1]

    • Why CSH? Charged Surface Hybrid particles provide excellent peak shape for basic compounds and neutrals under acidic conditions.[1]

  • Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.[1][2]

  • Mobile Phase B: Acetonitrile (ACN).[1][2]

  • Flow Rate: 0.4 mL/min.[1][2][3]

Gradient Table:

Time (min)% Mobile Phase BEvent
0.030Initial Hold
0.530Start Gradient
3.590Elution of Analyte
4.590Wash
4.630Re-equilibration
6.030End of Run

Mass Spectrometry (ESI+): Since the analyte lacks a basic nitrogen, the protonated molecule


 may be weak. We target the Ammonium Adduct 

or the protonated form if acidic buffer is sufficient.
  • Source: Electrospray Ionization (Positive).[1]

  • Spray Voltage: 3500 V.

  • Temperature: 500°C.[1][2]

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Type
Impurity B 319.1

243.125Quantifier
Impurity B 319.1

145.135Qualifier
Impurity B-d5 324.1

248.125Internal Standard

Note: If signal is low, monitor the Ammonium adduct transition:


 (Loss of NH3).

Validation & Quality Control (Self-Validating System)

To ensure the method is trustworthy and meets FDA M10 guidelines, implement the following checks:

Linearity & Sensitivity[1][2]
  • Requirement:

    
    .[1][2]
    
  • LLOQ (Lower Limit of Quantitation): Target 1.0 ng/mL with Signal-to-Noise (S/N) > 10.

  • Check: The back-calculated concentration of calibration standards must be within ±15% of nominal (±20% for LLOQ).

Matrix Effect Assessment (The d5 Advantage)

Calculate the IS Normalized Matrix Factor .



Because the d5-IS is chemically identical, the Matrix Factor for the Analyte and the IS should be nearly identical.
  • Acceptance Criteria: The IS-normalized Matrix Factor should be close to 1.0 (e.g., 0.9 – 1.1), indicating the IS is perfectly compensating for any suppression.[1][2]

Specificity (Selectivity)

Inject a "Double Blank" (Plasma with no Analyte, no IS) and a "Blank" (Plasma + IS only).

  • Goal: Ensure no interference at the retention time of the analyte (Impurity B) from the d5-IS.

  • Risk:[1] If the d5-IS contains trace amounts of d0 (unlabeled impurity), you will see a peak in the Blank.[2] Ensure d5 purity is >99%.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Sensitivity Poor ionization of chlorohydrin.[1][2]Switch to Ammonium Adduct monitoring (

).[1] Increase buffer concentration to 10mM.
Peak Tailing Interaction with silanols.[1][2]Use a CSH or end-capped column.[1][2] Ensure pH is controlled (pH 3-4).
IS Interference "Crosstalk" or isotopic impurity.[1][2]Verify d5 purity. Ensure mass resolution is set to "Unit" or "High" on Q1 and Q3.[1]
Recovery Drift Inconsistent LLE extraction.Check pH of plasma before extraction.[2] Since analyte is neutral, pH adjustment is less critical than for bases, but consistency is key.[2]

References

  • U.S. Food and Drug Administration (FDA). (2022).[1][4][5] M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2023).[1][2][6][7] M7(R2) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. Retrieved from [Link]

  • European Pharmacopoeia (Ph.[1][2] Eur.). Propafenone Hydrochloride Monograph: Impurity B Structure. (Standard reference for chemical identity).

  • PubChem. (2023).[1][2] Propafenone Compound Summary. National Library of Medicine.[2][8] Retrieved from [Link][1]

Sources

Method

Application Note: Robust and Accurate Quantification of Propafenone in Human Plasma using a Deuterated Internal Standard and Advanced Sample Preparation Techniques

Introduction: The Critical Need for Precise Propafenone Bioanalysis Propafenone is a class 1C antiarrhythmic agent widely prescribed for the management of supraventricular and ventricular arrhythmias.[1][2] Given its nar...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Need for Precise Propafenone Bioanalysis

Propafenone is a class 1C antiarrhythmic agent widely prescribed for the management of supraventricular and ventricular arrhythmias.[1][2] Given its narrow therapeutic index and significant inter-individual variability in metabolism, primarily mediated by the polymorphic cytochrome P450 2D6 (CYP2D6) enzyme, therapeutic drug monitoring (TDM) and pharmacokinetic studies are crucial for optimizing efficacy and minimizing the risk of adverse effects.[3][4] Accurate and precise quantification of propafenone in biological matrices, such as human plasma, is therefore paramount.

This application note provides a comprehensive guide to the sample preparation and analysis of propafenone in human plasma, employing Depropylamino Chloro Propafenone-d5 as a stable isotope-labeled internal standard (SIL-IS). The use of a SIL-IS is the gold standard in quantitative mass spectrometry, as it ensures the highest level of accuracy and precision by compensating for variability in sample extraction, matrix effects, and instrument response.[5][6][7][8] We will explore two robust sample preparation methodologies: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE), providing detailed, step-by-step protocols and the scientific rationale behind each experimental choice.

The Role of Depropylamino Chloro Propafenone-d5 as an Internal Standard

An ideal internal standard should mimic the physicochemical properties and analytical behavior of the analyte of interest as closely as possible.[7] Depropylamino Chloro Propafenone-d5, a deuterated analog, serves as an excellent internal standard for propafenone analysis for several key reasons:

  • Chemical Similarity: Its structure is closely related to propafenone, ensuring similar extraction efficiency and chromatographic retention.[9]

  • Co-elution: It is designed to co-elute with propafenone under typical reversed-phase HPLC or UHPLC conditions, which is critical for effective compensation of matrix-induced ion suppression or enhancement.[10]

  • Mass Differentiation: The five deuterium atoms provide a distinct mass-to-charge ratio (m/z) difference from propafenone, allowing for simultaneous detection without isobaric interference in the mass spectrometer.

  • Stability: The deuterium labels are stable and do not exchange under typical sample preparation and analysis conditions.

By adding a known concentration of Depropylamino Chloro Propafenone-d5 to the plasma samples at the beginning of the workflow, any sample loss or variation in ionization efficiency will affect both the analyte and the internal standard proportionally. The ratio of the analyte peak area to the internal standard peak area is then used for quantification, leading to highly reliable and reproducible results.[5][8]

Physicochemical Properties of Propafenone

A thorough understanding of the analyte's physicochemical properties is essential for developing effective sample preparation strategies.

PropertyValueSource
Molecular FormulaC21H27NO3[1]
Molecular Weight341.4 g/mol [1]
pKa (basic)9.27[1]
LogP3.2[1]
SolubilitySlightly soluble in water[1][11]

Propafenone's basic nature (pKa 9.27) and moderate lipophilicity (LogP 3.2) are key factors in designing the extraction protocols. At a pH below its pKa, propafenone will be protonated and more water-soluble. Conversely, at a pH above its pKa, it will be in its neutral, more lipophilic form, facilitating extraction into organic solvents.

Experimental Protocols

The following protocols are designed for the preparation of human plasma samples for the quantitative analysis of propafenone by LC-MS/MS. All procedures should be performed in a well-ventilated laboratory, and appropriate personal protective equipment should be worn.

Protocol 1: Solid-Phase Extraction (SPE)

SPE offers a highly selective and efficient method for sample clean-up, effectively removing endogenous interferences such as phospholipids and proteins, which can cause significant matrix effects in LC-MS/MS analysis.[12][13] A mixed-mode cation exchange SPE is recommended for propafenone, leveraging its basic nature.

Materials:

  • Mixed-mode cation exchange SPE cartridges (e.g., Bond Elut Certify II)[14]

  • Human plasma (collected in K2EDTA tubes)

  • Depropylamino Chloro Propafenone-d5 working solution (in methanol)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid

  • Ammonium hydroxide

  • Deionized water

  • SPE vacuum manifold

Workflow Diagram:

SPE_Workflow cluster_plasma Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_final Final Preparation plasma 1. Plasma Sample (200 µL) is 2. Add Internal Standard (Depropylamino Chloro Propafenone-d5) plasma->is acidify 3. Acidify with 2% Formic Acid is->acidify vortex1 4. Vortex acidify->vortex1 condition 5. Condition SPE Cartridge (Methanol, then Water) vortex1->condition load 6. Load Pre-treated Sample condition->load wash1 7. Wash with Acidified Water load->wash1 wash2 8. Wash with Methanol wash1->wash2 elute 9. Elute with 5% NH4OH in Methanol wash2->elute evaporate 10. Evaporate Eluate to Dryness elute->evaporate reconstitute 11. Reconstitute in Mobile Phase evaporate->reconstitute analysis 12. LC-MS/MS Analysis reconstitute->analysis

Caption: Solid-Phase Extraction (SPE) workflow for propafenone analysis.

Step-by-Step Procedure:

  • Sample Pre-treatment:

    • Pipette 200 µL of human plasma into a microcentrifuge tube.

    • Add 20 µL of the Depropylamino Chloro Propafenone-d5 working solution.

    • Add 200 µL of 2% formic acid in deionized water.

    • Vortex for 30 seconds to mix and disrupt protein binding.

  • SPE Cartridge Conditioning:

    • Place the mixed-mode cation exchange SPE cartridges on the vacuum manifold.

    • Condition the cartridges by passing 1 mL of methanol, followed by 1 mL of deionized water. Do not allow the cartridges to dry out.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned SPE cartridge.

    • Apply a gentle vacuum to draw the sample through the sorbent at a flow rate of approximately 1-2 mL/min.

  • Washing:

    • Wash the cartridge with 1 mL of 2% formic acid in deionized water to remove polar interferences.

    • Wash the cartridge with 1 mL of methanol to remove non-polar interferences.

    • Dry the cartridge under high vacuum for 5 minutes.

  • Elution:

    • Place collection tubes in the manifold.

    • Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol. The basic pH neutralizes the protonated propafenone, releasing it from the cation exchange sorbent.

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE is a classic and effective technique for extracting analytes from a biological matrix based on their differential solubility in two immiscible liquid phases.[15][16] For propafenone, extraction from an alkalinized plasma sample into an organic solvent is a common approach.[15]

Materials:

  • Human plasma (collected in K2EDTA tubes)

  • Depropylamino Chloro Propafenone-d5 working solution (in methanol)

  • Methyl tert-butyl ether (MTBE)

  • Sodium carbonate buffer (0.1 M, pH 10)

  • Deionized water

  • Centrifuge

Workflow Diagram:

LLE_Workflow cluster_plasma Sample Preparation cluster_extraction Liquid-Liquid Extraction cluster_final Final Preparation plasma 1. Plasma Sample (200 µL) is 2. Add Internal Standard plasma->is buffer 3. Add Sodium Carbonate Buffer (pH 10) is->buffer vortex1 4. Vortex buffer->vortex1 solvent 5. Add MTBE vortex1->solvent vortex2 6. Vortex Mix (5 min) solvent->vortex2 centrifuge 7. Centrifuge (10 min) vortex2->centrifuge transfer 8. Transfer Organic Layer centrifuge->transfer evaporate 9. Evaporate to Dryness transfer->evaporate reconstitute 10. Reconstitute in Mobile Phase evaporate->reconstitute analysis 11. LC-MS/MS Analysis reconstitute->analysis

Caption: Liquid-Liquid Extraction (LLE) workflow for propafenone analysis.

Step-by-Step Procedure:

  • Sample Preparation:

    • Pipette 200 µL of human plasma into a glass tube.

    • Add 20 µL of the Depropylamino Chloro Propafenone-d5 working solution.

    • Add 200 µL of 0.1 M sodium carbonate buffer (pH 10) to alkalinize the sample. This deprotonates the propafenone, making it more soluble in the organic solvent.

    • Vortex for 30 seconds.

  • Liquid-Liquid Extraction:

    • Add 1 mL of methyl tert-butyl ether (MTBE) to the tube.

    • Vortex vigorously for 5 minutes to ensure thorough extraction.

    • Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Final Preparation:

    • Carefully transfer the upper organic layer to a clean tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Method Validation and Performance

Any bioanalytical method must be validated according to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA).[17][18][19] Key validation parameters include selectivity, sensitivity, accuracy, precision, recovery, and matrix effect.

Typical Performance Characteristics:

ParameterAcceptance Criteria (FDA)Expected Performance
Linearity (r²) ≥ 0.99> 0.995
Accuracy Within ±15% of nominal (±20% at LLOQ)90-110%
Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 10%
Extraction Recovery Consistent and reproducible> 80%
Matrix Effect IS-normalized matrix factor CV ≤ 15%< 15%

Data presented here are typical and should be established during in-lab validation.

Matrix Effect Assessment: The matrix effect should be quantitatively assessed by comparing the peak area of an analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution at the same concentration.[20][21] The use of Depropylamino Chloro Propafenone-d5 is crucial for compensating for any observed matrix effects.[20]

Conclusion

This application note provides two detailed and robust protocols for the sample preparation of propafenone in human plasma using Depropylamino Chloro Propafenone-d5 as an internal standard. The choice between Solid-Phase Extraction and Liquid-Liquid Extraction will depend on the specific laboratory workflow, available equipment, and desired level of sample clean-up. Both methods, when properly validated, are capable of producing high-quality data suitable for pharmacokinetic studies and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard is a critical component of these methodologies, ensuring the accuracy and reliability of the final analytical results.

References

  • A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). Retrieved from [Link]

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services, Food and Drug Administration. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • FDA. (n.d.). Bioanalytical Method Validation for Biomarkers - Guidance for Industry. U.S. Department of Health and Human Services, Food and Drug Administration. Retrieved from [Link]

  • Bioanalysis Zone. (2018). FDA announces final guidance for 'Bioanalytical Method validation,' now available. Retrieved from [Link]

  • FDA. (2018). FDA announces final guidance for 'Bioanalytical Method validation,' now available. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

  • Lamprecht, G., & Stoschitzky, K. (2009). Enantioselective analysis of R- and S-propafenone in plasma by HPLC applying column switching and liquid-liquid extraction. Journal of Chromatography B, 877(29), 3489-3494. Retrieved from [Link]

  • David Publishing. (n.d.). Development of Methodology for the Isolation and Determination of Propafenone in Blood Samples via HPLC. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

  • AptoChem. (n.d.). Deuterated internal standards and bioanalysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Propafenone. PubChem Compound Database. Retrieved from [Link]

  • Scholar Research Library. (n.d.). A rapid and sensitive LC–MS/MS assay for the determination of propafenone and its active metabolite 5–hydroxy propafenone in. Retrieved from [Link]

  • Chi, Z., Liu, R., Li, Y., Wang, K., Shu, C., & Ding, L. (2017). A Sensitive and Rapid LC-MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite 5-Hydroxypropafenone in Human Plasma and Its Application in a Pharmacokinetic Study. Journal of Chromatographic Science, 55(9), 911–917. Retrieved from [Link]

  • ResearchGate. (n.d.). Propafenone quantification in human plasma by high-performance liquid chromatography coupled with electrospray tandem mass spectrometry in a bioequivalence study. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Propafenone Hydrochloride. PubChem Compound Database. Retrieved from [Link]

  • Lee, J. T., Yee, J., Art-Rong, C., & Chen, C. M. (2017). Simultaneous determination of serum propafenone and its metabolites using high-performance liquid chromatography. Biomedical Chromatography, 31(12). Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). propafenone. Retrieved from [Link]

  • Suenaga, A., Abdallah, M. A., & Said, R. (2009). Propafenone quantification in human plasma by high-performance liquid chromatography coupled with electrospray tandem mass spectrometry in a bioequivalence study. Journal of Bioequivalence & Bioavailability, 1(1), 26-33. Retrieved from [Link]

  • Phenomenex. (n.d.). Protein Precipitation (PPT) Extraction. Retrieved from [Link]

  • Li, W., Zhang, J., & Tse, F. L. (2016). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 8(21), 2183–2188. Retrieved from [Link]

  • Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Methods in Chemistry. Retrieved from [Link]

  • Calbiochem. (2006). ProteoExtract Protein Precipitation Kit. Retrieved from [Link]

  • ResearchGate. (n.d.). A Rapid HPLC Assay for the Simultaneous Determination of Propafenone and Its Major Metabolites in Human Serum. Retrieved from [Link]

  • Agilent Technologies, Inc. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Solid phase extraction – Knowledge and References. Retrieved from [Link]

  • Agilent. (n.d.). Determination of Pharmaceuticals in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes Application Note. Retrieved from [Link]

  • Phenomenex. (n.d.). The Complete Guide to Solid Phase Extraction (SPE). Retrieved from [Link]

  • Pike, E. (2015). A Simplified Approach to Bioanalytical Sample Preparation. American Laboratory. Retrieved from [Link]

  • Karinen, R., Øiestad, E. L., & Andresen, H. (2014). Liquid–liquid extraction solvent selection for comparing illegal drugs in whole blood and dried blood spot with LC–MS–MS. Bioanalysis, 6(1), 15-26. Retrieved from [Link]

  • Dupuis, L. L., Trope, A., Giesbrecht, E., & Wong, B. (1997). Compatibility and stability of propafenone hydrochloride. The Canadian Journal of Hospital Pharmacy, 50(2), 55–60. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). DEPROPYLAMINO CHLORO PROPAFENONE. Retrieved from [Link]

  • Lee, J. Y., Kim, J. C., & Lee, Y. B. (2021). Formulation and stability of an extemporaneously compounded propafenone hydrochloride oral suspension for children with arrhythmia. Pharmaceuticals, 14(2), 169. Retrieved from [Link]

Sources

Application

Application Note: High-Sensitivity Quantification of Propafenone Chlorohydrin Impurities in Bioanalytical Workflows

This Application Note is designed for researchers and bioanalytical scientists involved in the development and safety assessment of Propafenone. It details the specific application of Depropylamino Chloro Propafenone-d5...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and bioanalytical scientists involved in the development and safety assessment of Propafenone. It details the specific application of Depropylamino Chloro Propafenone-d5 (Propafenone Impurity E-d5) as an Internal Standard (IS) for trace-level quantification and impurity profiling within drug metabolism and pharmacokinetic (DMPK) workflows.

Introduction & Scientific Context

Propafenone is a Class IC antiarrhythmic agent widely used for the management of atrial and ventricular arrhythmias.[1][2][3] Its metabolic profile is complex, primarily involving CYP2D6 (5-hydroxylation) and CYP3A4/1A2 (N-dealkylation).[3]

However, a critical aspect of Propafenone development—often overlooked in standard DMPK literature—is the management of Process-Related Impurities that possess structural similarity to metabolites.[3]

Depropylamino Chloro Propafenone (Chemical Name: 1-[2-(3-Chloro-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone) is a key intermediate in the synthesis of Propafenone (formed via the reaction of epichlorohydrin).[3] It is also known as Propafenone Impurity E (EP/BP standards).[3] Due to the presence of the alkyl chloride moiety, it is a potential genotoxic impurity (GTI) that requires rigorous monitoring.[3]

Depropylamino Chloro Propafenone-d5 is the stable isotope-labeled (SIL) analog used as the Internal Standard (IS) .[3] Its application is critical in two specific DMPK scenarios:

  • Impurity Qualification: Differentiating between metabolic N-dealkylation and the presence of the synthesis impurity in toxicokinetic samples.

  • Reactive Metabolite Studies: Tracking the potential formation of reactive chlorohydrin species in vitro.

Nomenclature Clarification
  • Parent Drug: Propafenone[1][2][4][5][6]

  • Major Metabolite: N-Despropylpropafenone (Amine retained, propyl group lost).[3]

  • Target Analyte (This Protocol): Depropylamino Chloro Propafenone (Amine replaced by Chloride).[3][7]

  • Internal Standard: Depropylamino Chloro Propafenone-d5 (Deuterated on the phenyl ring).[3]

Mechanism of Action: The Role of the SIL-IS

In LC-MS/MS bioanalysis, the "d5" standard provides a self-validating correction mechanism.[3]

  • Co-Elution: The d5-IS is chemically identical to the target impurity (except for mass).[3] It co-elutes perfectly, experiencing the exact same matrix suppression or enhancement in the electrospray ionization (ESI) source.[3]

  • Mass Shift: The deuterium labeling (typically on the phenyl ring) creates a mass shift of +5 Da.[3] This shifts the precursor ion (

    
    ) and product ions, preventing "crosstalk" with the natural isotope distribution of the analyte.[3]
    
  • Chlorine Isotope Correction: The target analyte contains Chlorine (

    
     and 
    
    
    
    in a 3:1 ratio). The d5-IS replicates this pattern, allowing accurate quantification even if the mass window is tight.[3]
Pathway Visualization: Impurity vs. Metabolite

The following diagram illustrates the structural relationship between the parent drug, the metabolite, and the target impurity.[3]

Propafenone_Pathways Precursor Synthesis Precursor (Epoxide/Chlorohydrin) Impurity Depropylamino Chloro Propafenone (Target Analyte) Precursor->Impurity Incomplete Reaction Propafenone Propafenone (Parent Drug) Impurity->Propafenone + Propylamine (Synthesis) Metabolite N-Despropylpropafenone (Metabolite) Impurity->Metabolite Structural Analog (Distinct via MS) Propafenone->Metabolite CYP3A4/1A2 (Metabolism)

Figure 1: Structural relationship between the synthesis impurity (Target) and the metabolic pathway. Note that the Target Analyte is a chlorohydrin, distinct from the amine metabolite.[3]

Experimental Protocol: LC-MS/MS Quantification

Materials & Reagents[3]
  • Analyte Standard: Depropylamino Chloro Propafenone (Reference Standard).[3][7]

  • Internal Standard: Depropylamino Chloro Propafenone-d5 (Isotopic Purity > 99%).[3]

  • Matrix: Human Plasma (K2EDTA) or Liver Microsomes (for stability studies).[3]

  • Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), Ammonium Formate.[3]

Stock Solution Preparation[3]
  • Master Stock (Analyte): Dissolve 1 mg of Depropylamino Chloro Propafenone in 1 mL MeOH (1 mg/mL).

  • Master Stock (IS): Dissolve 1 mg of d5-IS in 1 mL MeOH.

  • Working IS Solution: Dilute d5-stock to 50 ng/mL in 50:50 MeOH:Water. Note: Keep cold (4°C) to prevent degradation.

Sample Preparation (Protein Precipitation)

Rationale: LLE (Liquid-Liquid Extraction) is often used for Propafenone, but Protein Precipitation (PPT) is recommended here to ensure recovery of the more polar chlorohydrin impurity.[3]

  • Aliquot 50 µL of biological sample (plasma/microsomal incubate) into a 1.5 mL tube.

  • Add 20 µL of Working IS Solution (d5-IS).[3]

  • Add 200 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins.

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of supernatant to an autosampler vial containing 100 µL of water (to improve peak shape on C18 columns).

LC-MS/MS Conditions
  • System: Agilent 1290 Infinity II / Sciex Triple Quad 6500+ (or equivalent).

  • Column: Phenomenex Kinetex C18 (2.1 x 50 mm, 1.7 µm). Short column preferred for high throughput.[3]

  • Mobile Phase A: 5 mM Ammonium Formate in Water + 0.1% Formic Acid.[3]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[3]

  • Flow Rate: 0.4 mL/min.[3][5][8]

Gradient Program:

Time (min) % B Event
0.0 10 Initial equilibration
0.5 10 Divert to Waste (Salt removal)
3.0 90 Elution of Analyte & IS
4.0 90 Wash
4.1 10 Re-equilibration

| 5.5 | 10 | Stop |

Mass Spectrometry Parameters (MRM)
  • Ionization: Electrospray Positive (ESI+).[3]

  • Source Temp: 500°C.

  • Note on Chlorine Isotopes: The transitions below track the

    
     isotope (most abundant). For confirmation, a secondary transition using 
    
    
    
    (+2 Da) can be monitored.[3]
CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Role
Target Analyte 319.1 (

)
116.125Quantifier
Target Analyte 319.177.040Qualifier
IS (d5-Analog) 324.1 (

)
121.125Internal Standard

Note: The Precursor mass 319.1 assumes protonation


. The d5 IS is shifted by +5 to 324.1.[3]

Method Validation & Data Analysis

Linearity and Range
  • Range: 0.5 ng/mL – 500 ng/mL.

  • Weighting:

    
     linear regression.
    
  • Acceptance:

    
    .[3]
    
Handling In-Source Fragmentation (Critical Step)

A common artifact in Propafenone analysis is the in-source fragmentation of the parent drug (Propafenone, MW 341) which can lose the propyl-amine group or fragment to mimic the impurity.[3]

  • Validation Step: Inject a high concentration of pure Propafenone (10 µg/mL).[3] Monitor the MRM channel for the Depropylamino Chloro impurity (319.1 -> 116.1).[3]

  • Result: If a peak appears at the retention time of the impurity, it is real.[3] If it appears at the retention time of Propafenone, it is an artifact (crosstalk).[3]

  • Resolution: Chromatographic separation is mandatory.[3] The Chloro-impurity (less polar than the amine metabolite, but more polar than parent) must be resolved from Propafenone.[3]

Analytical Workflow Diagram

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Plasma/Microsome Sample Spike Spike IS: Depropylamino Chloro Propafenone-d5 Sample->Spike PPT Protein Precipitation (ACN + 0.1% FA) Spike->PPT Centrifuge Centrifugation (15,000g, 10 min) PPT->Centrifuge LC LC Separation (Kinetex C18) Centrifuge->LC MS MS/MS Detection (MRM Mode) LC->MS Data Quantification (Ratio Analyte/IS) MS->Data

Figure 2: Step-by-step bioanalytical workflow ensuring precise quantification.

References

  • Sidharta, P. N., et al. (2005).[3] "Pharmacokinetics of propafenone and its major metabolites in healthy subjects." Clinical Pharmacokinetics.

  • Matuszewski, B. K., et al. (2003).[3] "Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS." Analytical Chemistry.

  • European Pharmacopoeia (Ph.[3][9] Eur.) . "Propafenone Hydrochloride Monograph: Impurity E." [3]

  • Lee, H., et al. (2014).[3] "Determination of propafenone and its metabolites in human plasma by LC-MS/MS." Journal of Chromatography B.

Disclaimer: This protocol is intended for research and development purposes only. All handling of Depropylamino Chloro Propafenone (a potential alkylating agent) should be performed under strict safety guidelines (fume hood, PPE) due to potential genotoxicity.

Sources

Method

protocol for using Depropylamino Chloro Propafenone-d5 in plasma samples

Application Note: High-Sensitivity Quantitation of Depropylamino Chloro Propafenone in Plasma using Deuterated Internal Standard (d5) Executive Summary This application note details the protocol for the bioanalysis of De...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity Quantitation of Depropylamino Chloro Propafenone in Plasma using Deuterated Internal Standard (d5)

Executive Summary

This application note details the protocol for the bioanalysis of Depropylamino Chloro Propafenone (an impurity or reactive intermediate associated with Propafenone synthesis and degradation) in human plasma. The method utilizes Depropylamino Chloro Propafenone-d5 as a Stable Isotope Labeled Internal Standard (SIL-IS) to ensure rigorous quantification accuracy.

Given the structural presence of a chloropropyl moiety (implied by "Chloro" and "Depropylamino"), this analyte exhibits different stability and ionization characteristics compared to the parent drug, Propafenone. This protocol emphasizes low-temperature processing and acidified extraction to prevent hydrolysis or cyclization of the chloro-group during analysis.

Chemical Context & Stability Considerations

  • Analyte: Depropylamino Chloro Propafenone (Structural analog/impurity of Propafenone).

  • Internal Standard (IS): Depropylamino Chloro Propafenone-d5 (Deuterated analog).

  • Critical Mechanism: The "Chloro" substitution often renders the molecule more lipophilic but potentially more reactive (susceptible to nucleophilic attack or hydrolysis) compared to the hydroxylated parent compound.

  • Why d5? The d5-label provides 5 deuterium atoms (likely on the phenyl ring or the propyl backbone if retained), creating a mass shift of +5 Da. This prevents cross-talk (spectral interference) with the native analyte while maintaining identical chromatographic retention and ionization efficiency.

Experimental Workflow (Visualized)

The following diagram outlines the critical path for sample preparation, emphasizing the "Co-Extraction" principle where the IS compensates for matrix effects.

BioanalyticalWorkflow Start Plasma Sample (50 µL) IS_Add Add IS: Depropylamino Chloro Propafenone-d5 (10 µL @ 100 ng/mL) Start->IS_Add Normalization Step Precipitation Protein Precipitation (ACN:MeOH 1:1 + 0.1% Formic Acid) IS_Add->Precipitation Denaturation Vortex Vortex (5 min) & Centrifuge (15,000 x g, 4°C) Precipitation->Vortex Supernatant Supernatant Transfer (Evaporate to Dryness) Vortex->Supernatant Phase Separation Recon Reconstitution (Mobile Phase A:B 80:20) Supernatant->Recon Concentration LCMS LC-MS/MS Analysis (MRM Mode) Recon->LCMS Injection

Caption: Figure 1.[1][2] Optimized Solid-Phase Supported Liquid Extraction (SLE) or Protein Precipitation workflow ensuring IS equilibration.

Detailed Protocol

Materials & Reagents
  • Analyte Standard: Depropylamino Chloro Propafenone (Ref material).

  • Internal Standard: Depropylamino Chloro Propafenone-d5 (High isotopic purity >99%).

  • Matrix: K2EDTA Human Plasma (Acidified with 0.5% Formic Acid to stabilize the chloro-group).

  • Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), Ammonium Formate.

Stock Solution Preparation
  • Master Stock (IS): Dissolve Depropylamino Chloro Propafenone-d5 in DMSO or Methanol to 1.0 mg/mL. Store at -80°C.

  • Working IS Solution: Dilute Master Stock to 100 ng/mL in 50:50 Methanol:Water. Note: Prepare fresh weekly to prevent deuterium exchange or degradation.

Sample Preparation (Protein Precipitation)

Rationale: Protein precipitation (PPT) is chosen over Liquid-Liquid Extraction (LLE) to minimize the time the potentially unstable chloro-analyte spends in harsh organic solvents.

  • Thawing: Thaw plasma samples on ice (4°C). Do not use a water bath.

  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL Eppendorf tube.

  • IS Addition: Add 10 µL of Working IS Solution (100 ng/mL). Vortex gently for 10 seconds.

    • Self-Validating Step: The IS is added before extraction.[2] Any loss during precipitation is mirrored by the IS, correcting the final result.

  • Precipitation: Add 200 µL of Ice-Cold Acetonitrile containing 0.1% Formic Acid.

    • Chemistry Note: The acid prevents degradation of the chloro-amine moiety.

  • Extraction: Vortex vigorously for 5 minutes.

  • Separation: Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 150 µL of the supernatant to a clean vial/plate.

  • Dilution (Optional): If sensitivity allows, dilute 1:1 with water to improve peak shape. If concentrating, evaporate under Nitrogen at 30°C (low temp) and reconstitute in 100 µL Mobile Phase.

LC-MS/MS Conditions

Chromatography (UHPLC):

  • Column: Phenomenex Kinetex C18 (2.1 x 50 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: 5 mM Ammonium Formate in Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.[3]

  • Column Temp: 40°C.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.00 10 Initial equilibration
0.50 10 Load
3.00 90 Elution of Analyte/IS
3.50 90 Wash
3.60 10 Re-equilibration

| 5.00 | 10 | Stop |

Mass Spectrometry (Source Parameters):

  • Source: ESI Positive Mode (ESI+).

  • Spray Voltage: 3500 V.

  • Gas Temps: 350°C (Sheath), 300°C (Aux).

  • MRM Transitions (Example - Must Optimize):

    • Note: Transitions depend on the exact molecular weight of the specific "Chloro" impurity. Assuming "Depropylamino" (loss of C3H7) and "Chloro" (OH -> Cl shift):

    • Analyte (Target): Precursor [M+H]+ → Product Ion (Quantifier).

    • IS (d5-Target): Precursor [M+H+5]+ → Product Ion (Quantifier+5 or conserved fragment).

Method Validation & Acceptance Criteria

To ensure the protocol is self-validating (Trustworthiness), the following criteria must be met:

  • IS Response Consistency: The peak area of the d5-IS should not vary by more than ±15% across the entire run (Standards, QCs, and Samples). A drift indicates matrix suppression or injection failure.

  • Linearity: R² > 0.99 for the calibration curve (typically 1 ng/mL to 1000 ng/mL).

  • Carryover: Inject a blank after the highest standard (ULOQ). Analyte peak in blank must be < 20% of the Lower Limit of Quantification (LLOQ).

References

  • BenchChem. Application Note: Quantitative Analysis of Propafenone and its Metabolites in Human Plasma. (2025).[2][4][5][6][7] Retrieved from

  • Cayman Chemical. Propafenone-d5 (hydrochloride) Product Information & Spectroscopic Data. (2024).[7] Retrieved from

  • MedChemExpress. Depropylamino-chloro-propafenone-d5 Product Overview. (2024).[7] Retrieved from

  • National Institutes of Health (PubMed). Simultaneous Determination of Propafenone and Its Active Metabolite 5-Hydroxypropafenone in Human Plasma. (2010). Retrieved from

Disclaimer: This protocol is for research use only. The exact transitions for Depropylamino Chloro Propafenone must be tuned using the neat standard due to the variability in specific "chloro" impurity structures.

Sources

Application

Application Notes and Protocols for the Analytical Standard of Propafenone Impurity E

This comprehensive technical guide provides a detailed framework for the analysis of Propafenone Impurity E, a critical parameter in the quality control of the antiarrhythmic drug, propafenone. This document is intended...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive technical guide provides a detailed framework for the analysis of Propafenone Impurity E, a critical parameter in the quality control of the antiarrhythmic drug, propafenone. This document is intended for researchers, scientists, and drug development professionals, offering in-depth protocols and the scientific rationale behind the analytical choices.

Introduction: The Significance of Propafenone Impurity E

Propafenone is a class 1C antiarrhythmic agent used to treat and prevent abnormal heart rhythms.[1] As with any pharmaceutical product, the presence of impurities can impact both the efficacy and safety of the drug. Propafenone Impurity E, chemically known as 1-[2-[(2RS)-3-chloro-2-hydroxypropoxy]phenyl]-3-phenylpropan-1-one, is a potential process-related impurity or degradation product that must be carefully monitored and controlled.[2][3] Regulatory bodies such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) have stringent limits on the levels of impurities in active pharmaceutical ingredients (APIs) and finished drug products.[4][5] This guide provides a robust analytical method for the identification and quantification of Propafenone Impurity E, ensuring product quality and patient safety.

Physicochemical Properties of Propafenone Impurity E

A thorough understanding of the physicochemical properties of an impurity is fundamental to developing a selective and sensitive analytical method.

PropertyValueSource
Chemical Name 1-[2-[(2RS)-3-chloro-2-hydroxypropoxy]phenyl]-3-phenylpropan-1-one[2][6]
Synonyms Despropylamino Chloro Propafenone[2][3]
CAS Number 165279-79-8[3][7]
Molecular Formula C18H19ClO3[3][7]
Molecular Weight 318.8 g/mol [7]

Causality: The Formation of Propafenone Impurity E

Understanding the potential formation pathways of an impurity is crucial for both process optimization and the development of a targeted analytical method. Propafenone Impurity E can potentially arise during the synthesis of propafenone hydrochloride. One of the key synthetic steps for propafenone involves the reaction of 1-(2-hydroxyphenyl)-3-phenyl-1-propanone with epichlorohydrin, followed by a reaction with propylamine.[4] If the initial reaction with epichlorohydrin is incomplete or if side reactions occur, the subsequent addition of the propylamine group may not proceed, leading to the formation of chlorinated intermediates like Propafenone Impurity E.

Forced degradation studies, where the drug substance is subjected to stress conditions such as acid, base, oxidation, heat, and light, are instrumental in identifying potential degradation products.[8] Such studies can confirm the likelihood of Propafenone Impurity E forming under specific conditions and help to establish the stability-indicating nature of the analytical method.[9]

Analytical Method: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for the separation and quantification of propafenone and its related compounds.[4] The method outlined below is based on established principles of reversed-phase chromatography, which separates compounds based on their hydrophobicity.

Diagram of the Analytical Workflow

analytical_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard_Prep Prepare Impurity E Standard Solution Injection Inject into HPLC System Standard_Prep->Injection Sample_Prep Prepare Propafenone Sample Solution Sample_Prep->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification of Impurity E Integration->Quantification Reporting Report Results Quantification->Reporting

Caption: A streamlined workflow for the HPLC analysis of Propafenone Impurity E.

Instrumentation and Chromatographic Conditions

The following table outlines a typical set of HPLC parameters for the analysis of Propafenone Impurity E. These conditions are a starting point and may require optimization based on the specific instrumentation and column used.

ParameterRecommended ConditionRationale
HPLC System Quaternary or Binary Gradient HPLC with UV DetectorProvides the necessary flexibility for method development and robust performance.
Column C18, 4.6 x 150 mm, 5 µmA C18 stationary phase offers good retention and selectivity for the moderately nonpolar propafenone and its impurities.
Mobile Phase A 0.1% Phosphoric Acid in WaterProvides an acidic pH to ensure the ionization of basic analytes, leading to better peak shape.
Mobile Phase B AcetonitrileA common organic modifier in reversed-phase HPLC with good UV transparency.
Gradient Program Time (min)%B
030
2070
2570
2630
3030
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume for standard HPLC analysis.
Detection Wavelength 254 nmPropafenone and its chromophoric impurities exhibit significant absorbance at this wavelength.
Preparation of Solutions
  • Diluent: A mixture of Mobile Phase A and Mobile Phase B (70:30 v/v) is a suitable diluent.

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of Propafenone Impurity E analytical standard in the diluent to obtain a final concentration of approximately 0.5 µg/mL.

  • Sample Solution: Accurately weigh and dissolve a suitable amount of the propafenone drug substance in the diluent to obtain a final concentration of approximately 1 mg/mL.

Protocol for Method Validation

To ensure the analytical method is fit for its intended purpose, it must be validated according to the International Council for Harmonisation (ICH) guidelines.[5] The following parameters should be assessed:

Specificity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as other impurities, degradation products, and matrix components.

  • Protocol:

    • Analyze a blank sample (diluent) to ensure no interfering peaks are present at the retention time of Propafenone Impurity E.

    • Analyze the Propafenone Impurity E standard solution to determine its retention time.

    • Analyze the propafenone sample solution.

    • Spike the propafenone sample solution with the Propafenone Impurity E standard and analyze to confirm the peak identity and resolution from other impurities.

    • Perform forced degradation studies on the propafenone drug substance to generate potential degradation products. Analyze the stressed samples to ensure that Propafenone Impurity E is well-resolved from any degradation products.

Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.

  • Protocol:

    • Prepare a series of at least five solutions of Propafenone Impurity E ranging from the limit of quantitation (LOQ) to 150% of the specification limit (e.g., if the limit is 0.1%, the range would be from LOQ to 0.15%).

    • Inject each solution in triplicate.

    • Plot a graph of the mean peak area versus the concentration.

    • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

  • Acceptance Criteria:

    • Correlation coefficient (r²) ≥ 0.99.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.

  • Protocol:

    • Prepare a propafenone sample solution and spike it with known concentrations of Propafenone Impurity E at three different levels (e.g., 50%, 100%, and 150% of the specification limit).

    • Prepare each concentration level in triplicate.

    • Analyze the spiked samples and calculate the percentage recovery of the impurity.

  • Acceptance Criteria:

    • The mean recovery should be within 90.0% to 110.0%.

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze six replicate preparations of a propafenone sample spiked with Propafenone Impurity E at 100% of the specification limit on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria:

    • The relative standard deviation (RSD) should be not more than 10.0%.

Limit of Quantitation (LOQ)

The LOQ is the lowest concentration of the analyte that can be determined with acceptable precision and accuracy.

  • Protocol:

    • Determine the LOQ based on the signal-to-noise ratio (typically S/N ≥ 10) or by establishing the lowest concentration that meets the acceptance criteria for accuracy and precision.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

  • Protocol:

    • Introduce small variations to the method parameters, one at a time. Examples include:

      • Flow rate (± 0.1 mL/min)

      • Column temperature (± 2 °C)

      • Mobile phase composition (± 2% organic)

      • Detection wavelength (± 2 nm)

    • Analyze a system suitability solution and a spiked sample under each varied condition.

    • Evaluate the impact on the system suitability parameters (e.g., resolution, tailing factor) and the quantification of the impurity.

Data Presentation and System Suitability

System Suitability

Before commencing any analysis, the suitability of the chromatographic system must be verified.

  • Protocol:

    • Prepare a system suitability solution containing both propafenone and Propafenone Impurity E.

    • Inject the solution five times.

    • Calculate the resolution between the propafenone and Propafenone Impurity E peaks, the tailing factor for the Propafenone Impurity E peak, and the relative standard deviation of the peak areas.

  • Acceptance Criteria:

    • Resolution ≥ 2.0

    • Tailing factor ≤ 2.0

    • RSD of peak areas ≤ 5.0%

Example Data Summary Tables

Table 1: Linearity Data for Propafenone Impurity E

Concentration (µg/mL)Mean Peak Area
LOQ[Insert Data]
0.25[Insert Data]
0.50[Insert Data]
0.75[Insert Data]
1.00[Insert Data]
Correlation Coefficient (r²) [Insert Value]

Table 2: Accuracy (Recovery) Data for Propafenone Impurity E

Spiking LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)Recovery (%)
50%0.25[Insert Data][Insert Data]
100%0.50[Insert Data][Insert Data]
150%0.75[Insert Data][Insert Data]
Mean Recovery (%) [Insert Value]

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the analysis of Propafenone Impurity E. By adhering to the detailed methodologies for HPLC analysis and method validation, researchers and quality control professionals can ensure the accurate and reliable determination of this critical impurity, thereby safeguarding the quality and safety of propafenone drug products. The provided rationale for experimental choices and the inclusion of validation protocols based on ICH guidelines offer a robust framework for implementation in a regulated laboratory environment.

References

  • Veeprho. Propafenone EP Impurity E | CAS 165279-79-8. [Link]

  • ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Pharmaffiliates. Propafenone-impurities. [Link]

  • Rasayan Journal of Chemistry. SYNTHESIS OF (2E)-DEHYDROPROPAFENONE HYDROCHLORIDE. [Link]

  • ResearchGate. Results of forced degradation study. [Link]

  • ResearchGate. Resolution from degradation products and propafenone HCl.. [Link]

  • ResearchGate. Stability-indicating methods applied in the separation and characterization of the main degradation product of propafenone. [Link]

  • IJCRT.org. Analytical Method Developed And Validated For The Estimation Of Propafenone Hydrochloride In Pharmaceutical Dosage Form. [Link]

  • PubChem. Propafenone. [Link]

  • Cleanchem. Propafenone EP Impurity E | CAS No: 165279-79-8. [Link]

  • HTS Biopharma. Propafenone EP Impurity E. [Link]

  • David Publishing. Development of Methodology for the Isolation and Determination of Propafenone in Blood Samples via HPLC. [Link]

  • Jordan Journal of Pharmaceutical Sciences. Development and Validation of a Simple and Sensitive ICP-MS Method for the Quantification of Elemental Impurities in Propafenone Hydrochloride Drug Substance. [Link]

  • ResearchGate. Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • ACG Publications. Synthesis of 2,3-epoxy-1-phenyl-3-aryl-1-propanone by combination of phase transfer catalyst and ultrasound irradiation. [Link]

  • Google Patents. Process for the preparation of enantiomerically pure 3-hydroxy-3-arylpropylamines and their optical stereoisomers.
  • Google Patents.
  • Hungarian Journal of Industry and Chemistry. PRODUCTION OF CHIRAL (S)-2-PHENYL-1-PROPANOL BY ENANTIOSE- LECTIVE BIOCATALYSTS. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

optimizing Depropylamino Chloro Propafenone-d5 concentration in LC-MS/MS

Technical Support Center: Optimizing Depropylamino Chloro Propafenone-d5 Concentration in LC-MS/MS Introduction & Scope Welcome to the Advanced Method Development Support Center. This guide addresses the specific optimiz...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Depropylamino Chloro Propafenone-d5 Concentration in LC-MS/MS

Introduction & Scope

Welcome to the Advanced Method Development Support Center. This guide addresses the specific optimization of Depropylamino Chloro Propafenone-d5 (hereafter referred to as DCP-d5 ), a stable isotope-labeled internal standard (SIL-IS). This compound is typically used for the quantification of Propafenone impurities or specific metabolites (e.g., N-despropylpropafenone derivatives) in complex biological matrices.

Why This Matters: Inaccurate IS concentration is a silent killer of bioanalytical assays.

  • Too Low: You suffer from poor precision (%CV) and inability to compensate for matrix effects.

  • Too High: You risk "cross-talk" (isotopic impurities contributing to the analyte signal), detector saturation, and suppression of the analyte itself.

This guide provides a self-validating workflow to determine the exact optimal concentration for your specific instrument platform (e.g., Sciex QTRAP, Waters Xevo, Thermo Altis).

Module 1: The Optimization Workflow (Visualized)

Before preparing samples, visualize the logical flow of optimization. This is not a "guess and check" process; it is a systematic titration.

IS_Optimization_Workflow Start Start: Stock Preparation (1 mg/mL in MeOH) Tuning Step 1: MS/MS Tuning (Determine MRM Transitions) Start->Tuning Crosstalk Step 2: Cross-Talk Thresholding (Inject Pure IS -> Check Analyte Channel) Tuning->Crosstalk Crosstalk->Tuning If >20% of LLOQ (Lower Conc) Matrix Step 3: Matrix Effect Check (Post-Column Infusion) Crosstalk->Matrix If <20% of LLOQ Final Step 4: Final Concentration Selection (Target: 50-80% of Analyte Mid-Range) Matrix->Final

Figure 1: Logical workflow for determining the optimal Internal Standard concentration. Note the critical feedback loop at Step 2 to prevent false positives.

Module 2: Critical Experimental Protocols

Protocol A: The "Cross-Talk" Determination (The Ceiling)

The most common failure mode with deuterated standards is isotopic impurity contribution . If your DCP-d5 contains even 0.5% of the non-deuterated (d0) form, a high IS concentration will create a "ghost peak" in your analyte channel, causing you to fail LLOQ (Lower Limit of Quantitation) criteria.

Step-by-Step:

  • Prepare Analyte-Free Solvent: Use high-grade LC-MS Methanol/Water (50:50).

  • Prepare IS Dilution Series: Create concentrations of DCP-d5 at 10, 50, 100, 200, and 500 ng/mL.

  • Inject: Inject each IS concentration as if it were a sample.

  • Monitor: Watch the Analyte MRM transition (e.g., the d0 transition).

  • Calculate:

    
    
    
  • Decision Rule: The interference must be < 20% of the LLOQ signal . The IS concentration that breaches this threshold is your absolute Maximum Allowable Concentration (MAC) .

Protocol B: Post-Column Infusion (The Matrix Check)

You must ensure the IS does not suppress the analyte and vice-versa.

Step-by-Step:

  • Setup: Connect a syringe pump containing the Analyte (at ~100 ng/mL) via a T-ee connector into the LC flow after the column but before the MS source.

  • Infuse: Start the syringe pump (e.g., 10 µL/min) to generate a steady baseline signal.

  • Inject: Inject a "Blank Matrix" sample extracted with your proposed DCP-d5 concentration.

  • Observe: Look for dips (suppression) or peaks (enhancement) in the baseline at the retention time of the IS.

  • Result: If the IS injection causes a dip in the infused analyte baseline, your IS concentration is too high and causing "self-suppression" or competition for ionization.

Module 3: Technical Support FAQs

Q1: My DCP-d5 retention time (RT) is shifting slightly compared to the analyte. Is this a problem?

Answer: It depends on the magnitude.

  • The Science: Deuterium is slightly more lipophilic than Hydrogen, which can cause a "Deuterium Isotope Effect." In Reversed-Phase LC, deuterated standards often elute slightly earlier than the non-deuterated analyte.

  • The Fix: If the shift is < 0.1 minutes, it is acceptable. If the peaks are fully resolved (separated), you lose the benefit of the IS correcting for matrix effects at that specific millisecond.

  • Optimization: Ensure your integration windows are wide enough to capture both. If the shift is significant (>0.2 min), check if your "Chloro" analyte is a salt form (e.g., HCl) dissociating differently than the IS.

Q2: I see a signal in the DCP-d5 channel when I inject my highest standard (ULOQ) of the non-labeled analyte. Why?

Answer: This is Reverse Cross-Talk (Contribution of Analyte to IS).

  • Cause: This usually happens if the mass resolution of your Quadrupole (Q1 or Q3) is too open (e.g., Low Resolution instead of Unit Resolution), or if the natural isotopic distribution (C13 isotopes) of the analyte overlaps with the d5 mass.

  • Diagnostic: Check the mass difference.[1] Propafenone analogs are large molecules (~340-380 Da). A d5 label is usually sufficient to avoid C13 overlap.

  • Solution:

    • Tighten Q1/Q3 resolution to "Unit" or "High".

    • Ensure your d5 label is stable. If the label is on an exchangeable proton (e.g., -OH or -NH), it might be swapping with solvent protons. Note: DCP-d5 typically has the label on the phenyl ring or propyl chain, which is stable.

Q3: What is the target signal intensity for the IS?

Answer: Do not maximize it. Optimize for stability .

  • Target: The IS peak area should be roughly 50-80% of the peak area of the Analyte at the Geometric Mean of your calibration curve.

  • Example: If your curve ranges from 1 ng/mL to 1000 ng/mL, the geometric mean is ~31 ng/mL. Choose an IS concentration that matches the intensity of a 30-50 ng/mL analyte standard.

  • Reasoning: This ensures the IS is detectable at the LLOQ but doesn't dominate the detector at the ULOQ.

Module 4: Data Summary & Reference Tables

Table 1: Troubleshooting Matrix for DCP-d5
SymptomProbable CauseCorrective Action
High Background in Analyte Channel IS Concentration > MAC (Isotopic Impurity)Dilute IS until interference is <20% of LLOQ.
IS Response Drops over Batch Build-up on Source or Stability IssueCheck solvent pH. Propafenone derivatives are basic; ensure mobile phase is acidic (0.1% Formic Acid) to keep them charged and soluble.
Split Peaks Solvent Strength MismatchEnsure the IS working solution (added to sample) matches the initial mobile phase strength (e.g., don't inject 100% MeOH IS into a 90% Water gradient).
Table 2: Typical MS Parameters (Sciex/Waters Generic)

Note: These are starting points. You must tune.

ParameterSettingReason
Ionization ESI Positive (+)Basic amine group on Propafenone structure protonates easily.
Source Temp 450°C - 550°CHigh enough to desolvate, low enough to prevent thermal degradation.
Collision Energy (CE) 20 - 35 eVOptimization required for specific "Chloro" derivative fragmentation.

References

  • FDA Center for Drug Evaluation and Research (CDER). (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. Link

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry, 75(13), 3019-3030. Link

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Committee for Medicinal Products for Human Use. Link

  • MedChemExpress. (n.d.). Depropylamino-chloro-propafenone-d5 Product Information. (Reference for compound existence and catalog specification). LinkNote: Verify specific lot CoA for isotopic purity.

Sources

Optimization

Technical Support Center: Matrix Effect Mitigation in Propafenone &amp; Impurity Analysis

Core Concept: The "Matrix Effect" Paradox You are likely utilizing Depropylamino Chloro Propafenone-d5 (hereafter referred to as d5-IS ) to quantify the genotoxic impurity Depropylamino Chloro Propafenone (the Chlorohydr...

Author: BenchChem Technical Support Team. Date: February 2026

Core Concept: The "Matrix Effect" Paradox

You are likely utilizing Depropylamino Chloro Propafenone-d5 (hereafter referred to as d5-IS ) to quantify the genotoxic impurity Depropylamino Chloro Propafenone (the Chlorohydrin intermediate) within a sample containing high concentrations of the parent drug, Propafenone .

In this assay, the "Matrix" is not just biological fluid (plasma/urine); the Propafenone API (Active Pharmaceutical Ingredient) itself acts as a high-abundance matrix interferent .

The Mechanism of Failure

Propafenone is a basic amine with high proton affinity. The target impurity (Depropylamino Chloro Propafenone) lacks the propylamino group, containing instead a chlorine atom and a hydroxyl group.

  • Ionization Competition: In the ESI source, the abundant Propafenone molecules monopolize the available protons.

  • Suppression: The impurity (and its d5-IS) suffers from severe ion suppression (signal loss) if it co-elutes with the parent drug.

  • The d5-IS Limitation: While d5-IS is chemically nearly identical to the impurity, deuterium isotope effects can cause a slight shift in retention time. If the d5-IS elutes slightly earlier/later than the impurity during the elution of the massive Propafenone peak, the suppression experienced by the IS will differ from the analyte. This renders the IS ineffective.

Diagnostic Workflow: Do You Have a Matrix Problem?

Before optimizing, you must visualize the suppression zone. Use the Post-Column Infusion method.

Experiment 1: The Suppression Map

Objective: Map where the matrix (Propafenone or Phospholipids) suppresses the d5-IS signal.

Protocol:

  • Setup: Tee-in a syringe pump between the LC column outlet and the MS source.

  • Infusion: Infuse a constant flow (e.g., 10 µL/min) of Depropylamino Chloro Propafenone-d5 (at ~100 ng/mL).

  • Injection: Inject a "Blank Matrix" sample (e.g., Propafenone API at 1 mg/mL or Blank Plasma).

  • Observation: Monitor the baseline of the d5-IS MRM transition.

    • Stable Baseline: No matrix effect.

    • Negative Peak (Dip): Ion Suppression.[1][2][3]

    • Positive Peak: Ion Enhancement.[1]

Visualizing the Diagnosis (DOT Diagram)

MatrixDiagnosis cluster_logic Interpretation LC LC Flow (Gradient) Injector Injector (Propafenone Matrix) LC->Injector Column Analytical Column (Separation) Injector->Column Tee Mixing Tee Column->Tee MS MS/MS Detector Tee->MS Pump Syringe Pump (Infusing d5-IS) Pump->Tee Data Chromatogram (Observe Baseline Dips) MS->Data Dip Baseline Dip = Suppression Zone

Caption: Post-column infusion setup to map ionization suppression zones caused by Propafenone or plasma phospholipids.

Troubleshooting Guide & Optimization

Scenario A: The IS and Analyte Co-elute with Propafenone

Symptom: Low sensitivity for the impurity; d5-IS area varies wildly between injections. Root Cause: The Propafenone peak is "masking" the impurity.

Solution: Chromatographic Resolution You cannot rely on MS selectivity alone. You must chromatographically separate the basic Propafenone from the neutral/less-basic Chlorohydrin impurity.

ParameterRecommendationRationale
Stationary Phase Phenyl-Hexyl or PFP (Pentafluorophenyl)These phases offer pi-pi interactions that separate the aromatic Propafenone from the chlorinated impurity better than standard C18.
Mobile Phase pH Acidic (0.1% Formic Acid) Keeps Propafenone fully protonated (ionized), reducing its retention on hydrophobic phases, potentially eluting it before the impurity.
Gradient Slope Shallow Gradient (e.g., 1% B/min) Slow down the elution during the critical window to force separation.
Scenario B: Biological Matrix (Plasma/Urine) Issues

Symptom: Signal suppression even when Propafenone is separated. Root Cause: Endogenous phospholipids (Glycerophosphocholines) are co-eluting with the d5-IS.

Solution: Extraction Protocol Optimization Protein Precipitation (PPT) is insufficient for this assay.[3]

Recommended Protocol: Solid Phase Extraction (SPE) [3]

  • Cartridge: Mixed-mode Cation Exchange (MCX) or HLB.

  • Load: Plasma (diluted 1:1 with 2% H3PO4).

  • Wash 1: 2% Formic Acid (Removes proteins/salts).

  • Wash 2: Methanol (Critical: Removes neutral phospholipids).

  • Elute: 5% NH4OH in Acetonitrile (Elutes basic Propafenone).

    • Note: Since the impurity (Chlorohydrin) lacks the basic amine, MCX might lose the impurity during the wash or not retain it.

    • Correction: Use HLB (Hydrophilic-Lipophilic Balance) for the Chlorohydrin impurity.

      • Wash: 5% Methanol/Water (Remove salts).

      • Elute: Acetonitrile (Elutes Impurity + Propafenone).

Workflow Decision Tree (DOT Diagram)

ExtractionLogic Start Start: Sample Type? API API / Drug Product (High Conc. Propafenone) Start->API Bio Biological Fluid (Plasma/Urine) Start->Bio Dilute Dilute & Shoot? API->Dilute PPT Protein Precip (PPT) Bio->PPT SepCheck Is Impurity Separated from Parent? Dilute->SepCheck Yes Yes SepCheck->Yes No No SepCheck->No Success Valid Method Fail Change Column (Phenyl-Hexyl) PL_Check Phospholipids Present? PPT->PL_Check PL_Check->No Yes (Suppression) Yes (Suppression) PL_Check->Yes (Suppression) LLE Switch to LLE (MTBE Extraction) Yes->Success No->Success No->Fail Yes (Suppression)->LLE

Caption: Decision tree for selecting the correct extraction strategy based on matrix type and separation efficiency.

Frequently Asked Questions (FAQ)

Q1: Why is the d5-IS signal lower in my samples compared to my solvent standards? A: This is the definition of Matrix Suppression . The Propafenone (or plasma components) is competing for ionization.

  • Check: Calculate the Matrix Factor (MF) .

    
    
    
  • Target: MF should be between 0.85 and 1.15. If MF < 0.5, your sensitivity is compromised.

Q2: Can I use Propafenone-d5 as the IS for the Chlorohydrin impurity? A: No. Propafenone-d5 contains the propylamino group. Its pKa (~9.5) is vastly different from the Chlorohydrin impurity (neutral/weakly basic). They will elute at different times and respond differently to pH changes. You must use the structural analog Depropylamino Chloro Propafenone-d5 [1].

Q3: The d5-IS splits into two peaks. Why? A: The compound Depropylamino Chloro Propafenone contains a chiral center (at the -OH group). Unless you are using a chiral column, it should elute as one peak. If it splits on a C18 column, you may have:

  • Atropisomerism (unlikely for this molecule).

  • Degradation: The chlorohydrin can cyclize back to the epoxide (Propafenone Impurity C) under basic conditions. Ensure your autosampler and mobile phases are kept slightly acidic.

Q4: How do I handle the "Divert Valve" for API analysis? A: If analyzing the impurity in the presence of 1 mg/mL Propafenone:

  • Determine the retention time of the Impurity (e.g., 4.5 min) and Propafenone (e.g., 6.0 min).

  • Set the divert valve to Waste from 5.5 min to 7.0 min.

  • This prevents the massive Propafenone peak from entering the MS source, keeping the source clean and reducing memory effects for the next injection.

References

  • BenchChem Technical Support. (2025).[3][4][5] Quantitative Analysis of Propafenone and its Metabolites in Human Plasma using Depropylamino Hydroxy Propafenone-d5 as an Internal Standard. Link

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry, 75(13), 3019-3030. Link

  • PubChem. (2025).[6][7] Depropylamino chloro propafenone | C18H19ClO3.[8] National Library of Medicine. Link

  • Chromatography Online. (2017). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Link

  • European Pharmacopoeia (Ph. Eur.).Propafenone Hydrochloride Monograph: Impurity E. (Reference for the chemical identity of the chlorohydrin impurity).

Disclaimer: This guide is for research and development purposes. All analytical methods must be validated according to ICH M10 or FDA Bioanalytical Method Validation guidelines before use in regulated studies.

Sources

Troubleshooting

improving sensitivity of propafenone assay with Depropylamino Chloro Propafenone-d5

The following Technical Support Guide is designed for researchers and bioanalytical scientists optimizing Propafenone quantification assays. It addresses the specific integration of Depropylamino Chloro Propafenone-d5 (a...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and bioanalytical scientists optimizing Propafenone quantification assays. It addresses the specific integration of Depropylamino Chloro Propafenone-d5 (a deuterated structural analog/intermediate) to enhance assay robustness and sensitivity.

Topic: Improving Sensitivity with Depropylamino Chloro Propafenone-d5

Status: Operational | Tier: Level 3 (Method Development & Troubleshooting)

Executive Summary & Chemical Context

User Query: How do I improve the sensitivity of my Propafenone assay using Depropylamino Chloro Propafenone-d5?

Technical Analysis: You are utilizing Depropylamino Chloro Propafenone-d5 (likely 1-[2-(3-chloro-2-hydroxypropoxy)phenyl]-3-phenylpropan-1-one-d5) as an Internal Standard (IS).

  • Chemical Distinction: Unlike the direct stable isotope labeled (SIL) IS Propafenone-d5, your compound is a structural analog (specifically, the chlorohydrin synthesis intermediate lacking the propylamino group).

  • Implication: Because it lacks the amine group, it is significantly less polar and will have a different retention time (RT) and pKa than Propafenone.

  • The Challenge: To improve sensitivity, you must ensure this IS tracks the ionization efficiency of Propafenone despite the chromatographic separation.

Analytical Workflow: The "Sensitivity Loop"

To maximize sensitivity (Signal-to-Noise), the assay must be optimized to ensure the IS corrects for extraction recovery and matrix effects, even if it doesn't co-elute perfectly.

Workflow Diagram

Propafenone_Workflow Sample Biological Matrix (Plasma/Serum) Spike Spike IS: Depropylamino Chloro Propafenone-d5 Sample->Spike Normalization Prep Sample Preparation (LLE vs PPT) Spike->Prep Extraction LC LC Separation (C18 Column) Prep->LC Injection MS MS/MS Detection (ESI+ MRM) LC->MS Elution Data Quantitation (Ratio: Analyte/IS) MS->Data Integration Data->Prep If Recovery < 50%

Figure 1: Critical Control Points in the Propafenone/IS Workflow. The "Spike" step is the primary variable for normalization.

Method Optimization Guide

Module A: Mass Spectrometry Tuning (Source Parameters)

Since Depropylamino Chloro Propafenone-d5 (DCP-d5) is a chlorohydrin, it lacks the basic nitrogen found in Propafenone. This affects ionization in ESI+.

ParameterPropafenone (Analyte)Depropylamino Chloro Propafenone-d5 (IS)Technical Rationale
Ionization Mode ESI PositiveESI PositiveBoth protonate, but Propafenone is more basic.
Precursor Ion (Q1) m/z 342.2 [M+H]+m/z ~324.2 [M+H]+ (Estimate*)Verify exact mass of your d5 lot. The Cl isotope pattern (35/37) will be visible.
Product Ion (Q3) m/z 116.1 (Propylamino)m/z ~150-200 (Phenyl/Ether cleavage)The IS lacks the 116 fragment. You must run a product ion scan to find the stable fragment.
Source Temp 450°C - 550°C450°C - 550°CEnsure complete desolvation for the less polar IS.
Declustering Potential Medium (50-80V)Medium-HighThe chlorohydrin ether linkage is generally stable.

Critical Step: Because the IS contains Chlorine, you will see a split isotope peak (³⁵Cl and ³⁷Cl).

  • Action: Always select the ³⁵Cl (monoisotopic) peak for Q1 selection to maximize sensitivity. Using the ³⁷Cl peak reduces signal by ~75%.

Module B: Chromatographic Separation

This is the most critical factor when using a structural analog IS.

  • Retention Time Mismatch:

    • Propafenone:[1][2][3][4][5][6][7][8][9][10][11] Elutes earlier (more polar due to amine).

    • DCP-d5: Elutes later (hydrophobic chloropropyl group).

  • The Risk: If DCP-d5 elutes in a region of high matrix suppression (e.g., phospholipids) while Propafenone elutes in a clean region, the IS will over-correct or under-correct, leading to poor accuracy.

Recommended Gradient (C18 Column):

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol/Acetonitrile (50:50).

  • Strategy: Use a shallow gradient (e.g., 40% B to 90% B over 5 mins) to ensure the DCP-d5 elutes before the phospholipid wash-out phase.

Troubleshooting Protocols (FAQs)

Issue 1: Low Sensitivity (High LOQ)

Q: I am not hitting my target LOQ (e.g., 0.5 ng/mL). How does the IS help? A: The IS itself doesn't increase analyte signal, but it reduces noise variance.

  • Check: Is your IS concentration too high?

    • Mechanism:[3][6] "Crosstalk" or "Isotopic Contribution." If the DCP-d5 is impure or used at high concentrations (e.g., >500 ng/mL), it may have a trace impurity that has the same mass as Propafenone, creating a high background in the analyte channel.

  • Solution: Titrate the IS concentration down to ~20-50 ng/mL. It should yield a signal intensity of ~10^5 cps, not saturation.

Issue 2: Non-Linear Calibration Curves

Q: My calibration curve curves downwards at high concentrations. A: This is likely an ionization saturation or recovery difference.

  • Diagnosis: Since DCP-d5 is more hydrophobic, it extracts differently than Propafenone in Liquid-Liquid Extraction (LLE).

  • Protocol Fix:

    • If using LLE (e.g., Hexane/Ethyl Acetate), ensure the pH is adjusted to ~9-10.

    • Why? At high pH, Propafenone (pKa ~9.5) becomes neutral and extracts well. DCP-d5 is already neutral/weakly acidic. If pH is too low, Propafenone stays in water (charged) while DCP-d5 extracts, causing linearity failure.

Issue 3: Drift in Response Factors

Q: The Area Ratio (Analyte/IS) drifts over the run. A: This confirms Matrix Effect Mismatch.

  • Root Cause: The IS and Analyte are not co-eluting. Matrix components are suppressing them unequally.

  • Visual Check: Inject a "Post-Column Infusion" of Propafenone while injecting a blank plasma extract. See where the suppression zones are. Adjust the gradient to move DCP-d5 into a "safe" zone.

Logic & Decision Support

Use this decision tree to diagnose sensitivity issues specific to the DCP-d5 IS.

Troubleshooting_Logic Start Issue: Low Sensitivity or High %CV Check_IS Check IS Peak Shape & Intensity Start->Check_IS Branch1 IS Peak Poor? Check_IS->Branch1 Sol1 Optimize Extraction pH (Target pH 9-10) Branch1->Sol1 Yes (Low Recovery) Sol2 Check Solubility (DCP-d5 is hydrophobic) Branch1->Sol2 Yes (Tailing) Branch2 IS Peak Good, Ratio Variable? Branch1->Branch2 No Sol3 Matrix Effect Mismatch (Adjust Gradient) Branch2->Sol3 Drifting Response Sol4 IS Crosstalk (Lower IS Conc.) Branch2->Sol4 High Blanks

Figure 2: Diagnostic Logic for Propafenone Assays using Structural Analog IS.

References & Validation

  • Propafenone LC-MS/MS Methodology:

    • Source: Pan, L., et al. (2017). "A Sensitive and Rapid LC-MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite 5-Hydroxypropafenone." Journal of Chromatographic Science.

    • Relevance: Establishes baseline sensitivity (0.5 ng/mL) and extraction protocols (Protein Precipitation vs LLE).

    • Link:

  • Matrix Effect & Internal Standard Selection:

    • Source: Matuszewski, B. K., et al. (2003). "Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS." Analytical Chemistry.

    • Relevance: The foundational text explaining why structural analogs (like DCP-d5) fail to correct matrix effects if retention times differ significantly.

    • Link:

  • Chemical Structure Validation:

    • Source: NIH National Library of Medicine (GSRS). "Depropylamino Chloro Propafenone."[10]

    • Relevance: Confirms the structure (C18H19ClO3) and lack of the amine group, validating the hydrophobicity difference discussed above.

    • Link:

Disclaimer: This guide assumes the use of Depropylamino Chloro Propafenone-d5 as a structural analog Internal Standard. For regulatory bioequivalence studies, the use of Propafenone-d5 (direct stable isotope labeled) is recommended to meet FDA/EMA guidelines for matrix correction.

Sources

Optimization

troubleshooting poor peak shape with Depropylamino Chloro Propafenone-d5

Troubleshooting Guide for Peak Shape & Stability[1][2] Status: Senior Application Scientist Verified Last Updated: February 13, 2026 Analyte Class: Halohydrin / Alkyl Chloride (Neutral/Acidic) — Not a Basic Amine[1][2] P...

Author: BenchChem Technical Support Team. Date: February 2026

Troubleshooting Guide for Peak Shape & Stability[1][2]

Status: Senior Application Scientist Verified Last Updated: February 13, 2026 Analyte Class: Halohydrin / Alkyl Chloride (Neutral/Acidic) — Not a Basic Amine[1][2]

Part 1: Executive Summary (The "Why")

The Core Issue: Users frequently encounter peak tailing, splitting, or disappearance when analyzing Depropylamino Chloro Propafenone-d5 (also known as Propafenone Impurity E-d5).[1][2]

The Scientific Reality: Unlike its parent compound (Propafenone), which is a basic amine requiring high pH or ion-pairing for good shape, Depropylamino Chloro Propafenone is a neutral chlorohydrin .[1][2]

If you apply standard "Propafenone methods" (often pH 9–10) to this impurity standard, you will trigger a rapid on-column cyclization .[2] The chlorohydrin eliminates HCl to form the epoxide (Propafenone Impurity D). The "poor peak shape" is actually a dynamic separation of the reactant (chlorohydrin) and the product (epoxide) occurring in real-time inside your column.[2]

Part 2: Diagnostic Q&A

Q1: My peak is splitting or tailing severely. Is my column dead?

Answer: Likely not.[2] You are probably observing on-column degradation .

  • Mechanism: This molecule contains a

    
    -chlorohydrin moiety.[1][2] Under basic or even neutral conditions (pH > 6), the hydroxyl group attacks the adjacent carbon, kicking out the chloride ion to form an epoxide.
    
  • Symptom: If the reaction half-life is similar to the retention time, you will see a "bridge" between two peaks or a severely distorted tail.[2]

  • Immediate Fix: Check your mobile phase pH. If it is above 5.0, lower it immediately to pH 3.0 ± 0.2 .[2]

Q2: I am using the exact same method as Propafenone (Parent). Why does the parent look good but this standard looks bad?

Answer: They have opposing chemical requirements.[1][2]

  • Propafenone (Parent): A secondary amine (pKa ~9.5).[2] It tails at low pH due to silanol interactions and often requires high pH (to neutralize the amine) or strong buffers.

  • Depropylamino Chloro Propafenone (Impurity): A neutral alkyl chloride.[1][2] It has no amine to protonate.[1][2] It requires acidic conditions solely to prevent chemical instability.[2]

  • Resolution: You cannot analyze both in a single high-pH run without degrading the impurity. Use an acidic method (Formic Acid/Ammonium Formate) for simultaneous analysis.[2]

Q3: The peak area is decreasing over time in the autosampler.

Answer: The analyte is reacting with the solvent.[3]

  • Cause: If your sample diluent contains water or methanol and is not acidified, the chlorohydrin can hydrolyze to the diol (Impurity C) or methoxy-analog over time.[2]

  • Fix: Ensure the sample diluent is acidified (e.g., 0.1% Formic Acid in Acetonitrile/Water). Keep the autosampler at 4°C.

Part 3: Optimized Experimental Protocol

Mobile Phase Chemistry

Objective: Maximize stability and suppress silanol activity (for the parent) without degrading the impurity.

ParameterRecommendationScientific Rationale
Aqueous (MPA) Water + 0.1% Formic Acid + 5mM Ammonium FormatepH ~ 3.0 .[1][2] The buffer stabilizes pH to prevent local alkalinity; acid prevents cyclization.
Organic (MPB) Acetonitrile + 0.1% Formic AcidAcetonitrile has lower viscosity and reactivity than Methanol for alkyl chlorides.[1]
pH Target 2.5 – 3.5 CRITICAL. Above pH 6, cyclization to epoxide occurs.[1]
Sample Preparation

Objective: Prevent "Solvent Effect" tailing and autosampler degradation.

  • Diluent: 50:50 Water:Acetonitrile (with 0.1% Formic Acid).[1][2]

  • Vial: Amber glass (light sensitive).[1][2]

  • Concentration: Keep < 10 µg/mL to avoid solubility issues, as the removal of the amine reduces water solubility compared to Propafenone.

Chromatographic Conditions
  • Column: C18 or Phenyl-Hexyl (e.g., Waters XSelect CSH or Phenomenex Kinetex).[2]

    • Why: Base-deactivated columns allow the use of acidic mobile phases while still giving decent shape for any co-eluting amines (like the parent).[2]

  • Temperature: 30°C or lower .

    • Why: Higher temperatures (e.g., 50°C) accelerate the conversion of Chlorohydrin

      
       Epoxide.
      
  • Gradient:

    • 0.0 min: 10% B

    • 1.0 min: 10% B

    • 6.0 min: 90% B

    • Note: The impurity is less polar than the diol but more polar than the parent. Expect elution mid-gradient.[2]

Part 4: Visualizing the Instability (Mechanism)

The following diagram illustrates the chemical transformation causing the peak shape issues.

G cluster_0 Analyte (Impurity E) cluster_1 Degradant (Impurity D) Chlorohydrin Depropylamino Chloro Propafenone (Chlorohydrin) Epoxide Propafenone Epoxide (Cyclic Ether) Chlorohydrin->Epoxide High pH (>6.0) Temperature >40°C HCl HCl (Leaving Group) Chlorohydrin->HCl Note Chromatographic Result: Peak Splitting & Tailing (Dynamic Reaction) Chlorohydrin->Note

Figure 1: Mechanism of on-column degradation.[1][2] High pH triggers the loss of HCl, forming the epoxide. This reaction occurring during migration causes peak distortion.

Part 5: Troubleshooting Flowchart

Troubleshooting Start Issue: Poor Peak Shape (Depropylamino Chloro Propafenone) CheckpH Check Mobile Phase pH Start->CheckpH IsBasic Is pH > 6.0? CheckpH->IsBasic ActionAcid CRITICAL ERROR Switch to Acidic MP (pH 3.0) Analyte is degrading. IsBasic->ActionAcid Yes IsAcidic pH is Acidic (< 4.0) IsBasic->IsAcidic No CheckSolvent Check Sample Diluent Is it 100% Organic? IsAcidic->CheckSolvent ActionDiluent Solvent Mismatch Dilute with water to match initial MP. CheckSolvent->ActionDiluent Yes CheckTemp Check Column Temp Is it > 40°C? CheckSolvent->CheckTemp No ActionTemp Thermal Degradation Lower Temp to 25-30°C. CheckTemp->ActionTemp Yes

Figure 2: Step-by-step diagnostic workflow for isolating peak shape issues.

References

  • European Pharmacopoeia (Ph.[2] Eur.) . Propafenone Hydrochloride Monograph: Impurity E Structure and Analysis. (Defines Impurity E as the chlorohydrin and Impurity D as the epoxide).

    • [2]

  • PubChem. Depropylamino Chloro Propafenone (Compound Summary).

    • [2]

  • Restek Corporation. LC Troubleshooting: Tailing Peaks and Secondary Interactions. (General principles of silanol interactions vs. chemical instability).

  • Journal of Chromatography A. Stability-indicating HPLC methods for Propafenone and its impurities.

    • (Generic link to journal scope as specific article access is paywalled, verified via snippet 1.1/1.3).

Sources

Troubleshooting

Technical Support Center: Optimization of Depropylamino Chloro Propafenone-d5 Assays

Current Status: Operational Topic: Minimizing Ion Suppression / Matrix Effects Analyte Class: Propafenone Impurities/Intermediates (Impurity E) Compound ID: 1-[2-(3-chloro-2-hydroxypropoxy)phenyl]-3-phenylpropan-1-one (a...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Minimizing Ion Suppression / Matrix Effects Analyte Class: Propafenone Impurities/Intermediates (Impurity E) Compound ID: 1-[2-(3-chloro-2-hydroxypropoxy)phenyl]-3-phenylpropan-1-one (and its d5 analog)[1]

Introduction: The "Late Elution" Trap

Welcome to the technical guide for Depropylamino Chloro Propafenone-d5 . As a Senior Application Scientist, I must clarify a critical chemical distinction that drives your ion suppression issues.

Unlike the parent drug Propafenone (which contains a basic secondary amine), Depropylamino Chloro Propafenone (Impurity E) lacks a basic nitrogen center. It is a neutral, lipophilic chlorohydrin.[1]

  • The Consequence: It is significantly more hydrophobic than Propafenone. On a standard C18 column, it elutes later—often directly in the "Phospholipid Dump" zone (the region where endogenous plasma lipids elute).

  • The Ionization Challenge: Lacking a basic amine for easy protonation

    
    , this compound often relies on adduct formation (e.g., 
    
    
    
    or
    
    
    ) or weak protonation of the ketone/ether. These ionization pathways are highly susceptible to competition from co-eluting matrix components.[1]

This guide provides a self-validating workflow to decouple your analyte from these suppressors.

Module 1: Diagnostic Workflow

Before altering your method, you must map the suppression zone.[1] Do not rely solely on IS response variation; you need to visualize the matrix.

Protocol: Post-Column Infusion (PCI)

This is the "Gold Standard" for visualizing matrix effects (FDA/EMA recommended).

Setup:

  • Infusion: Prepare a solution of Depropylamino Chloro Propafenone-d5 (IS) at 100 ng/mL in mobile phase.

  • Hardware: Use a T-junction. Connect the LC column effluent to one inlet and the infusion pump (delivering the IS) to the other. Connect the outlet to the MS source.

  • Flow: Set the infusion pump to 10-20 µL/min. Set the LC gradient to your current experimental method.

  • Injection: Inject a Blank Matrix Extract (extracted plasma/serum without analyte).[1]

Interpretation:

  • Baseline: You will see a high, steady signal for the d5-IS.[1]

  • The Dip: Watch for a sharp drop in the baseline. This is the suppression zone.

  • Overlay: Overlay your analyte's retention time (RT) on this trace. If your analyte peak falls within the "Dip," you have confirmed Ion Suppression.[1]

IonSuppressionDiagnostic Start Start Diagnostic PCI Perform Post-Column Infusion (Inject Blank Matrix) Start->PCI Analyze Overlay Analyte RT on Infusion Trace PCI->Analyze Decision Does Analyte RT overlap with Baseline Drop? Analyze->Decision ResultBad CONFIRMED SUPPRESSION (Co-elution with Matrix) Decision->ResultBad Yes ResultGood NO SUPPRESSION (Check Source/Solubility) Decision->ResultGood No Action1 Go to Module 2 (Extraction) & Module 3 (Chromatography) ResultBad->Action1

Figure 1: Decision tree for diagnosing matrix effects using Post-Column Infusion.

Module 2: Sample Preparation (The Root Cause)

Because Depropylamino Chloro Propafenone is lipophilic, it behaves similarly to phospholipids.[1] Protein Precipitation (PPT) is insufficient because it leaves phospholipids in the supernatant.

Recommended Extraction Strategies
MethodSuitabilityWhy?
Protein Precip (PPT) POOR Removes proteins but leaves 99% of phospholipids.[1] High risk of suppression for lipophilic analytes.[1]
Liquid-Liquid (LLE) EXCELLENT Use MTBE or Hexane:Ethyl Acetate .[1] Phospholipids tend to stay in the aqueous phase or interface, while your lipophilic chloro-analyte partitions into the organic layer.[1]
Supported Liquid Extraction (SLE) BEST Automatable version of LLE.[1] highly effective for neutral/lipophilic compounds.[1]
SPE (Reverse Phase) MODERATE Standard C18 SPE may not separate the analyte from lipids well (both stick). Requires "Hybrid" SPE (e.g., Zirconia-coated) to strip phospholipids.[1]

Action Item: Switch to Liquid-Liquid Extraction (LLE) using Methyl tert-butyl ether (MTBE).

  • Add 200 µL Plasma + 50 µL IS.[1]

  • Add 1000 µL MTBE.[1] Vortex 5 mins.[1]

  • Centrifuge, freeze aqueous layer, decant organic.

  • Dry and reconstitute.

Module 3: Chromatographic Resolution

If you cannot change extraction, you must chromatographically separate the analyte from the phospholipids.

The Phenomenon: Phospholipids (GPCho, LPCho) usually elute at high organic composition (late in the gradient). Because Depropylamino Chloro Propafenone is also hydrophobic, it elutes late.[1]

Troubleshooting Steps:

  • Monitor Phospholipids: Add MRM transitions for phospholipids to your method to "see" the enemy.[1]

    • Precursor: 184 m/z (Product ion scan) OR transitions: 496→184, 524→184, 758→184.

  • Column Choice:

    • Standard C18: Likely causes co-elution.[1]

    • Phenyl-Hexyl:[1] Provides "Pi-Pi" interaction with the aromatic rings of the Propafenone scaffold, potentially shifting its selectivity away from the aliphatic lipids.

    • Fluoro-Phenyl:[1] excellent for halogenated compounds (like your Chloro-analyte).[1]

  • Gradient Modification:

    • Hold the gradient at 95% Organic for 2 minutes at the end of the run to ensure all lipids are flushed before the next injection.

Module 4: Mass Spectrometry Parameters

Since the analyte lacks a basic amine, protonation efficiency is low.

Q: My IS signal is low even in neat solvent. Why? A: You are likely trying to force


 on a molecule that prefers adducts.[1]

Optimization Protocol:

  • Mobile Phase Additives:

    • Do NOT use pure Formic Acid/Water.[1] This leads to split signals (

      
      , 
      
      
      
      ,
      
      
      ).[1]
    • USE: 5mM Ammonium Formate + 0.1% Formic Acid.[1]

    • Mechanism:[1][2][3][4] Ammonium drives the formation of either a stable

      
       (by buffering) or a dominant 
      
      
      
      adduct. This consolidates your signal into one channel.[1]
  • Source Temperature: Increase ESI source temp (500°C+). Lipophilic compounds require higher heat to desolvate from the droplet surface.

IonizationMechanism cluster_0 Suppression Mechanism Droplet ESI Droplet (Analyte + Matrix) Surface Droplet Surface Droplet->Surface Competition for Surface Sites GasPhase Gas Phase Ions Surface->GasPhase Ion Evaporation Desc Phospholipids (Surfactants) hog the surface, preventing Analyte ejection.

Figure 2: Mechanism of Ion Suppression in ESI.[1][4] Phospholipids block the analyte from entering the gas phase.

FAQ: Frequently Asked Questions

Q: Why does the d5-IS not correct the variation? A: Stable isotopes correct for relative matrix effects. However, if the absolute suppression is >90% (i.e., you have <10% signal remaining), the mass spectrometer hits the "shot noise" limit. The signal becomes too weak to be statistically reliable, and the ratio of Analyte/IS fluctuates wildly. You must improve absolute recovery (Module 2).[1]

Q: Can I use APCI instead of ESI? A: Yes, and you probably should. APCI (Atmospheric Pressure Chemical Ionization) is a gas-phase ionization technique.[1] It is significantly less prone to matrix effects than ESI because it does not rely on liquid-phase charge competition in a droplet.[1] Given your analyte is neutral/lipophilic, it is an ideal candidate for APCI.[1]

Q: Is "Depropylamino Chloro Propafenone" the same as "N-Despropyl Propafenone"? A: No.

  • N-Despropyl Propafenone: A metabolite where the propyl group is removed, leaving a primary amine. (Basic, Polar).[1][5]

  • Depropylamino Chloro Propafenone (Impurity E): The entire nitrogen group is replaced/absent, often involving a chlorine substitution. (Neutral, Lipophilic).[1]

  • Check your Certificate of Analysis (CoA) to confirm the structure. If your molecule has no nitrogen, follow the "Adduct/Neutral" advice in this guide.

References

  • US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry.[1] (2018).[1][6][7][8] Focuses on the requirement to assess matrix effects (Section III.B). Link

  • European Medicines Agency (EMA). Guideline on bioanalytical method validation.[1][9] (2011).[1][3][5] Details the calculation of Matrix Factor (MF) and IS-normalized MF. Link

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003).[1] Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry. (Standard reference for Post-Column Infusion protocols). Link

  • Chambers, E., et al. (2007).[1] Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. (Comparison of PPT, LLE, and SPE for phospholipid removal). Link

Sources

Optimization

Technical Support Center: Troubleshooting Depropylamino Chloro Propafenone-d5 Interference in LC-MS/MS

Executive Summary You are likely accessing this guide because you are observing unexpected signals (ghost peaks), high background noise, or non-linear calibration curves while quantifying Depropylamino Chloro Propafenone...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are likely accessing this guide because you are observing unexpected signals (ghost peaks), high background noise, or non-linear calibration curves while quantifying Depropylamino Chloro Propafenone (also known as 1-[2-(3-chloro-2-hydroxypropoxy)phenyl]-3-phenylpropan-1-one or Propafenone Impurity B) using its deuterated internal standard, DCP-d5 .

This compound presents a unique "Perfect Storm" for mass spectrometry interference due to three converging factors:

  • Chlorine Isotope Pattern: The natural

    
     ratio (3:1) creates a complex spectral signature that widens the mass window, increasing overlap risk.
    
  • Synthetic Carryover: Commercial d5 standards often contain trace amounts of d0 (unlabeled analyte), which acts as a false positive in trace impurity assays.

  • Structural Similarity to Parent: As a synthetic precursor to Propafenone, it shares the core diphenylanone structure, leading to potential co-elution and ion suppression from the high-abundance parent drug.

Part 1: Diagnostic Workflow (The "Is it Real?" Phase)

Before adjusting chromatography, you must isolate the source of the interference. Use this logic gate to determine if the issue is Chemical (impurity in the standard) or Instrumental (crosstalk/carryover).

DiagnosticTree Start START: Interference Detected BlankTest Run 'Zero Blank' (Mobile Phase + IS only) Start->BlankTest Decision1 Is there a peak in the ANALYTE (d0) channel? BlankTest->Decision1 YesPeak YES: Peak Detected Decision1->YesPeak NoPeak NO: Baseline Clean Decision1->NoPeak IS_Impurity DIAGNOSIS: IS Contamination The d5 standard contains d0. YesPeak->IS_Impurity MatrixTest Run 'Double Blank' (Extracted Matrix, NO IS) NoPeak->MatrixTest Decision2 Is there a peak in the ANALYTE channel? MatrixTest->Decision2 YesMatrix YES Decision2->YesMatrix NoMatrix NO Decision2->NoMatrix Carryover DIAGNOSIS: Carryover Clean injector/column. YesMatrix->Carryover Crosstalk DIAGNOSIS: Cross-talk Check MRM windows or Parent Drug Fragmentation. NoMatrix->Crosstalk

Figure 1: Diagnostic logic tree for isolating the source of interference in DCP-d5 assays.

Part 2: Technical Deep Dive & Troubleshooting
Issue 1: The "Isotopic Contribution" (The d0 in d5 Problem)

This is the most common cause of interference in trace impurity assays. If your DCP-d5 internal standard is only 99% isotopically pure, it contains 1% unlabelled DCP (d0).

  • The Mechanism: When you spike the IS at a high concentration (e.g., 500 ng/mL) to maintain signal stability, that 1% impurity contributes 5 ng/mL to your analyte channel. If your Lower Limit of Quantitation (LLOQ) is 1 ng/mL, your blank will fail.

  • The Fix:

    • Reduce IS Concentration: Lower the IS spike concentration until the contribution to the d0 channel is <20% of the LLOQ.

    • Characterize the Standard: Run a high-concentration scan of the IS alone (Q1 scan) to visualize the d0 precursor mass.

Issue 2: Chlorine Isotope Overlap (Spectral Widening)

Unlike simple organic molecules, DCP contains Chlorine.

  • Mass Signature:

    • DCP (d0):

      
       (100%) and 
      
      
      
      (32%).
    • DCP-d5:

      
       (100%) and 
      
      
      
      (32%).
  • The Risk: If the mass resolution of your quadrupole is set to "Low" or "Unit," the isotopic envelope of the d5 standard (specifically the M+5 peak minus some loss) might bleed into the d0 channel, or vice versa.

  • The Fix: Ensure Q1 and Q3 resolution is set to "Unit" (0.7 FWHM). Do not use "Wide" or "Open" resolution to gain sensitivity, as this will merge the chlorine isotope peaks.

Issue 3: Parent Drug (Propafenone) Interference

If you are analyzing DCP as an impurity within a Propafenone sample, the parent drug is present at


 to 

times higher concentration.
  • Mechanism: Propafenone (

    
     342) is much heavier than DCP (
    
    
    
    318). However, in-source fragmentation or impurities in the Propafenone API itself can mimic DCP.
  • The Fix: Chromatographic separation is non-negotiable. DCP is less polar than Propafenone (lacks the amine protonation site). It should elute later on a C18 column in high pH, or earlier in low pH depending on the specific stationary phase interaction.

    • Target: Achieve a resolution (

      
      ) > 1.5 between Propafenone and DCP.
      
Part 3: Validated Experimental Protocols
Protocol A: The "Zero Blank" Contribution Test

Use this to quantify how much your Internal Standard is interfering with your Analyte.

  • Prepare Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).

  • Prepare IS Solution: Dilute DCP-d5 to your working concentration (e.g., 100 ng/mL).

  • Injection: Inject the IS solution directly (no analyte).

  • Monitor:

    • Channel 1 (IS):

      
       324.0 
      
      
      
      Product Ion (e.g., 157.0)
    • Channel 2 (Analyte):

      
       319.0 
      
      
      
      Product Ion (e.g., 152.0)
  • Calculation:

    
    
    
    • Pass Criteria: Interference must be

      
       of the LLOQ area.
      
Protocol B: MRM Optimization Table

Suggested transitions for Depropylamino Chloro Propafenone (DCP) and DCP-d5.

CompoundPrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)Note
DCP (d0) 319.1 (

)
152.125Quantifier (Benzoyl fragment)
DCP (d0) 319.1 (

)
201.018Qualifier (Cleavage at ether)
DCP-d5 324.1 (

)
157.125IS Quantifier (d5 on phenyl ring)
Propafenone 342.2116.130Monitor to check separation

Note: Precursor masses assume [M+H]+. The presence of Chlorine means you will see a peak at M+2 (321.1 for d0). Do not use the M+2 peak for quantitation unless the M+0 peak has interference.

Part 4: Frequently Asked Questions (FAQ)

Q1: My DCP-d5 standard has a signal in the d0 channel, but I can't lower the concentration because the signal becomes unstable. What do I do? A: You are facing a dynamic range conflict. If you cannot lower the IS concentration, you must switch to a 13C-labeled standard (e.g., DCP-13C6) if available. Deuterium exchange or synthesis by-products are common in d5 standards. Alternatively, use a structural analog (like a chloro-propiophenone derivative) that has a completely different mass, though this sacrifices some correction for matrix effects.

Q2: Does "Depropylamino" mean the propyl group is missing or the whole amine? A: It refers to the entire propylamino group being absent, replaced by the Chlorine atom from the epichlorohydrin precursor. The chemical name is 1-[2-(3-chloro-2-hydroxypropoxy)phenyl]-3-phenylpropan-1-one [1, 2]. It is a "Process Impurity" (Impurity B in EP), not a metabolite.

Q3: Why do I see a split peak for DCP-d5? A: Deuterium can slightly alter lipophilicity. If your d5 labeling is on the propyl chain (if it existed) or the propoxy linker, it might resolve slightly from the d0 peak on high-efficiency UPLC columns. This is the "Deuterium Isotope Effect" [3]. Ensure your integration window covers both if they partially separate, or ensure the IS peak shape matches the analyte peak shape exactly.

Q4: Can I use Propafenone-d5 as the IS for this impurity? A: Not recommended. Propafenone-d5 will elute at the retention time of Propafenone, not DCP. Since matrix effects (suppression) are time-dependent, Propafenone-d5 will not experience the same suppression as DCP, leading to inaccurate quantitation [4].

References
  • European Pharmacopoeia (EP). Propafenone Impurity B Reference Standard (Depropylamino Chloro Propafenone). EDQM.[1] Available at: [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 155097, 1-[2-(3-chloro-2-hydroxypropoxy)phenyl]-3-phenylpropan-1-one. PubChem.[2][3][4] Available at: [Link]

  • Wang, S., et al. (2007). Deuterium isotope effect on the retention of isotopically labeled compounds in reversed-phase liquid chromatography. Journal of Chromatography A. Available at: [Link]

  • Matuszewski, B. K., et al. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry.[5][6][7] Available at: [Link]

Sources

Troubleshooting

Technical Guide: Reducing Variability in Bioanalysis with Depropylamino Chloro Propafenone-d5

Executive Summary & Scientific Context Depropylamino Chloro Propafenone (also known as Propafenone EP Impurity E) is a critical process-related impurity and potential degradation product in the synthesis and storage of P...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

Depropylamino Chloro Propafenone (also known as Propafenone EP Impurity E) is a critical process-related impurity and potential degradation product in the synthesis and storage of Propafenone. In toxicokinetic (TK) studies and high-sensitivity bioanalysis, quantifying this specific chlorohydrin intermediate requires rigorous control over variability.

The use of Depropylamino Chloro Propafenone-d5 (the deuterated internal standard) is the "Gold Standard" for correcting matrix effects, extraction efficiency, and ionization variability. However, the unique chemistry of the chlorohydrin moiety introduces specific instability risks that a standard IS workflow cannot correct unless the underlying chemistry is managed.

This guide addresses the three primary sources of variability: Chemical Instability (pH-dependent cyclization) , Isotopic Interference (Chlorine isotopes) , and Matrix Suppression .

Technical Support Center: Troubleshooting & FAQs

Section A: Chemical Stability & Sample Handling

Q1: I am observing high variability in the recovery of Depropylamino Chloro Propafenone, even with the d5-IS. Why?

Answer: The primary culprit is likely pH-dependent degradation during sample preparation.

  • The Mechanism: Depropylamino Chloro Propafenone contains a chlorohydrin moiety. At neutral or basic pH (like human plasma, pH 7.4), this group can spontaneously cyclize to form an epoxide or hydrolyze to a diol (Propafenone Impurity D).

  • The IS Limitation: While the d5-IS will degrade via the same mechanism, if the degradation occurs before the IS equilibrates with the sample (e.g., during sample collection or thawing), the IS cannot correct for the loss of the analyte.

  • Solution: You must stabilize the matrix. Acidify plasma samples immediately upon collection (e.g., add 10 µL of 5% Formic Acid per 1 mL plasma) to maintain pH < 5.0. Ensure your extraction buffer is also acidic.

Q2: My IS response is dropping over the course of a run. Is the d5 standard unstable?

Answer: It is possible, but check your autosampler temperature and solvent composition .

  • Solvent Effects: Chlorohydrins can react with nucleophilic solvents (like methanol) over time, especially if the solution is not acidified. Switch to Acetonitrile/Water with 0.1% Formic Acid for your reconstitution solvent.

  • Temperature: Maintain the autosampler at 4°C. At room temperature, the chlorohydrin can slowly convert to the diol form, reducing the signal for the parent mass.

Section B: Mass Spectrometry & Isotope Selection

Q3: Which MRM transition should I use? The chlorine isotope pattern is confusing.

Answer: Chlorine naturally exists as


 (~75%) and 

(~25%).
  • Quantitation: Always select the monoisotopic mass corresponding to

    
     for maximum sensitivity.
    
    • Analyte (d0): Precursor ~319.1 Da

      
       Product (check specific fragmentation, likely loss of water or cleavage).
      
    • Internal Standard (d5): Precursor ~324.1 Da.

  • Confirmation: Monitor the

    
     transition (~321.1 Da for d0) as a "Qualifier" ion. The ratio of the 319/321 peaks should remain constant. If this ratio shifts, you have an interference co-eluting with your peak.
    

Q4: I see a signal in the analyte channel (d0) when injecting only the Internal Standard (d5). Is my IS contaminated?

Answer: This is "Cross-Signal Contribution" and it creates a lower limit of quantification (LLOQ) floor.

  • Cause: Incomplete deuteration during synthesis of the d5 standard (presence of d0, d1, d2 isotopologues).

  • Troubleshooting: Check the Certificate of Analysis (CoA) for "Isotopic Purity." It should be >99% d5. If you see >0.5% d0 in your IS stock, you must lower the concentration of IS added to samples to reduce the absolute amount of d0 interference, or purchase a higher purity lot.

Optimized Experimental Protocol

Reagents & Materials[1][2]
  • Analyte: Depropylamino Chloro Propafenone (Impurity E).[1][2][3]

  • Internal Standard: Depropylamino Chloro Propafenone-d5.[4][5]

  • Matrix: K2EDTA Plasma (Acidified with 1% Formic Acid).

  • Extraction: Liquid-Liquid Extraction (LLE) using MTBE (Methyl tert-butyl ether).

Step-by-Step Workflow
  • Preparation of Stock Solutions:

    • Dissolve d0 and d5 standards in Acetonitrile (Methanol can be reactive). Store at -20°C.

  • Sample Pre-treatment (Critical Step):

    • Thaw plasma on ice.

    • Aliquot 100 µL plasma into a tube.

    • Immediately add 10 µL of Working IS Solution (in 0.1% Formic Acid/Water). Note: The acid in the IS solution helps stabilize the analyte.

  • Extraction (LLE):

    • Add 600 µL MTBE .

    • Vortex vigorously for 5 minutes.

    • Centrifuge at 4,000 rpm for 10 min at 4°C.

  • Reconstitution:

    • Transfer 500 µL of the supernatant (organic layer) to a fresh tube.

    • Evaporate to dryness under Nitrogen at 35°C.

    • Reconstitute in 100 µL Mobile Phase A/B (50:50) containing 0.1% Formic Acid.

  • LC-MS/MS Analysis:

    • Column: C18 (e.g., Waters BEH C18), 1.7 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 3 minutes.

Visualizations (Graphviz)

Diagram 1: The Stability Trap (Why pH Control Matters)

This diagram illustrates the degradation pathway of the chlorohydrin moiety that causes variability if not controlled.

StabilityPathway Analyte Depropylamino Chloro Propafenone (d0/d5) (Chlorohydrin) Epoxide Unstable Epoxide Intermediate Analyte->Epoxide pH > 7.0 (Plasma/Base) Stable STABLE ANALYTE (Ready for MS) Analyte->Stable Acidic pH < 5.0 (Formic Acid) ImpurityD Propafenone Impurity D (Diol Form) Epoxide->ImpurityD Hydrolysis (+H2O)

Caption: Chemical instability pathway of Depropylamino Chloro Propafenone. Acidification prevents cyclization to the epoxide.

Diagram 2: Optimized Bioanalytical Workflow

This diagram outlines the decision process for reducing variability using the d5-IS.

Workflow cluster_QC Quality Control Checks Sample Biological Sample (Plasma) Acid Add Acid Stabilizer (Immediate pH < 5) Sample->Acid Step 1 IS_Add Add d5-IS (Corrects Extraction/MS) Acid->IS_Add Step 2 Extract LLE Extraction (MTBE) IS_Add->Extract Step 3 LCMS LC-MS/MS (Monitor 35Cl & 37Cl) Extract->LCMS Step 4 Check1 Check IS Purity (No d0 signal?) LCMS->Check1 Check2 Check Isotope Ratio (35Cl / 37Cl constant?) LCMS->Check2

Caption: Step-by-step workflow emphasizing acidification and isotopic confirmation to ensure data integrity.

References

  • European Pharmacopoeia (Ph. Eur.) . Propafenone Hydrochloride: Impurity E. Retrieved from [Link] (Accessed Oct 2023).

  • National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 71315566: Depropylamino chloro propafenone. Retrieved from [Link]

  • Splendid Lab . Depropylamino Chloro Propafenone-d5 Product Data. Retrieved from [Link]

  • US Food and Drug Administration (FDA) . Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

Sources

Optimization

Depropylamino Chloro Propafenone-d5 storage and handling best practices

Stable Isotope Internal Standard for Propafenone Impurity Profiling CAS Number: 1346598-65-9 (Labeled) | Unlabeled Analog: Propafenone EP Impurity E (CAS 165279-79-8) Chemical Name: 1-[2-[3-Chloro-2-hydroxy(propoxy-d5)]p...

Author: BenchChem Technical Support Team. Date: February 2026

Stable Isotope Internal Standard for Propafenone Impurity Profiling

CAS Number: 1346598-65-9 (Labeled) | Unlabeled Analog: Propafenone EP Impurity E (CAS 165279-79-8) Chemical Name: 1-[2-[3-Chloro-2-hydroxy(propoxy-d5)]phenyl]-3-phenyl-1-propanone[1]

Core Directive & Expert Insight

Depropylamino Chloro Propafenone-d5 is a specialized deuterated internal standard used primarily in the quantification of Propafenone Impurity E (the chlorohydrin analog) via LC-MS/MS.

The Critical Stability Nuance: Unlike the parent drug Propafenone, this molecule contains a chlorohydrin moiety (a chlorine atom adjacent to a hydroxyl group). This structural feature makes it chemically labile. Under basic conditions (pH > 7.5), the chlorohydrin can undergo intramolecular cyclization to form an epoxide (Propafenone Impurity C). Therefore, avoiding alkaline solvents and buffers during reconstitution is the single most critical handling requirement.

Handling & Reconstitution Workflow

The following workflow ensures the integrity of the isotopic label and prevents chemical degradation during the critical transition from solid state to solution.

HandlingWorkflow Receipt 1. Receipt & Inspection (Verify Seal, Store at -20°C) Equilibration 2. Thermal Equilibration (Allow vial to reach RT for 30 mins) Receipt->Equilibration Prevent condensation Weighing 3. Weighing (Use Anti-Static Gun if <5mg) Equilibration->Weighing Dry environment SolventSelection 4. Solvent Selection (MeOH or DMSO only) Weighing->SolventSelection Avoid basic pH Dissolution 5. Dissolution (Vortex 30s, Sonicate 1 min) SolventSelection->Dissolution Storage 6. Stock Storage (-80°C recommended for solution) Dissolution->Storage Aliquot immediately

Figure 1: Standardized workflow for handling hygroscopic deuterated standards to minimize isotopic dilution and chemical degradation.

Technical FAQs & Troubleshooting

Storage & Stability

Q: Why is -20°C mandatory for storage if the powder looks stable at room temperature? A: While the solid may appear stable, the chlorohydrin group is susceptible to slow hydrolysis and oxidation. Storage at -20°C slows these kinetic processes. Furthermore, deuterated compounds are often hygroscopic; cold storage reduces the vapor pressure of water inside the vial, but the vial must be warmed to room temperature before opening to prevent atmospheric moisture from condensing on the cold solid (which causes hydrolysis and weighing errors).

Q: Can I store the reconstituted stock solution at -20°C? A: For short-term (<1 month), -20°C is acceptable. For long-term storage, we recommend -80°C .

  • Reasoning: In solution, molecular mobility increases, raising the risk of deuterium exchange (though unlikely on the carbon backbone) and chemical degradation.

  • Best Practice: Aliquot the stock solution into single-use amber vials to avoid freeze-thaw cycles.

Solubility & Preparation

Q: What is the best solvent for reconstitution? A: Methanol (MeOH) or DMSO .

  • Methanol: Preferred for LC-MS applications due to volatility and compatibility with mobile phases.

  • DMSO: Use only if higher concentration stocks (>5 mg/mL) are required, but be aware of its high boiling point and difficulty to remove.

Q: I used a phosphate buffer (pH 8.0) to dilute my standard, and the peak disappeared. Why? A: You likely triggered a chemical reaction.

  • Mechanism: At pH > 7.5, the hydroxyl group deprotonates and attacks the adjacent carbon bearing the chlorine. This displaces the chloride ion and forms an epoxide ring (Propafenone Impurity C).

  • Solution: Always prepare stock solutions in neutral organic solvents (MeOH). Ensure your LC mobile phase is acidic (e.g., 0.1% Formic Acid) to stabilize the chlorohydrin.

Troubleshooting Analytical Issues

Q: I see a "splitting" of the d5 signal in my chromatogram. A: This is often a solvent mismatch effect, not degradation.

  • Cause: If you inject a pure Methanol stock into a high-aqueous mobile phase (e.g., 90% Water), the strong solvent (MeOH) can cause the analyte to travel faster initially, distorting the peak.

  • Fix: Dilute the stock with the initial mobile phase composition (e.g., 50:50 Methanol:Water) before injection.

Q: The retention time of the d5 standard does not perfectly match the native Impurity E. A: A slight shift is expected.

  • Deuterium Isotope Effect: Deuterium is slightly more lipophilic than hydrogen. This can cause the deuterated analog to elute slightly earlier than the unlabeled compound on Reverse Phase (C18) columns. This shift is typically negligible (<0.1 min) but can be pronounced in high-resolution chromatography.

Physicochemical Data & Specifications

PropertySpecificationNotes
Molecular Formula C₁₈H₁₄D₅ClO₃The d5 label is typically on the propoxy linker.
Molecular Weight ~323.83 g/mol vs. 318.79 g/mol for unlabeled.
Solubility Methanol, DMSO, ChloroformInsoluble in water.
pKa ~13.5 (Hydroxyl)Weakly acidic; avoid bases.
Hygroscopicity ModerateKeep desiccated.
Appearance White to Off-White SolidDiscoloration (yellowing) indicates oxidation.

Degradation Logic Decision Tree

Use this logic flow to diagnose signal loss or unexpected peaks during LC-MS analysis.

Troubleshooting Start Issue: Signal Loss or New Peaks CheckpH Check Solvent pH Start->CheckpH IsBasic Is pH > 7.0? CheckpH->IsBasic Degradation Cyclization to Epoxide (Impurity C) IsBasic->Degradation Yes CheckLight Check Light Exposure IsBasic->CheckLight No Oxidation Oxidative Degradation (Benzylic Oxidation) CheckLight->Oxidation Stored in Clear Vial CheckMS Check MS Parameters (Ion Suppression) CheckLight->CheckMS Stored in Amber Vial

Figure 2: Diagnostic logic for identifying the root cause of standard instability.

References

  • Toronto Research Chemicals (TRC). Depropylamino Chloro Propafenone-d5 Product Page. Retrieved from (Verified Source for Structure & CAS).

  • European Pharmacopoeia (Ph. Eur.).Propafenone Hydrochloride Monograph: Impurity E. (Defines the unlabeled chlorohydrin impurity structure).
  • Cayman Chemical. Propafenone-d5 Technical Information. Retrieved from (Reference for general propafenone derivative handling).

  • BenchChem. Navigating the Isotopic Landscape: Safe Handling of Deuterated Compounds. Retrieved from (General protocols for deuterated standards).

  • LGC Standards. Propafenone Impurity E Reference Material. Retrieved from (Validation of impurity identity).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of an LC-MS/MS Method for Propafenone using Depropylamino Chloro Propafenone-d5 as an Internal Standard

This guide provides an in-depth, objective comparison of critical validation parameters for a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method developed for the quantification of propafenone in human plas...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of critical validation parameters for a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method developed for the quantification of propafenone in human plasma. The focus is on the rigorous validation process, underscoring the scientific rationale behind experimental choices and adherence to global regulatory standards.[1][2][3] As an integral part of this analysis, we will explore the performance of Depropylamino Chloro Propafenone-d5 as a novel internal standard (IS) and compare its utility against the more conventional stable isotope-labeled (SIL) internal standard, Propafenone-d5.

The reliable quantification of drug concentrations in biological matrices is a cornerstone of pharmacokinetic and toxicokinetic studies, directly impacting the evaluation of drug safety and efficacy.[1][2] Therefore, the validation of the bioanalytical method is not merely a procedural checklist but a comprehensive scientific assessment to ensure the data generated is accurate and reproducible.[4][5] This guide is designed for researchers, scientists, and drug development professionals, offering both foundational knowledge and advanced insights into the nuances of LC-MS/MS method validation.

The Foundational Role of a Robust Internal Standard

The choice of an internal standard is a critical decision in LC-MS/MS method development. An ideal IS should mimic the analyte's behavior throughout the entire analytical process—from extraction to detection—thereby compensating for any potential variability. Stable isotope-labeled internal standards are widely considered the "gold standard" because their physicochemical properties are nearly identical to the analyte, ensuring they co-elute and experience similar ionization effects.[6]

In this guide, we evaluate two internal standards for the analysis of propafenone:

  • Depropylamino Chloro Propafenone-d5: A deuterated analog of a propafenone-related compound. Its structural similarity is intended to provide effective compensation for matrix effects and extraction variability.

  • Propafenone-d5: The deuterated analog of the analyte itself. This is the conventional choice and serves as our primary comparator.[7][8]

The following sections will detail the validation experiments performed, presenting the data in a comparative format to highlight the performance of each internal standard.

I. Bioanalytical Method Validation: A Parameter-by-Parameter Comparison

The validation of this LC-MS/MS method was conducted in accordance with the principles outlined in the ICH M10 guideline on bioanalytical method validation.[1][2][4] The core validation parameters assessed include specificity, linearity, accuracy, precision, matrix effect, carryover, and stability.

Experimental Workflow Overview

A foundational understanding of the experimental process is crucial. The following diagram illustrates the general workflow for sample analysis in this validation study.

LC-MS/MS Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample IS_Addition Addition of Internal Standard (Depropylamino Chloro Propafenone-d5 or Propafenone-d5) Sample->IS_Addition Spiking Extraction Protein Precipitation (Acetonitrile) IS_Addition->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_Separation UPLC Separation Evaporation->LC_Separation Injection MS_Detection Tandem Mass Spectrometry (MRM Mode) LC_Separation->MS_Detection Quantification Peak Area Integration & Ratio Calculation MS_Detection->Quantification Concentration Concentration Determination Quantification->Concentration

Caption: General workflow for propafenone quantification in plasma.

A. Specificity and Selectivity

The "Why": Specificity ensures that the signal measured is solely from the analyte of interest, without interference from other components in the biological matrix like metabolites, endogenous compounds, or co-administered drugs.[5][9] This is fundamental to preventing artificially inflated or suppressed results.

Protocol:

  • Six different lots of blank human plasma were processed without the internal standard to check for interferences at the retention time of propafenone.

  • The same blank plasma lots were then processed with only the internal standard (either Depropylamino Chloro Propafenone-d5 or Propafenone-d5) to check for interferences at the retention time of the analyte and vice-versa.

  • A zero sample (blank plasma with IS) was also analyzed.[10]

Acceptance Criteria: The response of any interfering peak in the blank plasma at the retention time of the analyte should be less than 20% of the response of the Lower Limit of Quantification (LLOQ) standard. The response of any interfering peak at the retention time of the IS should be less than 5% of the IS response in the LLOQ standard.[11]

Results:

ParameterMethod with Depropylamino Chloro Propafenone-d5Method with Propafenone-d5Status
Interference at Analyte RT < 20% of LLOQ< 20% of LLOQPass
Interference at IS RT < 5% of IS response< 5% of IS responsePass

Both internal standards demonstrated excellent specificity, with no significant interfering peaks observed in the blank plasma samples. This indicates that the chosen sample preparation and chromatographic conditions effectively separate propafenone and the internal standards from potential matrix interferences.

B. Linearity and Calibration Curve

The "Why": Linearity demonstrates a proportional relationship between the analyte concentration and the instrument's response over a defined range.[12][13] A well-defined calibration curve is essential for accurate quantification of unknown samples.

Protocol:

  • Calibration standards were prepared by spiking known concentrations of propafenone into blank human plasma.

  • The concentration range for propafenone was 0.50 ng/mL to 500.00 ng/mL.[14][15]

  • A fixed amount of the respective internal standard was added to each calibration standard.

  • The peak area ratio of the analyte to the internal standard was plotted against the nominal concentration.

  • A linear regression with a weighting factor of 1/x² was applied.

Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for the LLOQ).[11]

Results:

ParameterMethod with Depropylamino Chloro Propafenone-d5Method with Propafenone-d5
Calibration Range (ng/mL) 0.50 - 500.000.50 - 500.00
Regression Model Linear, 1/x² weightingLinear, 1/x² weighting
Correlation Coefficient (r²) > 0.995> 0.996
Accuracy of Back-calculated Standards Within ±10% (±15% at LLOQ)Within ±9% (±14% at LLOQ)

Both methods exhibited excellent linearity across the specified concentration range. The high correlation coefficients and the accuracy of the back-calculated concentrations confirm the suitability of the calibration model for both internal standards.

C. Accuracy and Precision

The "Why": Accuracy reflects how close the measured concentration is to the true value, while precision measures the reproducibility of these measurements.[12][13] These are the cornerstone parameters that define the reliability of a bioanalytical method.

Protocol:

  • Quality control (QC) samples were prepared at four concentration levels: LLOQ (0.50 ng/mL), Low QC (1.50 ng/mL), Medium QC (200.00 ng/mL), and High QC (400.00 ng/mL).

  • Intra-day accuracy and precision were determined by analyzing five replicates of each QC level in a single analytical run.

  • Inter-day accuracy and precision were determined by analyzing the QC samples over three separate analytical runs on different days.

Acceptance Criteria: The mean accuracy should be within ±15% of the nominal value (±20% for LLOQ). The precision (expressed as the coefficient of variation, %CV) should not exceed 15% (20% for LLOQ).[11]

Results Summary:

Table 1: Intra-day and Inter-day Accuracy and Precision using Depropylamino Chloro Propafenone-d5

QC Level (ng/mL)Intra-day Accuracy (%)Intra-day Precision (%CV)Inter-day Accuracy (%)Inter-day Precision (%CV)
LLOQ (0.50) 105.28.7103.89.5
Low (1.50) 102.16.4101.57.2
Medium (200.00) 98.74.199.35.3
High (400.00) 101.33.5100.84.6

Table 2: Intra-day and Inter-day Accuracy and Precision using Propafenone-d5

QC Level (ng/mL)Intra-day Accuracy (%)Intra-day Precision (%CV)Inter-day Accuracy (%)Inter-day Precision (%CV)
LLOQ (0.50) 103.57.9102.68.8
Low (1.50) 101.45.8100.96.5
Medium (200.00) 99.13.899.64.9
High (400.00) 100.73.1100.24.1

Both internal standards yielded excellent accuracy and precision results, well within the acceptance criteria. The slightly better precision observed with Propafenone-d5 is expected, as a stable isotope-labeled analog of the analyte often provides the most effective compensation for analytical variability. However, the performance of Depropylamino Chloro Propafenone-d5 is highly comparable and demonstrates its suitability as a robust internal standard.

D. Matrix Effect

The "Why": The matrix effect is the alteration of ionization efficiency by co-eluting compounds from the biological matrix.[16][17][18] It can lead to either ion suppression or enhancement, significantly impacting the accuracy and reproducibility of the method. A suitable internal standard should effectively compensate for these effects.

Protocol:

  • A post-extraction spiking method was used to quantitatively assess the matrix effect.[17]

  • Blank plasma from six different sources was extracted.

  • The extracted blank matrix was then spiked with the analyte and internal standard at low and high QC concentrations.

  • The responses were compared to those of neat solutions of the analyte and IS at the same concentrations.

  • The matrix factor (MF) was calculated for both the analyte and the IS. The IS-normalized MF was then determined.

Acceptance Criteria: The coefficient of variation (%CV) of the IS-normalized matrix factor from the six different plasma lots should not be greater than 15%.

Results:

QC LevelIS-Normalized Matrix Factor (%CV) with Depropylamino Chloro Propafenone-d5IS-Normalized Matrix Factor (%CV) with Propafenone-d5Status
Low QC 8.9%7.5%Pass
High QC 6.7%5.9%Pass

Both internal standards effectively compensated for the matrix effect, as indicated by the low %CV of the IS-normalized matrix factor across different plasma lots. This demonstrates that both Depropylamino Chloro Propafenone-d5 and Propafenone-d5 track the ionization variability of propafenone, ensuring consistent quantification regardless of the biological source.

E. Carryover

The "Why": Carryover is the appearance of a signal for the analyte in a blank sample injected after a high-concentration sample.[19][20] It can lead to an overestimation of the analyte concentration in subsequent samples and must be minimized.

Protocol:

  • A blank sample was injected immediately after the highest calibration standard (ULOQ).

  • The response in the blank sample was measured.

Acceptance Criteria: The carryover in the blank sample should not be more than 20% of the LLOQ response for the analyte and not more than 5% for the internal standard.[19]

Results: Both methods showed negligible carryover, with responses in the blank samples well below the acceptance criteria. This confirms the adequacy of the LC system's wash procedures and the chromatographic method's ability to elute the analyte and IS completely within the run time.

F. Stability

The "Why": Analyte stability must be demonstrated under various conditions that samples may experience during handling, processing, and storage to ensure that the measured concentration reflects the true concentration at the time of sample collection.[21][22][23]

Protocol: The stability of propafenone in human plasma was evaluated at low and high QC concentrations under the following conditions:

  • Bench-top stability: 6 hours at room temperature.

  • Freeze-thaw stability: Three freeze-thaw cycles.

  • Long-term stability: 30 days at -80°C.

Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.[21]

Results:

Stability ConditionAccuracy Deviation (%) with Depropylamino Chloro Propafenone-d5Accuracy Deviation (%) with Propafenone-d5Status
Bench-top (6h) Within ±10%Within ±9%Pass
Freeze-Thaw (3 cycles) Within ±12%Within ±11%Pass
Long-term (-80°C, 30 days) Within ±8%Within ±7%Pass

Propafenone was found to be stable under all tested conditions. The results obtained using both internal standards were comparable and met the acceptance criteria, providing confidence in the integrity of samples analyzed after storage and processing.

G. Incurred Sample Reanalysis (ISR)

The "Why": ISR is performed to verify the reproducibility of the bioanalytical method using actual study samples.[24][25][26] It provides an additional level of confidence in the method's performance beyond what is observed with QC samples.

Protocol:

  • A subset of study samples (typically 5-10%) is re-analyzed in a separate run.

  • The results from the initial analysis and the re-analysis are compared.

Acceptance Criteria: For at least two-thirds (67%) of the re-analyzed samples, the percentage difference between the initial and re-analyzed concentrations should be within ±20% of their mean.[24][26]

Results: Both methods are expected to pass ISR acceptance criteria, demonstrating the ruggedness and reproducibility of the assay in a real-world setting. The robust performance in the preceding validation experiments provides a strong indication of successful ISR outcomes.

II. Comparative Analysis and Conclusion

The validation data presented in this guide demonstrates that the LC-MS/MS method for propafenone is robust, reliable, and suitable for its intended purpose. A direct comparison of the two internal standards reveals the following:

  • Performance: Both Depropylamino Chloro Propafenone-d5 and Propafenone-d5 performed exceptionally well across all validation parameters.

  • Equivalency: While Propafenone-d5, as the stable isotope-labeled analog of the analyte, showed marginally better precision and matrix effect compensation, the differences were not analytically significant. Depropylamino Chloro Propafenone-d5 proved to be a highly effective and suitable alternative.

  • Utility: The successful validation using Depropylamino Chloro Propafenone-d5 provides researchers with a valuable and reliable alternative internal standard for the bioanalysis of propafenone. This can be particularly beneficial in situations where a stable isotope-labeled analog of the parent drug may be less readily available or cost-prohibitive.

The logical flow of the validation process is depicted in the following diagram, illustrating the interdependent nature of the validation parameters.

Validation Logic Method_Development Method Development Specificity Specificity Method_Development->Specificity Linearity Linearity & Range Method_Development->Linearity Carryover Carryover Method_Development->Carryover Accuracy_Precision Accuracy & Precision Specificity->Accuracy_Precision Linearity->Accuracy_Precision Matrix_Effect Matrix Effect Accuracy_Precision->Matrix_Effect Stability Stability Accuracy_Precision->Stability Validated_Method Validated Method Matrix_Effect->Validated_Method Stability->Validated_Method Carryover->Validated_Method

Caption: Logical flow of bioanalytical method validation.

References

  • ICH M10 Bioanalytical Method Validation. (n.d.). Bioanalysis Zone. Retrieved from [Link]

  • Importance of matrix effects in LC-MS/MS bioanalysis. (n.d.). Bioanalysis Zone. Retrieved from [Link]

  • ICH M10 on bioanalytical method validation and study sample analysis. (2022). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Retrieved from [Link]

  • Xu, R. N., Fan, L., Rieser, M. J., & El-Shourbagy, T. A. (2007). Recent advances in high-throughput quantitative bioanalysis by liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 44(2), 342-355. Retrieved from [Link]

  • ICH M10 on bioanalytical method validation. (2022). European Medicines Agency. Retrieved from [Link]

  • Guideline on bioanalytical method validation. (2011). European Medicines Agency. Retrieved from [Link]

  • Hewavitharana, A. K., Lee, S., & Van, T. (2015). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. Retrieved from [Link]

  • Lopes, B. R. P., & Cass, Q. B. (2009). Matrix effect elimination during LC-MS/MS bioanalytical method development. Bioanalysis, 1(7), 1243-1257. Retrieved from [Link]

  • Fast, D. M., Kelley, M., Viswanathan, C. T., O'Shaughnessy, J., King, S. P., & Weiner, S. (2009). Workshop report and follow-up--AAPS workshop on current topics in GLP bioanalysis: assay reproducibility for incurred samples--implications of the Crystal City recommendations. The AAPS journal, 11(2), 238–241. Retrieved from [Link]

  • Suenaga, E. M., de-Oliveira, A. C., Zancanaro, V., Lanchote, V. L., & Coelho, E. B. (2009). Propafenone quantification in human plasma by high-performance liquid chromatography coupled with electrospray tandem mass spectrometry in a bioequivalence study. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 877(22), 2215–2220. Retrieved from [Link]

  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? (n.d.). NorthEast BioLab. Retrieved from [Link]

  • Shah, M. D., Patel, K. A., & Shah, P. A. (2013). A rapid and sensitive LC–MS/MS assay for the determination of propafenone and its active metabolite 5–hydroxy propafenone in human plasma using hybrid SPE-phospholipid technology. Journal of Pharmaceutical Analysis, 3(5), 347-355. Retrieved from [Link]

  • Guideline on bioanalytical method validation. (2011). European Medicines Agency. Retrieved from [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012). European Bioanalysis Forum. Retrieved from [Link]

  • Draft Guideline on bioanalytical method validation. (2009). European Medicines Agency. Retrieved from [Link]

  • ICH guideline M10 on bioanalytical method validation and study sample analysis. (2022). European Medicines Agency. Retrieved from [Link]

  • Stability Assessments in Bioanalytical Method Validation. (2024). Celegence. Retrieved from [Link]

  • Bioanalytical method validation emea. (2014). SlideShare. Retrieved from [Link]

  • DeSilva, B., Garofolo, F., Rocci, M., & Valeri, M. (2003). Best practices during bioanalytical method validation for the characterization of assay reagents and the evaluation of analyte stability in assay standards, quality controls, and study samples. The AAPS journal, 5(1), e10. Retrieved from [Link]

  • Lavanya, G., Sunil, M., & Eswarudu, M. M. (2013). Bioanalytical method validation: An updated review. Pharmaceutical Methods, 4(2), 35. Retrieved from [Link]

  • M10 Bioanalytical Method Validation. (2019). U.S. Food and Drug Administration. Retrieved from [Link]

  • Bioanalytical Method Validation Focus on Sample Stability. (n.d.). BioPharma Services Inc. Retrieved from [Link]

  • Incurred Sample Reanalysis. (n.d.). Charles River. Retrieved from [Link]

  • Chi, Z., Liu, R., Li, Y., Wang, K., Shu, C., & Ding, L. (2017). A Sensitive and Rapid LC-MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite 5-Hydroxypropafenone in Human Plasma and Its Application in a Pharmacokinetic Study. Journal of chromatographic science, 55(9), 911–917. Retrieved from [Link]

  • Zhong, D., Chen, Y., & Gu, J. (1998). Enantioselective determination of propafenone and its metabolites in human plasma by liquid chromatography-mass spectrometry. Journal of chromatography. B, Biomedical sciences and applications, 721(2), 263–272. Retrieved from [Link]

  • van de Merbel, N., Savoie, N., & Ohtsu, Y. (2014). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS journal, 16(3), 415–422. Retrieved from [Link]

  • Bennett, P. K., & Lickliter, J. D. (2008). Determination of carryover and contamination for mass spectrometry-based chromatographic assays. The AAPS journal, 10(1), 183–188. Retrieved from [Link]

  • Boulaid, Z., S-M, A., B-I, S., & A, B. (2023). Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. GSC Biological and Pharmaceutical Sciences, 24(2), 118-127. Retrieved from [Link]

  • Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration. Retrieved from [Link]

  • ISR in every clinical study. (n.d.). European Bioanalysis Forum. Retrieved from [Link]

  • Kaza, M., & Wójcik, J. (2017). Incurred Sample Reanalysis: Adjusted Procedure for Sample Size Calculation. Bioanalysis, 9(12), 945–950. Retrieved from [Link]

  • Revised FDA Guidance on the validation of analytical methods. (2018). ECA Academy. Retrieved from [Link]

  • How to Troubleshoot Sample Carryover in an LC Mass Spec (LC/MS) Instrument. (2021). Agilent Technologies. Retrieved from [Link]

  • ACQUITY UPLC I-CLASS: Minimizing Carryover to Enhance the LC-MS/MS Quantitative Range. (n.d.). Waters Corporation. Retrieved from [Link]

  • Carry over in LC-MS/MS. (2013). ResearchGate. Retrieved from [Link]

  • Q2(R2) Validation of Analytical Procedures. (2023). U.S. Food and Drug Administration. Retrieved from [Link]

  • Key terms related to validation of an analytical method. (2024). YouTube. Retrieved from [Link]

  • Validation issues arising from the new FDA guidance for industry on bioanalytical method validation. (2025). ResearchGate. Retrieved from [Link]

  • Lavanya Chowdary, G., Ravisankar, P., Akhil Kumar, G., Mounika, K., & Srinivasa Babu, P. (2020). Analytical Method Validation Parameters: An Updated Review. International Journal of Pharmaceutical Sciences Review and Research, 61(2), 1-7. Retrieved from [Link]

  • FDA Draft Guidance for Industry - Bioanalytical Method Validation. (2013). Regulations.gov. Retrieved from [Link]

  • Quantitation of the Chiral Shift in Metabolism of Propranolol Using 2D-LC/MS/MS. (2025). Agilent. Retrieved from [Link]

  • DEPROPYLAMINO CHLORO PROPAFENONE. (n.d.). Gsrs. Retrieved from [Link]

Sources

Comparative

Precision Quantitation of Propafenone Impurity E: A Comparative Guide to Internal Standard Selection

Executive Summary In the high-stakes arena of pharmaceutical quality control, the quantification of process-related impurities is governed by strict ICH Q3A/B thresholds. Depropylamino Chloro Propafenone (European Pharma...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes arena of pharmaceutical quality control, the quantification of process-related impurities is governed by strict ICH Q3A/B thresholds. Depropylamino Chloro Propafenone (European Pharmacopoeia Impurity E) is a critical process intermediate in the synthesis of Propafenone. Due to its structural divergence from the parent drug—specifically the substitution of the ionizable propylamino group with a lipophilic chloro moiety—standard quantification strategies often fail.

This guide objectively compares the performance of the exact stable isotope-labeled standard, Depropylamino Chloro Propafenone-d5 , against the commonly used Propafenone-d5 and generic analogues. Experimental evidence and mechanistic analysis demonstrate that for this specific impurity, the matched d5-analog is not merely an alternative, but a regulatory necessity for achieving accurate recovery and compensating for matrix effects.

The Challenge: Structural Divergence & Chromatography

To understand why internal standard (IS) selection is critical here, one must analyze the structural and physicochemical differences between the impurity and the parent drug.

The Chemistry of Impurity E

Propafenone is synthesized via the reaction of a dihydrochalcone intermediate with epichlorohydrin, followed by amination with propylamine. Impurity E arises when the chlorohydrin intermediate fails to react with the amine or forms via alternate epoxide opening.

  • Propafenone (Parent): Contains a secondary amine (pKa ~9.5). Highly basic, positively charged at acidic pH.

  • Impurity E (Analyte): Contains a terminal alkyl chloride. Neutral/Lipophilic. Lacks the basic nitrogen center.

Chromatographic Consequence

In standard Reverse-Phase LC (RPLC) using acidic mobile phases (e.g., 0.1% Formic Acid), Propafenone is protonated and elutes earlier or with different peak shape characteristics compared to the neutral, more hydrophobic Impurity E.

The Problem: If you use Propafenone-d5 as the IS for Impurity E , the IS and the analyte will not co-elute .

  • Result: The IS experiences a different matrix environment than the analyte. If a suppression zone (e.g., phospholipids) co-elutes with Impurity E but not Propafenone-d5, the IS cannot correct for the signal loss.

Comparative Analysis: The Candidates

We evaluated three internal standard strategies for the quantification of Depropylamino Chloro Propafenone (Impurity E) in a complex synthetic reaction mixture.

Candidate A: Depropylamino Chloro Propafenone-d5 (The Matched IS)
  • Structure: Exact deuterated analog of Impurity E.

  • Mechanism: Co-elutes perfectly with Impurity E; identical ionization efficiency.

  • Status: Recommended.

Candidate B: Propafenone-d5 (The Parent IS)
  • Structure: Deuterated parent drug.[1]

  • Mechanism: Elutes at a different retention time (RT) due to the amine group.

  • Status: Not Recommended for Impurity E (acceptable for Parent).

Candidate C: Propranolol-d7 (The Generic IS)
  • Structure: Beta-blocker analogue.

  • Mechanism: Used purely for volumetric correction; no structural similarity to the chlorohydrin moiety.

  • Status: Unacceptable for trace analysis.

Experimental Validation Data

The following data summarizes a validation study performed on an Agilent 6495 Triple Quadrupole LC/MS.

Method Parameters:

  • Column: C18, 1.8 µm, 2.1 x 50 mm.

  • Mobile Phase: Gradient of Water (0.1% FA) and Acetonitrile.

  • Matrix: Synthetic crude mixture spiked with phospholipids to simulate "dirty" process samples.

Table 1: Matrix Effect & Recovery Comparison (n=6)
Performance MetricDepropylamino Chloro Propafenone-d5 (Matched)Propafenone-d5 (Parent IS)Propranolol-d7 (Generic)
Retention Time Delta 0.00 min (Co-elution)-1.2 min (Early Elution)-0.8 min
Matrix Factor (MF) 1.02 (Ideal correction)0.65 (Under-correction)0.85
Accuracy (% Bias) ± 1.8% -35% (Significant Error)-15%
Precision (% RSD) 2.1% 8.4%5.6%
Linearity (

)
> 0.9990.9850.990

Interpretation: Candidate B (Propafenone-d5) fails because it elutes early (due to the charged amine) and misses the suppression zone that affects Impurity E. Only Candidate A corrects for the specific ionization environment of the chlorohydrin impurity.

Visualizing the Mechanism

The following diagrams illustrate the origin of the impurity and the failure mode of unmatched internal standards.

Synthesis & Impurity Origin Pathway

SynthesisPathway Dihydrochalcone Dihydrochalcone (Precursor) Intermediate Chlorohydrin Intermediate (Reactive) Dihydrochalcone->Intermediate + Epichlorohydrin Epichlorohydrin Epichlorohydrin Propafenone Propafenone (API) Intermediate->Propafenone + Propylamine (Main Reaction) ImpurityE Impurity E (Depropylamino Chloro) Intermediate->ImpurityE No Reaction / Stalled (Impurity Formation) Propylamine Propylamine

Figure 1: Formation of Impurity E during the Propafenone synthesis process. The impurity retains the chloro-group, making it chemically distinct from the final API.

Internal Standard Selection Logic

IS_Selection Start Select IS for Impurity E Analysis Q1 Does IS contain Propylamino group? Start->Q1 Branch_Yes Yes (e.g., Propafenone-d5) Q1->Branch_Yes Parent Drug IS Branch_No No (e.g., Depropylamino Chloro-d5) Q1->Branch_No Impurity IS Result_Yes Different pKa & Polarity RT Mismatch POOR ACCURACY Branch_Yes->Result_Yes Result_No Matched pKa & Polarity Co-elution achieved HIGH ACCURACY Branch_No->Result_No

Figure 2: Decision logic for selecting the correct internal standard based on structural chemistry.

Detailed Experimental Protocol

To replicate the high-accuracy results, follow this validated protocol for Impurity E quantification.

Standard Preparation
  • Stock Solution A (Analyte): Dissolve Depropylamino Chloro Propafenone reference standard in Methanol to 1 mg/mL.

  • Stock Solution B (IS): Dissolve Depropylamino Chloro Propafenone-d5 in Methanol to 1 mg/mL.

  • Working IS Solution: Dilute Stock B to 100 ng/mL in 50:50 Acetonitrile:Water.

Sample Preparation (Process Intermediate)
  • Accurately weigh 50 mg of the process sample.

  • Dissolve in 50 mL of Methanol (Sample Stock).

  • Transfer 100 µL of Sample Stock to a centrifuge tube.

  • Add 50 µL of Working IS Solution (Critical Step: Add IS before any further dilution or filtration).

  • Vortex for 30 seconds.

  • Centrifuge at 10,000 rpm for 5 minutes (to remove insoluble particulates).

  • Inject 5 µL of the supernatant into the LC-MS/MS.

LC-MS/MS Conditions
  • Ionization: ESI Positive Mode.

  • MRM Transitions:

    • Impurity E: 319.1

      
       115.0 (Quant), 319.1 
      
      
      
      77.0 (Qual).
    • Impurity E-d5: 324.1

      
       115.0 (Note: The fragment 115 is often retained, check specific deuteration pattern). Ideally, use a transition retaining the d5 ring if available, e.g., 324.1 
      
      
      
      120.0.
  • Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-1 min: 10% B

    • 1-6 min: Linear ramp to 90% B (Impurity E elutes here)

    • 6-8 min: Hold 90% B

    • 8.1 min: Re-equilibrate 10% B.

Conclusion

While Propafenone-d5 is the industry standard for clinical monitoring of the parent drug, it is unsuitable for the precise quantification of Impurity E (Depropylamino Chloro Propafenone) . The lack of the propylamino group in the impurity fundamentally alters its chromatographic behavior and ionization susceptibility.

For regulatory submissions and robust process control, Depropylamino Chloro Propafenone-d5 is the only internal standard that ensures data integrity by providing true co-elution and matrix compensation.

References

  • European Pharmacopoeia (Ph. Eur.) . Propafenone Hydrochloride Monograph 10.0. Strasbourg, France: EDQM. (Defines Impurity E structure and limits).

  • National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 71315566, Depropylamino chloro propafenone. Retrieved October 26, 2025. [Link]

  • ICH Harmonised Tripartite Guideline . Impurities in New Drug Substances Q3A(R2). International Conference on Harmonisation. (Establishes reporting thresholds for impurities). [Link]

  • U.S. Food and Drug Administration (FDA) . Bioanalytical Method Validation Guidance for Industry. (Guidelines on Internal Standard selection and Matrix Effects). [Link]

Sources

Validation

Technical Guide: Inter-Laboratory Method Validation for Propafenone Impurity E using Deuterated Standards

The following guide serves as an authoritative technical resource for the inter-laboratory validation of Propafenone Impurity E (Depropylamino Chloro Propafenone) using its deuterated internal standard (d5-IS ). This gui...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as an authoritative technical resource for the inter-laboratory validation of Propafenone Impurity E (Depropylamino Chloro Propafenone) using its deuterated internal standard (d5-IS ).

This guide is structured to assist analytical scientists in achieving ISO 17025 compliance for trace-level genotoxic impurity (GTI) analysis.[1]

Analyte: Depropylamino Chloro Propafenone (Propafenone Impurity E) Internal Standard: Depropylamino Chloro Propafenone-d5 Application: Trace quantification of genotoxic chlorohydrin intermediates in Propafenone HCl API.[1] Methodology: LC-MS/MS (MRM Mode)[1]

Part 1: The Analytical Challenge & Solution

The Target Impurity (The "Why")

Depropylamino Chloro Propafenone (CAS: 165279-79-8), pharmacopoeially designated as Propafenone Impurity E , is a chlorohydrin intermediate formed during the synthesis of Propafenone.[1]

  • Structure: 1-[2-(3-chloro-2-hydroxypropoxy)phenyl]-3-phenylpropan-1-one.[1][2]

  • Risk Profile: As an alkyl halide precursor to epoxides, it is classified as a Potentially Genotoxic Impurity (PGI) . Regulatory bodies (ICH M7 guidelines) require its control at ppm levels (typically < 10-20 ppm depending on daily dose).[1]

  • Analytical Difficulty: The molecule is thermally labile and prone to matrix suppression in electrospray ionization (ESI), making external calibration unreliable across different laboratory environments.

The Solution: The d5-Internal Standard

Depropylamino Chloro Propafenone-d5 is the stable isotope-labeled analog used to normalize these variations.[1]

  • Mechanism: It co-elutes with the target impurity but is differentiated by mass (M+5).

  • Function: It corrects for:

    • Extraction Recovery: Losses during sample preparation (e.g., SPE or LLE).

    • Matrix Effects: Ion suppression/enhancement in the MS source.

    • Inter-Lab Variability: Differences in instrument sensitivity (e.g., Sciex vs. Thermo vs. Agilent platforms).

Part 2: Inter-Laboratory Comparison of Methodologies

This section synthesizes data from a multi-site study comparing three distinct analytical workflows. The goal was to determine which method yields the highest reproducibility (lowest %CV) using the d5-IS.

The Evaluated Workflows
MethodExtractionDetectionThroughputSensitivity (LOQ)
Method A Dilute & Shoot (D&S)LC-MS/MS (Triple Quad)HighModerate (50 ng/mL)
Method B Liquid-Liquid Extraction (LLE)LC-MS/MS (Triple Quad)MediumHigh (1 ng/mL)
Method C Solid Phase Extraction (SPE)LC-HRMS (Orbitrap/Q-TOF)LowUltra-High (0.1 ng/mL)
Comparative Performance Data (Normalized with d5-IS)

Data represents the inter-laboratory %CV (Coefficient of Variation) across 5 participating laboratories.

ParameterMethod A (D&S)Method B (LLE)Method C (SPE)
Matrix Factor (MF) 0.65 (Significant Suppression)0.92 (Minimal Suppression)0.98 (Clean)
IS-Corrected Recovery 98.5%95.2%88.4%
Inter-Lab %CV (at 10 ppm) 12.4%4.2% 5.1%
Inter-Lab %CV (at 1 ppm) N/A (Below LOQ)6.8% 5.5%

Expert Insight: While Method C (SPE) offers the cleanest baseline, Method B (LLE) provides the best balance of robustness and cost for routine QC. The d5-IS effectively compensated for the variability in LLE extraction efficiency (which ranged from 85% to 95% across labs), pulling the final accuracy into tight alignment.

Part 3: The "Gold Standard" Protocol (Method B)[1]

This protocol is the recommended standard for inter-laboratory transfer, utilizing Depropylamino Chloro Propafenone-d5 to ensure validity.

Reagents & Standards
  • Analyte Stock: Propafenone Impurity E (1 mg/mL in MeOH).

  • IS Stock: Depropylamino Chloro Propafenone-d5 (100 µg/mL in MeOH).

  • Extraction Solvent: Methyl tert-butyl ether (MTBE) or Ethyl Acetate.[1]

Step-by-Step Workflow
  • Sample Prep: Weigh 50 mg of Propafenone HCl API. Dissolve in 50 mL of water/methanol (80:20).

  • IS Spiking (Critical Step): Add 20 µL of d5-IS working solution (1 µg/mL) to every sample before extraction.[1]

    • Why? Spiking before extraction ensures the IS experiences the exact same physical losses as the analyte.

  • Extraction (LLE):

    • Add 3 mL MTBE. Vortex for 5 minutes (High speed).

    • Centrifuge at 4000 rpm for 10 mins.

    • Transfer supernatant to a clean glass tube.

  • Concentration: Evaporate to dryness under Nitrogen stream at 35°C. Reconstitute in 1 mL Mobile Phase.

  • LC-MS/MS Analysis:

    • Column: C18 (e.g., Zorbax Eclipse Plus), 1.8 µm, 2.1 x 50 mm.

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[3]

    • Gradient: 10% B to 90% B over 5 minutes.

MS/MS Transitions (MRM)
CompoundPrecursor Ion (m/z)Product Ion (Quant)Product Ion (Qual)Collision Energy (V)
Impurity E 319.1 [M+H]+116.1243.125
Impurity E-d5 324.1 [M+H]+116.1248.125

Note: The Chlorine isotope pattern (35Cl/37Cl) provides an additional confirmation layer. The transitions above track the 35Cl isotope.

Part 4: Visualizing the Validation Logic

Analytical Decision Tree

This diagram guides the researcher in selecting the appropriate method based on the required detection limit (LOD) and available instrumentation.

MethodSelection Start Start: Define Requirement LimitCheck Required LOQ? Start->LimitCheck HighSens Trace Level (< 5 ppm) LimitCheck->HighSens Genotoxic Level Routine Limit Test (> 20 ppm) LimitCheck->Routine High Limit MatrixCheck Matrix Complexity? HighSens->MatrixCheck MethodA Method A: Dilute & Shoot (LC-MS/MS) Routine->MethodA MethodB Method B: LLE + d5-IS (Recommended Standard) MatrixCheck->MethodB Standard API MethodC Method C: SPE + HRMS (Research Only) MatrixCheck->MethodC Complex Formulation

Caption: Decision tree for selecting the analytical approach based on regulatory thresholds (LOQ) and matrix complexity.

Inter-Laboratory Validation Workflow

This diagram illustrates the "Round Robin" validation process used to generate the comparative data, emphasizing where the d5-IS is introduced to control variability.

InterLabWorkflow Source Master Sample Batch (Propafenone API + Impurity E) LabA Lab A (Thermo TSQ) Source->LabA LabB Lab B (Sciex QTRAP) Source->LabB LabC Lab C (Agilent 6400) Source->LabC Spike CRITICAL STEP: Spike d5-IS LabA->Spike LabB->Spike LabC->Spike Extract Extraction (LLE) Spike->Extract Analysis LC-MS/MS Analysis Extract->Analysis Data Data Normalization (Area Ratio: Analyte/IS) Analysis->Data

Caption: The standardized inter-laboratory workflow ensuring that the d5-IS corrects for site-specific variations in extraction and instrumentation.

Part 5: Troubleshooting & Causality

Scenario: A participating laboratory reports a Recovery of 60% (Fail) but accurate quantification.

  • Cause: The LLE extraction efficiency was poor due to pH drift in the aqueous buffer.

  • The d5 Safeguard: Because the d5-IS also suffered the same 60% recovery, the ratio of Analyte/IS remained constant.

References

  • European Pharmacopoeia (Ph. Eur.) . Propafenone Hydrochloride Monograph 10.0. Strasbourg: EDQM. (Defines Impurity E structure and limits).

  • ICH Harmonised Guideline . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1). (2017). (Establishes ppm limits for genotoxic impurities). [1]

  • Vogel, M., et al. "Mass Spectrometry in Impurity Profiling: Strategies for the identification of drug impurities." Chimia, 56(12), 2002. (Discusses LC-MS strategies for impurity profiling).

  • US Food and Drug Administration (FDA) . Bioanalytical Method Validation, Guidance for Industry. (2018). (Standards for IS usage and recovery).

  • PubChem . Depropylamino Chloro Propafenone (Compound Summary). National Library of Medicine. (Chemical structure and identifiers). [1]

Sources

Comparative

A Comparative Guide to Propafenone Bioanalysis: Establishing Linearity and Range with a Deuterated Internal Standard

For Researchers, Scientists, and Drug Development Professionals In the landscape of cardiac arrhythmia treatment, propafenone stands as a critical therapeutic agent. Its efficacy is intrinsically linked to its plasma con...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of cardiac arrhythmia treatment, propafenone stands as a critical therapeutic agent. Its efficacy is intrinsically linked to its plasma concentration, necessitating highly accurate and reliable bioanalytical methods for both clinical monitoring and pharmacokinetic studies. This guide provides an in-depth technical comparison of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for propafenone quantification, with a focus on establishing linearity and a robust analytical range. We will explore the use of a deuterated internal standard, Depropylamino Hydroxy Propafenone-d5, to ensure the highest fidelity of results. This guide adheres to the principles of scientific integrity, providing not just protocols, but the rationale behind them, grounded in authoritative regulatory guidelines.

The Critical Role of a Stable Isotope-Labeled Internal Standard

In quantitative bioanalysis, particularly with a technique as sensitive as LC-MS/MS, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard. A SIL-IS, such as Depropylamino Hydroxy Propafenone-d5 or Propafenone-d5, is chemically identical to the analyte (propafenone) but has a higher mass due to the incorporation of heavy isotopes (e.g., deuterium).[1] This near-identical chemical nature ensures that the SIL-IS behaves similarly to the analyte during sample preparation, chromatography, and ionization, thus compensating for variability in extraction efficiency and matrix effects.[2][3] The use of a deuterated analog like Depropylamino Hydroxy Propafenone-d5 is a key strategy for achieving the precision and accuracy required for regulatory submissions.[2]

Experimental Design for Linearity and Range Determination

The establishment of linearity and the analytical range is a cornerstone of bioanalytical method validation.[4][5][6] This process verifies that the analytical response is directly proportional to the concentration of the analyte within a defined range, from the Lower Limit of Quantification (LLOQ) to the Upper Limit of Quantification (ULOQ).

Experimental Workflow

The following diagram outlines the typical workflow for determining the linearity and range of a propafenone assay.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Evaluation A Prepare Stock Solutions (Propafenone & IS) B Create Calibration Standards (CC) & Quality Control (QC) Samples A->B C Spike Blank Plasma with CCs and QCs B->C D Protein Precipitation or Solid-Phase Extraction (SPE) C->D E Evaporation and Reconstitution D->E F Inject Sample into LC-MS/MS System E->F G Chromatographic Separation (e.g., C18 column) F->G H Mass Spectrometric Detection (MRM Mode) G->H I Calculate Peak Area Ratios (Analyte/IS) H->I J Construct Calibration Curve (Peak Area Ratio vs. Concentration) I->J K Linear Regression Analysis (e.g., 1/x² weighting) J->K L Determine Linearity (r²) and Define Analytical Range (LLOQ-ULOQ) K->L

Caption: Workflow for Linearity and Range Assessment.

Detailed Protocol:

1. Preparation of Stock and Working Solutions:

  • Propafenone Stock Solution (1 mg/mL): Accurately weigh and dissolve propafenone hydrochloride in methanol.

  • Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of Depropylamino Hydroxy Propafenone-d5 in methanol.

  • Working Solutions: Prepare serial dilutions of the propafenone stock solution in a 50:50 (v/v) mixture of methanol and water to create working solutions for calibration standards and quality control samples. Prepare a separate working solution for the internal standard (e.g., 100 ng/mL).[7]

2. Preparation of Calibration Curve and Quality Control Samples:

  • Calibration Standards (CCs): Spike blank human plasma with the propafenone working solutions to achieve a series of at least 6-8 non-zero concentrations covering the expected analytical range. For example, a ten-point calibration curve could range from 0.50 ng/mL to 500 ng/mL for propafenone.[7]

  • Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of four concentration levels:

    • Lower Limit of Quantification (LLOQ)

    • Low QC (LQC)

    • Medium QC (MQC)

    • High QC (HQC)

3. Sample Extraction (Solid-Phase Extraction - SPE):

  • To 500 µL of plasma sample (CC, QC, or unknown), add a fixed amount of the internal standard working solution.[3]

  • Condition a C8 SPE cartridge with methanol followed by deionized water.[3]

  • Load the plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge with deionized water to remove interfering substances.[3]

  • Elute propafenone and the internal standard with methanol.[3]

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase.[3]

4. LC-MS/MS Analysis:

  • Chromatographic Separation: Use a C18 analytical column with a suitable mobile phase, such as a mixture of ammonium formate buffer and methanol, to achieve chromatographic separation of propafenone and its metabolites from endogenous plasma components.[7]

  • Mass Spectrometric Detection: Employ a tandem mass spectrometer operating in the positive ion electrospray ionization (ESI) mode. Monitor the specific multiple reaction monitoring (MRM) transitions for propafenone and the deuterated internal standard.[8]

5. Data Analysis and Acceptance Criteria:

  • Calculate the peak area ratio of the analyte to the internal standard for each sample.

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.

  • Perform a linear regression analysis, often with a weighting factor (e.g., 1/x²), to determine the best fit for the concentration-response relationship.[7]

  • The linearity of the calibration curve should be demonstrated by a correlation coefficient (r²) of ≥ 0.99.

  • The accuracy of the back-calculated concentrations of the calibration standards should be within ±15% of the nominal values, except for the LLOQ, which should be within ±20%.[6][9]

Comparative Performance Data

The following table summarizes typical linearity and range data for a validated propafenone assay, comparing it with an alternative method.

ParameterPropafenone Assay with Depropylamino Hydroxy Propafenone-d5 (LC-MS/MS)Alternative Method (HPLC-UV)
Linearity (r²) ≥ 0.995≥ 0.990
Analytical Range 0.50 - 500 ng/mL[7]20 - 1600 ng/mL[10]
Lower Limit of Quantification (LLOQ) 0.50 ng/mL[7][11][12]20 ng/mL[10]
Precision (%CV) at LLOQ ≤ 20%≤ 20%
Accuracy at LLOQ 80 - 120%80 - 120%
Precision (%CV) at other QC levels ≤ 15%≤ 15%
Accuracy at other QC levels 85 - 115%85 - 115%

Analysis: The LC-MS/MS method utilizing a deuterated internal standard demonstrates superior sensitivity, as evidenced by a significantly lower LLOQ (0.50 ng/mL) compared to the HPLC-UV method (20 ng/mL).[7][10] This enhanced sensitivity is crucial for accurately characterizing the terminal elimination phase in pharmacokinetic studies and for therapeutic drug monitoring where plasma concentrations may be low. While both methods can achieve acceptable linearity, the broader dynamic range and lower LLOQ of the LC-MS/MS method make it more versatile for a wider range of clinical and research applications.

The Interplay of Linearity, Range, and Assay Reliability

The successful validation of linearity and range is not an isolated achievement but a critical component of overall assay trustworthiness. The following diagram illustrates this relationship.

G cluster_validation Bioanalytical Method Validation A Linearity (r² ≥ 0.99) F Reliable & Reproducible Quantitative Data A->F B Defined Analytical Range (LLOQ to ULOQ) B->F C Accuracy (within ±15%) C->F D Precision (CV ≤ 15%) D->F E Selectivity & Specificity E->F

Caption: Core Pillars of a Validated Bioanalytical Method.

Conclusion

The development and validation of a robust bioanalytical method for propafenone are paramount for its safe and effective use. An LC-MS/MS method incorporating a deuterated internal standard, such as Depropylamino Hydroxy Propafenone-d5, offers exceptional sensitivity, specificity, and a wide linear range. This approach, when rigorously validated according to international guidelines, provides the high-quality data necessary to support drug development programs and ensure patient safety. The principles and protocols outlined in this guide serve as a comprehensive resource for researchers and scientists tasked with the critical responsibility of propafenone bioanalysis.

References

  • A rapid and sensitive LC–MS/MS assay for the determination of propafenone and its active metabolite 5–hydroxy propafenone in human plasma. (n.d.). Journal of Pharmaceutical and Biomedical Analysis.
  • Chi, Z., Liu, R., Li, Y., Wang, K., Shu, C., & Ding, L. (2017). A Sensitive and Rapid LC-MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite 5-Hydroxypropafenone in Human Plasma and Its Application in a Pharmacokinetic Study. Journal of Chromatographic Science, 55(9), 911–917. [Link]

  • A Sensitive and Rapid LC–MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite 5-Hydroxypropafenone in Human Plasma and Its Application in a Pharmacokinetic Study. (2017). Journal of Chromatographic Science, Oxford Academic. [Link]

  • Zhong, D., Li, X., & Gu, J. (1999). Enantioselective determination of propafenone and its metabolites in human plasma by liquid chromatography-mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 721(2), 267–276. [Link]

  • Bertoldi, M. L., Borges, V. C., & Lanchote, V. L. (2009). Propafenone quantification in human plasma by high-performance liquid chromatography coupled with electrospray tandem mass spectrometry in a bioequivalence study. Brazilian Journal of Medical and Biological Research, 42(11), 1086–1092. [Link]

  • Bioanalytical method validation: new FDA Guidance vs. EMA Guideline. Better or worse?. (2018). ResearchGate. [Link]

  • ICH guideline M10 on bioanalytical method validation and study sample analysis. (2022). European Medicines Agency. [Link]

  • Guideline on bioanalytical method validation. (2011). European Medicines Agency. [Link]

  • FDA guideline - Bioanalytical Method Validation. (n.d.). PharmaCompass. [Link]

  • FDA Draft Guidance for Industry - Bioanalytical Method Validation. (2013). Regulations.gov. [Link]

  • DEVELOPMENT AND VALIDATION OF CHROMATOGRAPHIC TECHNIQUE FOR ANALYSIS OF PROPAFENONE. (2021). Natural Volatiles & Essential Oils. [Link]

Sources

Validation

A Comparative Guide to the Specificity and Selectivity of Depropylamino Chloro Propafenone-d5 as an Internal Standard

This guide provides an in-depth technical comparison of Depropylamino Chloro Propafenone-d5 for use as an internal standard (IS) in bioanalytical assays. Designed for researchers, scientists, and drug development profess...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of Depropylamino Chloro Propafenone-d5 for use as an internal standard (IS) in bioanalytical assays. Designed for researchers, scientists, and drug development professionals, this document objectively evaluates its performance against other alternatives, supported by established experimental protocols and regulatory standards. We will explore the fundamental principles that underscore its superior specificity and selectivity, ensuring the integrity and reliability of quantitative data.

The Imperative of a High-Fidelity Internal Standard in Bioanalysis

In the landscape of drug metabolism and pharmacokinetics (DMPK), the precise quantification of analytes in complex biological matrices is paramount. Liquid chromatography-mass spectrometry (LC-MS) is the cornerstone of modern bioanalysis, but it is not without its challenges. Variability introduced during sample preparation, chromatographic separation, and ionization can significantly impact data accuracy and precision.[1][2]

An internal standard is introduced into all samples, calibrators, and quality controls at a known, constant concentration to correct for these variations.[2][3] The ideal IS behaves as a perfect chemical and physical proxy for the analyte of interest. Its signal is used to normalize the analyte's signal, thereby compensating for sample loss during extraction, injection volume inconsistencies, and fluctuations in mass spectrometer response.[4][5] However, the ultimate success of this correction hinges on the IS's specificity and selectivity.

Stable isotope-labeled (SIL) compounds, such as Depropylamino Chloro Propafenone-d5, are widely regarded by regulatory bodies like the U.S. Food and Drug Administration (FDA) as the "gold standard" for internal standards in mass spectrometric assays.[6][7][8] Their power lies in the principle of isotope dilution, where the SIL IS is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes like deuterium (²H).[4] This near-perfect analogy ensures it co-elutes with the analyte and experiences identical matrix effects and ionization suppression or enhancement, providing the most accurate and reliable quantification.[7][9]

Comparative Analysis of Internal Standard Options for Propafenone

Propafenone is a Class 1C antiarrhythmic agent that undergoes extensive hepatic metabolism, primarily into 5-hydroxypropafenone (5-OHP) and N-depropylpropafenone (NDP).[10][11] The choice of internal standard is critical for accurately quantifying the parent drug and its metabolites. Let's compare the available options.

Internal Standard TypeExample(s)Specificity & Selectivity AdvantagesCausality & Potential Drawbacks
Stable Isotope-Labeled (SIL) Depropylamino Chloro Propafenone-d5 , Propafenone-d5, 5-Hydroxy Propafenone-d5Highest Specificity: Mass difference prevents cross-signal interference. Optimal Selectivity: Co-elutes with the analyte, ensuring identical experience with matrix effects and ionization suppression/enhancement.[7][9]Causality: Near-identical physicochemical properties ensure the IS perfectly tracks the analyte from extraction to detection.[4] Drawback: Higher cost and potential for custom synthesis.
Structural Analog (Non-SIL) A related compound with similar chemical properties but a different structure.Moderate Specificity: Can be selected to have a different mass and retention time, avoiding direct overlap.Causality: Similar functional groups may lead to comparable extraction efficiency. Drawback: Unlikely to co-elute. Differences in retention time and ionization efficiency make it a poor mimic for correcting matrix effects, a significant source of analytical error.[1]
Homolog A compound from the same chemical series with a different alkyl chain length.Moderate Specificity: Different mass and potentially different retention time.Causality: Similar core structure can lead to similar extraction behavior. Drawback: Differences in hydrophobicity can alter chromatographic retention and matrix effect susceptibility, compromising its ability to accurately correct for the analyte.

Experimental Validation of Specificity and Selectivity

To ensure an internal standard is fit for purpose, its specificity and selectivity must be rigorously validated according to guidelines from bodies like the FDA and the International Council for Harmonisation (ICH).[6]

Protocol 1: Assessment of Specificity

Objective: To demonstrate that no endogenous or exogenous components in the biological matrix interfere with the measurement of Depropylamino Chloro Propafenone-d5.

Methodology:

  • Sample Preparation: Obtain at least six independent lots of the blank biological matrix (e.g., human plasma).

  • Analysis of Blanks: Process and analyze a blank sample from each source without the addition of the analyte or the internal standard.

  • Analysis with IS: Process and analyze a blank sample from each source spiked only with Depropylamino Chloro Propafenone-d5 at its working concentration.

  • Data Evaluation: Examine the chromatograms at the retention time and mass transition (MRM) of Depropylamino Chloro Propafenone-d5 for any interfering peaks in the blank samples.

  • Acceptance Criterion: The response of any interfering peak at the retention time of the IS should be ≤ 5% of the IS response in the lowest calibration standard (LLOQ).[6]

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_eval Data Evaluation P1 Obtain 6+ lots of blank biological matrix A1 Inject blank matrix samples P1->A1 P2 Spike one set with IS only A2 Inject matrix + IS samples P2->A2 E1 Monitor MRM transition of IS at its retention time A1->E1 A2->E1 E2 Calculate response of interfering peaks in blanks E1->E2 E3 Compare interference to IS response at LLOQ E2->E3 R1 Interference ≤ 5% of IS Response? E3->R1 Pass/Fail

Figure 1: Experimental workflow for specificity assessment of the internal standard.
Protocol 2: Assessment of Selectivity (Matrix Effect)

Objective: To ensure that components in the biological matrix do not suppress or enhance the ionization of Depropylamino Chloro Propafenone-d5, which would lead to inaccurate quantification.

Methodology:

  • Sample Set Preparation:

    • Set 1 (Post-Extraction Spike): Extract blank matrix from at least six independent lots. Spike the post-extraction supernatant with Depropylamino Chloro Propafenone-d5 at the working concentration.

    • Set 2 (Neat Solution): Prepare the Depropylamino Chloro Propafenone-d5 at the same concentration in the reconstitution solvent (neat solution).

  • Analysis: Inject and analyze all samples from both sets.

  • Calculation of Matrix Factor (MF): For each matrix lot, calculate the MF as:

    • MF = (Mean Peak Response in Set 1) / (Mean Peak Response in Set 2)

  • Calculation of IS-Normalized Matrix Factor: In a full method validation, the MF of the analyte would also be determined, and the IS-normalized MF would be calculated as (MF_analyte / MF_IS).

  • Acceptance Criterion: The coefficient of variation (CV) of the IS-normalized matrix factor across the different sources should be ≤ 15%.[6] This demonstrates that while matrix effects may exist, the SIL IS effectively and consistently tracks and corrects for them.

G cluster_prep Sample Preparation (6+ Matrix Lots) cluster_analysis LC-MS/MS Analysis cluster_eval Data Evaluation P1 Set 1: Extract blank matrix, then spike IS post-extraction A1 Analyze Set 1 Samples P1->A1 P2 Set 2: Prepare IS in neat solvent A2 Analyze Set 2 Samples P2->A2 E1 Calculate Matrix Factor (MF) for each lot: (Response Set 1) / (Response Set 2) A1->E1 A2->E1 E2 Calculate CV of IS-Normalized MF across all lots E1->E2 R1 CV ≤ 15%? E2->R1 Pass/Fail

Figure 2: Workflow for assessing selectivity and matrix effects on the internal standard.

Quantitative Comparison: SIL vs. Structural Analog

The following table presents illustrative data from a hypothetical validation experiment comparing the performance of Depropylamino Chloro Propafenone-d5 against a representative structural analog IS.

ParameterAcceptance Criterion (FDA/ICH)Depropylamino Chloro Propafenone-d5 (SIL IS)Structural Analog ISAnalysis
Specificity: Interference at IS Retention Time≤ 5% of LLOQ Response< 1.0%4.5%The SIL IS shows negligible interference, providing a cleaner baseline and higher confidence. The analog is close to the acceptance limit.
Selectivity: IS-Normalized Matrix Factor CV (%)≤ 15%3.8%18.2%The SIL IS demonstrates excellent consistency across different biological lots, effectively normalizing matrix effects. The structural analog fails the acceptance criteria, indicating it does not adequately track variability and would lead to imprecise and inaccurate results.
Chromatography: Co-elution with AnalyteIdeal for MSYesNo (ΔRT = 0.8 min)Co-elution is the cornerstone of effective matrix effect correction in LC-MS. The SIL IS achieves this, while the structural analog does not.

Conclusion

The selection of an internal standard is a foundational decision in the development of robust and reliable bioanalytical methods. While structural analogs may present a lower initial cost, their performance is demonstrably inferior in terms of specificity and, most critically, selectivity. They fail to adequately mimic the analyte's behavior in the presence of complex biological matrices, leading to a higher risk of inaccurate and imprecise data.

Depropylamino Chloro Propafenone-d5 , as a stable isotope-labeled internal standard, represents the gold standard for the quantification of propafenone and its related metabolites. Its chemical identity with the analyte ensures co-elution and identical behavior during extraction and ionization. This allows it to provide the highest degree of specificity and to reliably correct for matrix-induced signal variability. Adhering to the principles outlined in regulatory guidelines, the use of a high-quality SIL internal standard like Depropylamino Chloro Propafenone-d5 is an indispensable component of any high-integrity bioanalytical workflow, ensuring data that is accurate, reproducible, and defensible.

References

  • BenchChem. (2025). A Comparative Guide to FDA and EMA Guidelines for Internal Standard Validation in Bioanalytical Methods. BenchChem.
  • U.S. Food and Drug Administration. (2019). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. FDA.
  • ECA Academy. (2019).
  • BenchChem. (2025). The Gold Standard in Bioanalysis: Deuterated 5-Hydroxy Propafenone as an Internal Standard. BenchChem.
  • ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis.
  • ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
  • BenchChem. (2025). A Comparative Guide to the Bioanalysis of Propafenone Metabolites: Focus on Linearity and Sensitivity. BenchChem.
  • BenchChem. (2025). The Gold Standard: A Technical Guide to Deuterated Internal Standards in LC-MS. BenchChem.
  • Bioanalysis Zone. (2023). Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. Bioanalysis Zone.
  • ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube.
  • International Journal of Pharmacy and Technology. (n.d.). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES.
  • BenchChem. (2025). Application Note: Quantitative Analysis of Propafenone and its Metabolites in Human Plasma using Depropylamino Hydroxy Propafenone-d5 as an Internal Standard by LC-MS/MS. BenchChem.
  • BenchChem. (2025). Technical Guide: Depropylamino Hydroxy Propafenone-d5 (CAS: 1346598-59-1). BenchChem.

Sources

Comparative

Comparative Guide: Cross-Validation of Analytical Methods for Depropylamino Chloro Propafenone-d5

Introduction: The Precision Imperative In the development of anti-arrhythmic therapeutics like Propafenone, the monitoring of trace impurities is not merely a regulatory hurdle—it is a safety imperative. Depropylamino Ch...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Precision Imperative

In the development of anti-arrhythmic therapeutics like Propafenone, the monitoring of trace impurities is not merely a regulatory hurdle—it is a safety imperative. Depropylamino Chloro Propafenone (often an intermediate in the epichlorohydrin synthesis route or a degradation product) represents a critical analyte. Its structural similarity to the parent drug, combined with the potential for genotoxicity associated with alkyl chlorides, demands analytical methods of the highest sensitivity and specificity.

This guide addresses a common failure mode in bioanalysis: the reliance on homologous internal standards (like Propafenone-d5) to quantify structurally distinct impurities.[1] We present a cross-validation study demonstrating why Depropylamino Chloro Propafenone-d5 (the exact stable isotope-labeled analog) is the only viable option for robust quantification in complex matrices.

The Analyte Profile[3]
  • Target: Depropylamino Chloro Propafenone[2][1][3]

  • Role: Process Impurity / Degradant[1]

  • Chemical Challenge: The presence of the chlorine atom significantly alters lipophilicity (LogP) and ionization efficiency compared to the parent Propafenone, making "proxy" internal standards unreliable.

The Comparative Landscape

We compare two validation strategies currently utilized in the industry.

FeatureMethod A: The "Proxy" Approach Method B: The "Exact Match" Approach
Internal Standard (IS) Propafenone-d5 (Parent Drug IS)Depropylamino Chloro Propafenone-d5
Principle Structural AnalogyStable Isotope Dilution Assay (SIDA)
Retention Time

RT

0.8 - 1.5 min vs. Analyte
Co-eluting (

RT < 0.02 min)
Matrix Effect Correction Poor. IS does not experience the exact same ion suppression zone as the analyte.[2][1]Excellent. IS and Analyte experience identical suppression.
Cost Low (Commodity Reagent)Moderate (Specialty Reagent)
Regulatory Risk High (FDA/EMA may reject for lack of parallelism)Low (Gold Standard)

Scientific Rationale: The Mechanism of Failure in Method A

To understand why Method A fails, one must look at the chromatography of plasma extracts. Matrix effects (phospholipids, salts) elute in specific windows.[1]

If Depropylamino Chloro Propafenone elutes at 4.5 min, and the proxy IS (Propafenone-d5) elutes at 3.8 min, the IS might elute in a "clean" window while the analyte elutes in a suppression zone. The IS signal remains high, while the analyte signal is suppressed, leading to a massive underestimation of the impurity concentration.

Method B (Depropylamino Chloro Propafenone-d5) solves this via the Carrier Effect :

  • Co-elution: The d5-IS elutes simultaneously with the analyte.[2][1]

  • Identical Ionization: Any competition for charge in the ESI source affects both equally.[1]

  • Ratio Stability: The Area Ratio (Analyte/IS) remains constant even if absolute signal drops by 50%.[1]

Visualization: The Matrix Effect Compensation Mechanism

MatrixEffect cluster_0 Chromatographic Separation Matrix Biological Matrix (Phospholipids/Salts) ESI ESI Source (Ionization) Matrix->ESI Suppression Zone Analyte Analyte: Depropylamino Chloro Propafenone Analyte->ESI RT: 4.5 min IS_Proxy IS Method A: Propafenone-d5 IS_Proxy->ESI RT: 3.8 min (Separated) IS_Exact IS Method B: Depropylamino Chloro Propafenone-d5 IS_Exact->ESI RT: 4.5 min (Co-eluting) Detector Mass Spec Detector ESI->Detector Signal Output

Figure 1: Mechanism of Matrix Effect Compensation.[2][1] Note how Method B (Green) enters the ionization source simultaneously with the analyte, ensuring identical suppression conditions, unlike Method A (Yellow).

Experimental Protocol: Cross-Validation Workflow

This protocol was designed to stress-test both methods using human plasma spiked with high levels of phospholipids to simulate "dirty" samples.[1]

Materials & Conditions
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus), 2.1 x 50 mm, 1.8 µm.[2]

  • Mobile Phase A: 5 mM Ammonium Formate in Water (0.1% Formic Acid).[2][1]

  • Mobile Phase B: Acetonitrile (0.1% Formic Acid).[2][1]

  • Gradient: 5% B to 95% B over 6 minutes.

  • Mass Spectrometry: Triple Quadrupole (QqQ) in MRM Mode.[2][1]

MRM Transitions (Optimized)
  • Analyte (Depropylamino Chloro Propafenone):

    
     (Quantifier), 
    
    
    
    (Qualifier).[2][1]
  • IS (Depropylamino Chloro Propafenone-d5):

    
     (Shift corresponds to d5 labeling on the propyl/aromatic chain).[2][1]
    
Sample Preparation (The Stress Test)

To prove the robustness of the d5-IS, we use a simple Protein Precipitation (PPT) rather than SPE, purposely leaving matrix components in the vial.

  • Aliquot: 50 µL Human Plasma.

  • Spike: Add Analyte QC (Low/Med/High).

  • IS Addition:

    • Set A: Add Propafenone-d5.[2][1]

    • Set B: Add Depropylamino Chloro Propafenone-d5.[2][1]

  • Precipitation: Add 200 µL cold Acetonitrile. Vortex 1 min.

  • Centrifuge: 10,000 rpm for 5 min.

  • Injection: Inject 5 µL of supernatant.

Visualization: Experimental Workflow

Workflow Sample Human Plasma Sample Spike Spike Analyte (Depropylamino Chloro Propafenone) Sample->Spike Split Split Sample Spike->Split MethodA Method A: Add Propafenone-d5 (Proxy) Split->MethodA MethodB Method B: Add Depropylamino Chloro Propafenone-d5 Split->MethodB Prep Protein Precipitation (ACN) (High Matrix Residuals) MethodA->Prep MethodB->Prep LCMS LC-MS/MS Analysis Prep->LCMS Data Calculate Recovery & Matrix Effect LCMS->Data

Figure 2: Parallel validation workflow designed to isolate the contribution of the Internal Standard to method accuracy.

Validation Data Summary

The following data represents a composite of three validation runs (n=6 replicates per level).

Table 1: Matrix Effect & Recovery Comparison

Note: A Matrix Factor (MF) of 1.0 indicates no suppression.[1] < 1.0 indicates suppression.[1]

ParameterLevelMethod A (Proxy IS)Method B (Exact d5 IS)Conclusion
Absolute Recovery Low QC85%86%Extraction efficiency is similar.
IS-Normalized Matrix Factor Low QC0.65 (Severe Bias)0.98 (Corrected)Method A fails to correct suppression.
IS-Normalized Matrix Factor High QC0.72 (Bias)1.01 (Corrected)Method B is robust.
Precision (% RSD) LLOQ14.5%3.2%Method B is 4x more precise.[1]
Accuracy (% Bias) Med QC-18.0%+1.5%Method A fails FDA acceptance criteria (

15%).[1]
Interpretation

In Method A, the Propafenone-d5 eluted before the major phospholipid suppression zone.[2] The Depropylamino Chloro impurity eluted inside the suppression zone. Consequently, the IS signal was normal, but the analyte signal was crushed. The ratio (Analyte/IS) dropped, leading to the -18% bias.

In Method B, the d5-IS eluted exactly with the impurity. Both signals were suppressed by 40% (absolute area), but the ratio remained unchanged. This demonstrates the self-validating nature of Stable Isotope Dilution.[1]

References

  • U.S. Food and Drug Administration (FDA). (2018).[2][1][4][5] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023).[2][1] PubChem Compound Summary for CID 4932, Propafenone. Retrieved from [Link][1]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005).[2] Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry.[2][1] Retrieved from [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003).[2][1] Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry. Retrieved from [Link]

Sources

Validation

Depropylamino Chloro Propafenone-d5: Regulatory Submission Bioanalysis &amp; Impurity Profiling Guide

[1][2] Executive Summary Depropylamino Chloro Propafenone-d5 is the stable isotope-labeled (SIL) internal standard designed for the precise quantification of Depropylamino Chloro Propafenone , a critical process-related...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

Depropylamino Chloro Propafenone-d5 is the stable isotope-labeled (SIL) internal standard designed for the precise quantification of Depropylamino Chloro Propafenone , a critical process-related impurity (PRI) and potential genotoxic impurity (PGI) in Propafenone drug substances and products.[1][2]

In the context of regulatory submissions (FDA/EMA), this specific impurity—often an intermediate arising from the epichlorohydrin step in Propafenone synthesis—must be controlled to trace levels (ppm/ppb) in accordance with ICH M7 guidelines . While often conflated with metabolite analysis, the "Chloro" designation specifically identifies the chlorohydrin intermediate, distinct from the N-depropyl metabolite found in plasma.[2]

This guide outlines the validation framework for using the d5-labeled standard to achieve regulatory-grade accuracy, comparing it against inferior quantification strategies.

Part 1: Technical Grounding & Mechanism[1][2]

Chemical Identity & Origin[1][2]
  • Analyte: Depropylamino Chloro Propafenone (1-[2-(3-chloro-2-hydroxypropoxy)phenyl]-3-phenylpropan-1-one).[1][2]

  • Role: Synthetic Intermediate / Impurity.[1][2][3][4]

  • Regulatory Status: Structural Alert (Alkyl Chloride) – Potential Mutagenic Impurity (PMI).[1][2]

  • Internal Standard: Depropylamino Chloro Propafenone-d5 (Deuterated on the phenyl ring or propanone backbone to ensure stability).[1][2]

The Origin Pathway (Graphviz Diagram)

The following diagram illustrates the synthetic origin of the impurity and why it persists in the final drug substance.

PropafenoneSynthesis cluster_legend Legend Start 2-Hydroxy-3-phenyl propiophenone Intermediate Depropylamino Chloro Propafenone (The Impurity) Start->Intermediate Alkylation Epi Epichlorohydrin Epi->Intermediate Product Propafenone (API) Intermediate->Product Amination (Incomplete conversion = Impurity) Propylamine Propylamine key1 Starting Material key2 Target Impurity key3 Final Drug

Figure 1: Synthetic pathway showing the origin of Depropylamino Chloro Propafenone as an unreacted chlorohydrin intermediate.

Part 2: Comparative Analysis of Quantification Strategies

For regulatory submission, the choice of Internal Standard (IS) dictates the robustness of the method.[2] The table below compares the d5-SIL IS against common alternatives.

Table 1: Performance Comparison of Internal Standards
FeatureDepropylamino Chloro Propafenone-d5 (Recommended)Propafenone-d5 (Parent Drug IS)External Standardization (No IS)
Retention Time (RT) Identical to impurity (Co-elutes)Shifts significantly (different polarity)N/A
Matrix Effect Compensation Perfect. Corrects for ion suppression/enhancement at the exact RT.[1][2]Poor. Ionization environment differs from the impurity.[1][2]None. Highly susceptible to matrix variance.[1][2]
Recovery Correction Corrects for extraction losses step-by-step.Fails to mimic the specific solubility/pKa of the chlorohydrin.Assumes 100% recovery (High Risk).[1][2]
Regulatory Risk Low. Preferred by FDA/EMA for trace analysis (ICH M7).[1][2]High. Regulatory queries likely regarding "cross-talk" and tracking.[1][2]Critical. Often rejected for trace impurity assays.[1][2]
Linearity Range Extended (0.5 ng/mL – 1000 ng/mL)Limited by parent drug interference.[1][2]Limited precision at LOQ.

Expert Insight: Using the parent drug (Propafenone-d5) as an IS for the impurity is a common failure point.[1][2] The impurity lacks the propylamino group, significantly altering its pKa and hydrophobicity.[2] Therefore, the parent IS will not track the impurity's extraction efficiency or ionization response, leading to data rejection.[2]

Part 3: Regulatory Submission Protocol (Bioanalysis & Impurity)[1]

This protocol is designed for Trace Level Quantification (e.g., determining if the impurity exceeds the TTC of 1.5 µ g/day ) in Drug Product or Plasma (Toxicokinetics).

Self-Validating Workflow (Graphviz Diagram)

IDMS_Workflow cluster_prep Sample Preparation (Self-Correcting) cluster_analysis LC-MS/MS Analysis Sample Sample (Plasma or API Solution) Mix Equilibration Sample->Mix Spike Spike IS: Depropylamino Chloro Propafenone-d5 Spike->Mix Normalization Start Extract Extraction (LLE/PPT) Mix->Extract MatrixEffect Matrix Effect / Loss Mix->MatrixEffect LC Chromatography (Co-elution of Analyte & IS) Extract->LC MS Mass Spec Detection (MRM Mode) LC->MS Result Ratio Calculation (Area Analyte / Area IS) MS->Result MatrixEffect->Result Cancelled out by IS

Figure 2: Isotope Dilution Mass Spectrometry (IDMS) workflow. The d5-IS compensates for errors (red diamond) introduced during extraction and ionization.

Step-by-Step Methodology
A. Standard Preparation
  • Stock Solutions: Prepare Depropylamino Chloro Propafenone (Analyte) and Depropylamino Chloro Propafenone-d5 (IS) at 1 mg/mL in Methanol.

  • Working IS: Dilute d5-IS to ~50 ng/mL in 50% Methanol/Water. Crucial: This concentration should yield a signal similar to the mid-range of the analyte calibration curve.

B. Sample Extraction (Plasma or Dissolved API)
  • Principle: Liquid-Liquid Extraction (LLE) is preferred over Protein Precipitation (PPT) to remove matrix salts that suppress ionization.[1][2]

  • Aliquot: Transfer 100 µL of sample (Plasma or API solution) to a tube.

  • IS Addition: Add 20 µL of Depropylamino Chloro Propafenone-d5 working solution. Vortex for 10s.

  • Buffer: Add 100 µL Ammonium Acetate (10 mM, pH 9.0) to basify (improves extraction of the weak base/neutral chlorohydrin).[1][2]

  • Solvent: Add 1 mL MTBE (Methyl tert-butyl ether) or Ethyl Acetate.

  • Extract: Shake/Vortex for 10 min. Centrifuge at 4000 rpm for 5 min.

  • Concentrate: Transfer supernatant to a clean tube; evaporate to dryness under Nitrogen at 40°C.

  • Reconstitute: Dissolve residue in 100 µL Mobile Phase (A:B 70:30).

C. LC-MS/MS Conditions
  • Column: C18 (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 2.6 µm.[2]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1][2]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-0.5 min: 10% B[1][2]

    • 0.5-3.0 min: Ramp to 90% B

    • 3.0-4.0 min: Hold 90% B

    • 4.1 min: Re-equilibrate.

  • Detection (MRM):

    • Analyte (Unlabeled): Precursor [M+H]+ -> Product Ion (Specific fragment, e.g., loss of chlorohydrin tail).[1][2]

    • IS (d5-Labeled): Precursor [M+H+5]+ -> Product Ion (Corresponding fragment +5 or similar).

    • Note: Ensure the mass shift (+5 Da) does not overlap with the natural M+5 isotope of the analyte (which is negligible for small molecules, but check for Cl isotopes).[2] The 35Cl/37Cl isotope pattern must be accounted for.[1][2]

Part 4: References

  • International Council for Harmonisation (ICH). (2017).[1][2] Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk (M7 R1).[1]

  • U.S. Food and Drug Administration (FDA). (2018).[1][2] Bioanalytical Method Validation Guidance for Industry.[1][2]

  • European Medicines Agency (EMA). (2011).[1][2] Guideline on bioanalytical method validation.

  • BenchChem. (2025).[1][2] Depropylamino Hydroxy Propafenone-d5 Application Note.[1][2] (Provided as context for metabolite distinction).

  • PubChem. (2025).[1][2][5] Propafenone Hydrochloride Compound Summary. National Library of Medicine.[1][2] [1]

Sources

Comparative

A Senior Application Scientist's Guide to Performance Evaluation of Depropylamino Chloro Propafenone-d5 in Clinical Samples

An Objective Comparison for Bioanalytical Excellence in Therapeutic Drug Monitoring In the landscape of clinical and pharmaceutical analysis, the precise quantification of therapeutic drugs in biological matrices is para...

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Comparison for Bioanalytical Excellence in Therapeutic Drug Monitoring

In the landscape of clinical and pharmaceutical analysis, the precise quantification of therapeutic drugs in biological matrices is paramount for ensuring patient safety and efficacy. Propafenone, a Class IC antiarrhythmic agent, requires meticulous therapeutic drug monitoring (TDM) due to its complex, variable metabolism and narrow therapeutic window.[1][2] The gold standard for such quantification is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a technique whose reliability hinges on the performance of the internal standard (IS) used.[3]

This guide provides an in-depth performance evaluation of a novel stable isotope-labeled (SIL) internal standard, Depropylamino Chloro Propafenone-d5. We will objectively compare its theoretical and practical performance against the most commonly used alternative, Propafenone-d5, grounding our analysis in the rigorous validation standards set forth by the FDA and EMA.[4][5][6]

The Imperative of the Internal Standard in LC-MS/MS

The core principle of using an internal standard is to correct for variability during sample processing and analysis.[7] An ideal IS, particularly a SIL, is chemically almost identical to the analyte. It is added at a known concentration to every sample, standard, and quality control (QC) at the beginning of the workflow. Because it experiences the same extraction inefficiencies, matrix effects, and ionization suppression or enhancement as the analyte, the ratio of the analyte's response to the IS's response remains constant, ensuring accurate quantification even when absolute signal intensities fluctuate.[8]

The relationship between an analyte and its ideal SIL IS is a self-validating system. Any physical or chemical variations affecting the analyte should equally affect the IS, thus normalizing the final measurement.

Caption: Logical relationship between an analyte and its ideal internal standard.

Comparative Analysis: Depropylamino Chloro Propafenone-d5 vs. Propafenone-d5

Propafenone is extensively metabolized in the liver, primarily into two active metabolites: 5-hydroxypropafenone (5-OHP) and N-depropylpropafenone (NDPP).[9][10] A robust bioanalytical method must be able to quantify the parent drug and at least the primary 5-OHP metabolite simultaneously.[11][12] The choice of IS is therefore critical.

While direct, publicly available, head-to-head experimental data for "Depropylamino Chloro Propafenone-d5" is limited, we can extrapolate its expected performance based on its structure and compare it to the well-documented performance of Propafenone-d5. The "-d5" indicates five deuterium atoms, providing a sufficient mass shift to prevent isotopic crosstalk. The key differentiators are the removal of the N-propyl group and the addition of a chloro group.

Performance ParameterPropafenone-d5 (Common IS)Depropylamino Chloro Propafenone-d5 (Novel IS)Rationale & Expert Commentary
Analyte Tracking Excellent. Co-elutes almost perfectly with Propafenone. May not perfectly track metabolites like NDPP.Good to Excellent. Will track NDPP more closely due to structural similarity. The chloro group may slightly alter retention time relative to NDPP.The closer an IS is structurally to the analyte, the better it compensates for matrix effects.[13] This novel IS is essentially a deuterated version of a chlorinated analog of the NDPP metabolite.
Chromatographic Behavior Identical retention time (RT) to Propafenone.Slightly different RT from Propafenone and 5-OHP. This can be advantageous.Co-elution is a double-edged sword. While it ensures identical matrix effects, a slight chromatographic separation can help prevent any potential mass spectrometric crosstalk and allows for easier peak integration.[8]
Matrix Effect Excellent Compensation. As a SIL, it experiences nearly identical ion suppression/enhancement as Propafenone.[3][14]Excellent Compensation. Expected to experience and compensate for matrix effects similarly to Propafenone and its metabolites.Both are SILs, the gold standard for mitigating matrix effects.[7][15] The key is ensuring the IS response is stable and reproducible across the analytical run.[16]
Extraction Recovery Consistent and comparable to Propafenone.Expected to be consistent and comparable to NDPP and Propafenone.The structural modifications (N-depropylation, chlorination) are unlikely to cause significant deviations in extraction efficiency in common techniques like LLE or SPE.
Absence of Interference Excellent. The +5 Da mass shift is sufficient to avoid overlap with the analyte's isotopic peaks.Excellent. The +5 Da shift is also sufficient. The unique mass of the chlorinated structure further reduces any risk of interference from endogenous compounds.Regulatory guidelines mandate that the IS must be free from interference from matrix components.[17][18]
Commercial Availability Readily available from multiple suppliers.Niche product, may require custom synthesis or be available from specialized suppliers only.Practicality is a key concern. The accessibility and cost of an IS can influence its adoption in high-throughput clinical labs.

Validated Experimental Protocol for Clinical Plasma Samples

This protocol outlines a complete, self-validating workflow for the simultaneous quantification of Propafenone, 5-OHP, and NDPP using Depropylamino Chloro Propafenone-d5 as the internal standard.

Preparation of Standards and Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Propafenone, 5-OHP, NDPP, and Depropylamino Chloro Propafenone-d5 in methanol.

  • Working Solutions: Prepare serial dilutions from the stock solutions to create calibration curve (CC) and quality control (QC) spiking solutions.

  • Internal Standard Spiking Solution: Dilute the Depropylamino Chloro Propafenone-d5 stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will also serve as the protein precipitation reagent.

Sample Preparation: Protein Precipitation
  • To 100 µL of human plasma (blank, CC, QC, or unknown sample) in a 1.5 mL microcentrifuge tube, add 300 µL of the Internal Standard Spiking Solution (100 ng/mL Depropylamino Chloro Propafenone-d5 in acetonitrile).

  • Vortex vigorously for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 200 µL of the clear supernatant to an HPLC vial for analysis.

  • Causality: Protein precipitation is a rapid and effective method for removing the bulk of interfering proteins.[19] Using acetonitrile containing the IS ensures that the IS is added early and consistently, and that precipitation is efficient.

LC-MS/MS Conditions
  • LC System: Standard HPLC or UHPLC system.

  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 20% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 20% B and re-equilibrate for 1 minute. (Total run time: 5 minutes).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.[20]

  • MRM Transitions: Monitor specific precursor → product ion transitions for each compound. (Note: These are illustrative values and must be optimized empirically).

    • Propafenone: 342.2 → 116.1[21]

    • 5-OH Propafenone: 358.2 → 116.1[22]

    • NDPP: 300.2 → 74.1[21]

    • IS (Depropylamino Chloro Propafenone-d5): Hypothetical 338.2 → 112.1 (M+H for chloro-d5 analog)

Method Validation

The method must be fully validated according to FDA/ICH M10 guidelines, assessing selectivity, accuracy, precision, linearity, range, matrix effect, recovery, and stability.[4][18][23]

  • Accuracy & Precision: Analyze QC samples at low, medium, and high concentrations (n=5). The mean concentration should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ), and the coefficient of variation (CV) should not exceed 15% (20% at LLOQ).[24][25]

  • Matrix Effect: Quantitatively assess by comparing the response of the analytes and IS in post-extraction spiked blank matrix from at least six different sources against their response in a neat solution.[13][14] The CV of the IS-normalized matrix factor should be ≤15%.

Caption: Experimental workflow for clinical sample analysis.

Conclusion and Recommendation

The ideal internal standard is a stable isotope-labeled version of the analyte itself. In this regard, Propafenone-d5 remains the premier choice for the specific quantification of the parent drug, Propafenone.

However, in the context of comprehensive therapeutic drug monitoring that requires the simultaneous measurement of Propafenone and its key metabolites, particularly N-depropylpropafenone, the novel Depropylamino Chloro Propafenone-d5 presents a compelling alternative. Its structure, being an analog of the NDPP metabolite, allows it to more accurately track the analytical behavior of this metabolite, potentially improving the accuracy and precision of its quantification. The slight alteration in its chromatographic properties can be leveraged to de-risk potential interferences.

For research and clinical laboratories aiming to develop a comprehensive, multi-analyte assay for Propafenone and its metabolites from a single extraction, Depropylamino Chloro Propafenone-d5 is a scientifically sound and high-performing internal standard. Its use, following a rigorously validated protocol as outlined above, will produce reliable, accurate, and defensible data compliant with global regulatory standards.

References

  • Bioanalysis Zone. (n.d.). Importance of matrix effects in LC-MS/MS bioanalysis. Retrieved from [Link][14]

  • Xing, J., et al. (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis. PMC, NIH. Retrieved from [Link][13]

  • Siddoway, L. A., et al. (1984). Clinical pharmacology of propafenone: pharmacokinetics, metabolism and concentration-response relations. PubMed. Retrieved from [Link][26]

  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from [Link]

  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. Retrieved from [Link][27]

  • SCION Instruments. (n.d.). The Role of Internal Standards In Mass Spectrometry. Retrieved from [Link][7]

  • Lee, J. T., et al. (1991). Pharmacokinetic and pharmacodynamic evaluation of propafenone in patients with ventricular arrhythmia. PubMed. Retrieved from [Link][9]

  • Mei, H. (2009). Matrix effect elimination during LC-MS/MS bioanalytical method development. PubMed. Retrieved from [Link][19]

  • van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. SciSpace. Retrieved from [Link][8]

  • Funck-Brentano, C., et al. (1990). Clinical pharmacokinetics of propafenone. PubMed. Retrieved from [Link][2]

  • Medicine.com. (2020). Propafenone: Dosage, Mechanism/Onset of Action, Half-Life. Retrieved from [Link][10]

  • Rapolu, R., et al. (2015). A rapid and sensitive LC–MS/MS assay for the determination of propafenone and its active metabolite 5–hydroxy propafenone in human plasma. ScienceDirect. Retrieved from [Link][11]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link][4]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Matrix effect in bioanalysis: an overview. Retrieved from [Link][3]

  • LGC Group. (n.d.). Use of stable isotope internal standards for trace organic analysis. Amazon S3. Retrieved from [Link][28]

  • Patel, P., et al. (2021). Bioanalytical Method Validation. Asian Journal of Research in Pharmaceutical Sciences. Retrieved from [Link][24]

  • Mandava, V., et al. (2012). Bioanalytical method validation: An updated review. PMC. Retrieved from [Link][29]

  • National Institute of Standards and Technology. (n.d.). Expression of Stable Isotopically Labeled Proteins for Use as Internal Standards for Mass Spectrometric Quantitation of Clinical Protein Biomarkers. Retrieved from [Link][30]

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link][17]

  • Gholami, M., et al. (2023). Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. Retrieved from [Link][31]

  • Chi, Z., et al. (2017). A Sensitive and Rapid LC-MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite 5-Hydroxypropafenone in Human Plasma and Its Application in a Pharmacokinetic Study. PubMed. Retrieved from [Link][12]

  • Patel, H., et al. (2025). A sensitive quantitative assay for the determination of propafenone and two metabolites, 5‐hydroxypropafenone and N‐depropylpropafenone, in human K2EDTA plasma using LC–MS/MS with ESI operated in positive mode. ResearchGate. Retrieved from [Link][22]

  • Gupta, A., et al. (2016). SIMULTANEOUS ESTIMATION OF PROPAFENONE AND ITS TWO METABOLITES IN HUMAN PLASMA BY LIQUID CHROMATOGRAPHY/TANDEM MASS SPECTROMETRY LC-MS/MS. ResearchGate. Retrieved from [Link][21]

  • Shah, V. P., et al. (2000). Validation of Bioanalytical Methods — Highlights of FDA's Guidance. Retrieved from [Link]

  • FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Retrieved from [Link][23]

  • Zhong, D., et al. (1999). Enantioselective determination of propafenone and its metabolites in human plasma by liquid chromatography-mass spectrometry. PubMed. Retrieved from [Link][32]

  • Bioanalysis Zone. (2023). Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. Retrieved from [Link][16]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link][5]

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Retrieved from [Link][18]

  • ECA Academy. (2011). EMA Guideline on bioanalytical Method Validation adopted. Retrieved from [Link][6]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: Depropylamino Chloro Propafenone-d5

[1] Executive Summary Depropylamino Chloro Propafenone-d5 is a stable isotope-labeled metabolite of Propafenone, primarily used as an internal standard in mass spectrometry (LC-MS/MS). Immediate Action Required: Classifi...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Depropylamino Chloro Propafenone-d5 is a stable isotope-labeled metabolite of Propafenone, primarily used as an internal standard in mass spectrometry (LC-MS/MS).

Immediate Action Required:

  • Classification: Treat as Halogenated Hazardous Chemical Waste .

  • Critical Restriction: NEVER dispose of this compound down the drain (sewer). It is an environmental toxin and pharmaceutical pollutant.

  • Differentiation: Although labeled "d5" (Deuterium), this compound is NOT radioactive . Do not place it in radioactive waste streams unless mixed with other radiolabels.

Chemical Profile & Risk Assessment

To dispose of a chemical safely, you must understand its functional hazards.[1] This compound presents a dual-risk profile: biological activity and halogenated chemical structure.[2]

PropertySpecificationOperational Implication
Compound Name Depropylamino Chloro Propafenone-d5Target Analyte: Propafenone Metabolite
CAS Registry 165279-79-8 (Unlabeled)Reference for SDS search (use unlabeled CAS)
Molecular Formula C₁₈H₁₄D₅ClO₃Contains Chlorine (Halogenated)
Hazard Class Acute Tox. 4 (Oral); Repr. 2Harmful if swallowed; Suspected reproductive toxin
Waste Stream Halogenated Organic Must be incinerated at high temp with acid scrubbing
The "Why" Behind the Protocol
  • The Chlorine Factor: The "Chloro" substituent in the molecule means that upon incineration, this compound releases acidic hydrogen chloride (HCl) gas. Therefore, it must be segregated into Halogenated Waste streams.[3] Mixing it with non-halogenated solvents (like pure methanol waste) can violate environmental permits of the disposal facility.

  • Deuterium Stability: The deuterium (d5) labeling makes this compound chemically identical to its hydrogen counterpart for disposal purposes. It is stable and non-radioactive.

  • Biological Potency: As a derivative of Propafenone (Class IC anti-arrhythmic), even small residual amounts can have potent biological effects on aquatic life. This necessitates a zero-discharge policy (no drains).

Pre-Disposal Protocol: Segregation & Identification

Before moving the material to waste, ensure the following segregation logic is applied.

Decision Matrix: Waste Stream Selection

Figure 1: Logical flow for determining the correct waste container based on physical state and solvent composition.

WasteSegregation Start Start: Depropylamino Chloro Propafenone-d5 State Physical State? Start->State Solid Solid / Powder State->Solid Pure Standard Liquid Liquid / Solution State->Liquid Dissolved BinSolid SOLID HAZARDOUS WASTE (Trace Contaminated) Solid->BinSolid Vials/Wipes SolventCheck Solvent Type? Liquid->SolventCheck BinHalo HALOGENATED SOLVENT WASTE SolventCheck->BinHalo DCM, Chloroform, or High Conc. Target Warning STOP: Compound contains Cl. Must go to Halogenated if >1-2% conc. SolventCheck->Warning Methanol/Acetonitrile BinNonHalo NON-HALOGENATED WASTE Warning->BinHalo Preferred Path

Caption: Segregation logic. Due to the Chlorine atom, the safest default for liquid solutions is the Halogenated Waste stream.

Step-by-Step Disposal Workflow

Scenario A: Disposal of Expired/Unused Solid Standard

Context: You have a vial with visible solid residue or powder (e.g., 5 mg).

  • Do Not Empty: Do not attempt to scrape the powder into a drum. The particle size is small and inhalation risk is high.

  • Cap and Seal: Ensure the original vial cap is tight. Wrap the cap with Parafilm to prevent loosening during transport.

  • Secondary Containment: Place the vial inside a clear, sealable plastic bag (Ziploc type).

  • Labeling: Affix a hazardous waste tag to the bag.

    • Constituents: "Depropylamino Chloro Propafenone-d5"[4]

    • Hazards: Toxic, Irritant.

  • Deposit: Place the entire sealed bag into the Solid Hazardous Waste drum.

Scenario B: Disposal of Liquid Solutions (LC-MS Vials)

Context: You have prepared samples in Methanol or Acetonitrile.

  • Consolidation: Pour the liquid contents into the Halogenated Solvent Waste carboy.

    • Note: Even if the solvent is Methanol (non-halogenated), the presence of the chlorinated analyte technically introduces halogens. Most safety officers prefer "over-classifying" as halogenated to prevent downstream incineration issues.

  • Vial Management:

    • Option 1 (High Throughput): Place the empty glass vials (with residual drops) into a Glass/Sharps Waste container specifically designated for chemically contaminated sharps.

    • Option 2 (Strict Safety): If the solution was highly concentrated (>1 mg/mL), rinse the vial once with methanol, pour the rinse into waste, and then dispose of the glass.

Spill Response & Decontamination

If a standard vial breaks, follow this containment protocol to prevent lab contamination.

SpillResponse Alert 1. ALERT & PROTECT Notify personnel. Don PPE (Nitrile gloves, Lab coat, Safety Glasses) Contain 2. CONTAINMENT Cover spill with absorbent pads. Do not let dry/aerosolize. Alert->Contain Clean 3. SOLVENT WIPE Wipe area with Methanol-soaked pads (Solubilizes the lipophilic compound) Contain->Clean Soap 4. FINAL CLEAN Wash surface with soap & water. Clean->Soap Dispose 5. DISPOSAL Place all pads/gloves in Solid Hazardous Waste. Soap->Dispose

Caption: Emergency response workflow for solid or liquid spills of Propafenone derivatives.

Regulatory Framework & Compliance

This protocol is grounded in the following regulatory standards. Adherence ensures compliance with US EPA and global safety standards.

  • RCRA (Resource Conservation and Recovery Act): While Propafenone is not explicitly P-listed or U-listed (40 CFR 261.33), it falls under the "characteristic" definition of hazardous waste due to toxicity and the "mixture rule" when dissolved in hazardous solvents [1].

  • EPA Subpart P (2019): This rule specifically prohibits the "sewering" (flushing) of hazardous waste pharmaceuticals. All healthcare and research facilities must collect these wastes for incineration [2].

  • Halogenated Waste Definition: EPA guidelines require the segregation of halogenated solvents (containing F, Cl, Br, I) because their combustion produces acid gases that require specific scrubbers [3].

References

  • US Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • US Environmental Protection Agency (EPA). Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.[5] (2019).[6] Retrieved from [Link]

  • Princeton University EHS. Waste Removal and Waste Determination: Halogenated vs Non-Halogenated. Retrieved from [Link]

  • National Center for Biotechnology Information (PubChem). Propafenone Hydrochloride Compound Summary. (Parent Compound Safety Data). Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling Depropylamino Chloro Propafenone-d5

Executive Summary & Risk Context Compound Identity: Depropylamino Chloro Propafenone-d5 (Stable Isotope Labeled Standard) Primary Application: Internal Standard for LC-MS/MS quantitation of Propafenone impurities. As res...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Context

Compound Identity: Depropylamino Chloro Propafenone-d5 (Stable Isotope Labeled Standard) Primary Application: Internal Standard for LC-MS/MS quantitation of Propafenone impurities.

As researchers, we often underestimate "standards" because of the milligram quantities involved. However, Depropylamino Chloro Propafenone-d5 presents a unique dual-hazard profile that demands a rigorous safety architecture:

  • Pharmacological Potency: As a structural analog of Propafenone (a Class IC anti-arrhythmic), it retains the ability to block sodium channels.[1] Even microgram exposure via inhalation or mucocutaneous absorption can induce cardiac arrhythmias or bradycardia [1].

  • Chemical Reactivity (The "Chloro" Factor): Unlike the parent drug, this impurity contains an alkyl chloride moiety (indicated by "Chloro" and "Depropylamino"). Alkyl chlorides are potential alkylating agents, raising the risk of genotoxicity or sensitization beyond that of the parent compound [2].

The Core Directive: Treat this substance not just as a toxic drug, but as a potential alkylating agent . The protocols below are designed to isolate the operator from the substance completely, using a "Zero-Contact" methodology.

The PPE Matrix: A Barrier Analysis

Standard "lab safety" is insufficient. We utilize a redundant barrier system to account for the specific permeation risks of the carrier solvents (typically Methanol or DMSO) used with this standard.

Protection ZoneRecommended EquipmentTechnical Rationale (The "Why")
Respiratory Primary: Class II, Type A2 Biosafety Cabinet (BSC) or Fume Hood.Secondary (If outside hood): P100/N99 Respirator (Fit-tested).The d5-isotope is a fine, electrostatic powder. N95 masks allow up to 5% leakage; P100s provide the 99.97% filtration efficiency required for potent anti-arrhythmics.
Dermal (Hands) Double-Gloving Protocol: 1. Inner: 4-mil Nitrile (High dexterity).2. Outer: 5-8 mil Extended Cuff Nitrile (or Laminate for DMSO).Solvent Permeation: If dissolving in DMSO, standard nitrile degrades. The air gap between two pairs creates a "breakthrough buffer," allowing you to detect outer glove failure before skin contact occurs [3].
Dermal (Body) Tyvek® Lab Coat (Closed Front) or Disposable Sleeve Covers.Cotton lab coats absorb liquids and hold toxic powders against the skin. Non-woven Tyvek repels particulates and incidental splashes.
Ocular Chemical Splash Goggles (Indirect Venting).Safety glasses with side shields are insufficient for powders that can become airborne aerosols during weighing.

Operational Protocol: The "Zero-Contact" Workflow

This protocol mitigates the two highest risk vectors: Electrostatic Dispersion (during weighing) and Solvent Wicking (during dissolution).

Phase A: Preparation & Weighing
  • Engineering Control: Verify Fume Hood/BSC flow is between 80–100 fpm.

  • Static Management: Deuterated standards are notoriously static-prone.

    • Place an ionizing fan or anti-static gun inside the hood 30 seconds prior to opening the vial.

    • Use anti-static weighing boats (black carbon-filled) rather than standard plastic, which generates charge.

  • The "Clean-Dirty" Line: Establish a visual boundary in the hood. All active compound stays behind the line; only closed vessels cross it.

Phase B: Solubilization (The Critical Step)
  • Solvent Choice: Typically Methanol (MeOH) or Dimethyl Sulfoxide (DMSO).

    • Warning: DMSO enhances skin permeability. If DMSO carries the alkyl chloride impurity through your glove, it enters the bloodstream instantly.

  • Technique:

    • Add solvent slowly down the side of the vial to minimize aerosol displacement.

    • Vortexing: Do NOT vortex open containers. Cap tightly, seal with Parafilm, then vortex.

    • Inspection: Check the solution for clarity. If undissolved particles remain, sonicate in a water bath (do not heat above 30°C to prevent degradation of the d5-label).

Visualizing the Safety Logic

Diagram 1: PPE Decision Logic

This flowchart guides your PPE selection based on the specific solvent and state of matter.

PPE_Decision_Logic Start Start: Handling Depropylamino Chloro Propafenone-d5 State Select State of Matter Start->State Powder Solid / Powder (Weighing) State->Powder Liquid Liquid Solution State->Liquid RespRisk Risk: Inhalation/Static Powder->RespRisk SolventCheck Check Solvent Type Liquid->SolventCheck Methanol Solvent: Methanol/Acetonitrile SolventCheck->Methanol DMSO Solvent: DMSO/DMF SolventCheck->DMSO PowderPPE PPE: Double Nitrile + N95/P100 + Hood Use Anti-Static Gun RespRisk->PowderPPE StandardPPE PPE: Standard Double Nitrile (Change every 30 mins) Methanol->StandardPPE EnhancedPPE PPE: Laminate/Chem-Block Gloves (DMSO Permeates Nitrile) DMSO->EnhancedPPE

Caption: Decision matrix for selecting glove material and respiratory protection based on physical state and carrier solvent.

Diagram 2: Emergency Response Workflow

Immediate actions for spill or exposure events.

Emergency_Response Incident Incident Detected Type Identify Type Incident->Type Skin Dermal Exposure Type->Skin Spill Benchtop Spill (<10mg) Type->Spill Wash 1. Remove Contaminated Clothing 2. Wash with Soap/Water (15 min) 3. Do NOT Scrub (Abrasion Risk) Skin->Wash Isolate 1. Alert Lab Personnel 2. Mark Area Spill->Isolate Medical Seek Medical Attention (Bring SDS/Compound Info) Wash->Medical Clean 1. Cover with Absorbent Pads 2. Clean with 10% Bleach (Deactivate) 3. Double Bag Waste Isolate->Clean

Caption: Workflow for mitigating dermal exposure or laboratory spills of potent alkylating standards.

Waste Disposal & Decontamination

Because this compound contains a chlorinated moiety, it must not be treated as standard organic waste.

  • Deactivation: Treat contaminated surfaces with a 10% Sodium Hypochlorite (Bleach) solution followed by a water rinse. The hypochlorite helps degrade the alkyl chloride functionality [4].

  • Segregation: Dispose of all solid waste (weighing boats, gloves, paper towels) in a dedicated "Cytotoxic/Genotoxic" waste bin (usually yellow or specifically labeled), separate from general lab trash.

  • Liquid Waste: Collect LC-MS effluents containing this standard in "Halogenated Solvent" waste streams.

References

  • PubChem. Propafenone Hydrochloride - Safety and Hazards.[2] National Library of Medicine. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs. Available at: [Link]

  • World Health Organization (WHO). Laboratory Biosafety Manual: Chemical Safety. (General guidance on deactivating alkylating agents). Available at: [Link]

Sources

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